molecular formula C5H8N2O B119620 (3-Methylisoxazol-5-YL)methanamine CAS No. 154016-55-4

(3-Methylisoxazol-5-YL)methanamine

Cat. No.: B119620
CAS No.: 154016-55-4
M. Wt: 112.13 g/mol
InChI Key: JKVMPILAJBLISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylisoxazol-5-YL)methanamine is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVMPILAJBLISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586129
Record name 1-(3-Methyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154016-55-4
Record name 1-(3-Methyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methylisoxazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Methylisoxazol-5-YL)methanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-YL)methanamine is a heterocyclic amine containing a substituted isoxazole ring. This document provides a detailed overview of its chemical and physical properties, spectroscopic data, and potential applications in neuropharmacology. While experimental data for some properties are limited, this guide consolidates available information from computational predictions and studies on analogous compounds to offer a comprehensive resource for researchers.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₈N₂O[2]
Molecular Weight 112.13 g/mol [2]
CAS Number 154016-55-4[2]
Appearance Solid[1]
Boiling Point 92-93 °C at 3 Torr[3]
pKa (predicted) 7.95 ± 0.29
LogP (predicted) -0.3[2]
Topological Polar Surface Area (TPSA) 52.1 Ų[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the methylene protons of the aminomethyl group, the amine protons, and the proton on the isoxazole ring. The chemical shifts would be influenced by the electronic environment of the isoxazole ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the methylene carbon, and the three carbons of the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and methylene groups (around 2850-3000 cm⁻¹), C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), and N-H bending (around 1550-1650 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (112.13 g/mol ). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the isoxazole ring.

Experimental Protocols

Synthesis

A detailed, specific experimental protocol for the synthesis of this compound is not explicitly published. However, a general approach can be derived from the synthesis of related isoxazole derivatives. A plausible synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne, followed by functional group transformations to introduce the aminomethyl group.

One potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization for this specific target molecule.

Synthesis_Workflow Start Starting Materials (e.g., Aldehyde and Hydroxylamine) Oxime Oxime Formation Start->Oxime 1 NitrileOxide Nitrile Oxide Generation (in situ) Oxime->NitrileOxide Cycloaddition 1,3-Dipolar Cycloaddition with a Propargyl Derivative NitrileOxide->Cycloaddition IsoxazoleIntermediate Substituted Isoxazole Cycloaddition->IsoxazoleIntermediate 4 FunctionalGroupConversion Functional Group Conversion (e.g., Halogenation) IsoxazoleIntermediate->FunctionalGroupConversion 5 HalogenatedIsoxazole 5-(Halomethyl)-3-methylisoxazole FunctionalGroupConversion->HalogenatedIsoxazole 6 Amination Amination HalogenatedIsoxazole->Amination 7 Product This compound Amination->Product 8 Propargyl Derivative Propargyl Derivative Propargyl Derivative->Cycloaddition 3b

Generalized Synthetic Workflow for this compound.

Note: This is a proposed workflow and specific reagents, reaction conditions, and purification methods would need to be determined through experimental investigation.

Biological Activity and Potential Applications

Preliminary research suggests that this compound and related isoxazole-containing compounds may have applications in neuropharmacology.[4] There is an indication that these compounds could interact with key neurotransmitter systems, including serotonergic and dopaminergic pathways.

Potential Interaction with Neurotransmitter Receptors

The structural features of this compound, particularly the presence of a basic amine group and an aromatic isoxazole ring, are common in ligands that bind to serotonin and dopamine receptors. Further research is required to determine the binding affinities (e.g., Ki values) of this compound for various receptor subtypes.

The diagram below illustrates the potential for this compound to interact with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which could, in turn, modulate downstream signaling cascades.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound GPCR Serotonin/Dopamine Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascades Second_Messenger->Downstream_Signaling Activation

Hypothetical GPCR Signaling Pathway Interaction.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of interest for its potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. While there is a need for more comprehensive experimental data on its chemical and biological properties, this guide provides a foundational understanding for researchers. Future work should focus on elucidating a detailed synthetic protocol, obtaining complete spectroscopic characterization, and conducting thorough pharmacological profiling to explore its therapeutic potential.

References

Technical Guide: (3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylisoxazol-5-yl)methanamine, with CAS number 154016-55-4, is a heterocyclic amine built upon a 3-methylisoxazole scaffold. The isoxazole ring is a prominent structural motif in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and public databases.[5][6][7]

PropertyValueReference
CAS Number 154016-55-4[5][6]
Molecular Formula C₅H₈N₂O[5][6]
Molecular Weight 112.13 g/mol [6]
IUPAC Name (3-methyl-1,2-oxazol-5-yl)methanamine[5]
Synonyms 5-(Aminomethyl)-3-methylisoxazole, 1-(3-Methylisoxazol-5-yl)methanamine[5]
Appearance Solid (form)[6]
SMILES CC1=NOC(=C1)CN[5]
InChI Key JKVMPILAJBLISV-UHFFFAOYSA-N[6]

Synthesis

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route starting from readily available commercial reagents.

Synthetic_Pathway cluster_0 Synthesis of Precursor cluster_1 Final Product Formation cluster_2 Alternative Route A Ethyl Acetoacetate C 3-Methylisoxazol-5(4H)-one A->C NaOAc, H₂O B Hydroxylamine Hydrochloride B->C D 3-Methylisoxazole-5-carbonitrile C->D 1. Tosyl Hydrazide 2. NaCN E This compound D->E Reduction (e.g., LiAlH₄ or H₂/Raney Ni) F 3-Methylisoxazole-5-carboxylic acid G (3-Methylisoxazol-5-yl)methanol F->G Reduction (e.g., LiAlH₄) H 5-(Chloromethyl)-3-methylisoxazole G->H SOCl₂ I This compound H->I NH₃

Caption: Proposed synthetic pathways for this compound.

Experimental Protocols

The following are detailed, albeit proposed, experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This procedure is adapted from the hydrolysis of the corresponding ethyl ester.[8]

  • Materials: 3-Methylisoxazole-5-carboxylic acid ethyl ester, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl), Ethyl acetate.

  • Procedure:

    • Dissolve 3-methylisoxazole-5-carboxylic acid ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 18-20 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 2 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid.

Step 2 (Alternative): Synthesis of 3-Methylisoxazole-5-carbonitrile

The synthesis of 3-methylisoxazole-5-carbonitrile can be achieved through various methods, often involving the cyclization of appropriate precursors.[9]

Step 3: Conversion of 3-Methylisoxazole-5-carboxylic acid to this compound via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for converting carboxylic acids to primary amines.[3][10]

  • Materials: 3-Methylisoxazole-5-carboxylic acid, Diphenylphosphoryl azide (DPPA), tert-Butanol, Triethylamine, Dioxane, Hydrochloric acid.

  • Procedure:

    • To a solution of 3-methylisoxazole-5-carboxylic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dioxane, add diphenylphosphoryl azide (1.1 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours.

    • Add tert-butanol (1.5 equivalents) and continue to reflux for an additional 12-16 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Boc-protected amine.

    • Deprotect the Boc group by treating with a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane to yield the hydrochloride salt of this compound.

    • Neutralize with a suitable base to obtain the free amine.

Step 4 (Alternative): Reduction of 3-Methylisoxazole-5-carbonitrile to this compound

The reduction of a nitrile to a primary amine is a standard transformation.

  • Materials: 3-Methylisoxazole-5-carbonitrile, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂, Anhydrous tetrahydrofuran (THF) or Ethanol, Water, Sodium hydroxide.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C, add a solution of 3-methylisoxazole-5-carbonitrile (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively published, the isoxazole scaffold is a well-established pharmacophore in drug discovery.[1][2]

  • General Bioactivities of Isoxazole Derivatives: Isoxazole-containing molecules have been reported to exhibit a wide array of biological activities, including:

    • Anticancer: Some isoxazole derivatives have shown cytotoxic activity against various cancer cell lines.[4][11][12]

    • Anti-inflammatory: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).

    • Antimicrobial: Various isoxazole derivatives have been investigated for their antibacterial and antifungal properties.

  • Potential as a Building Block: this compound serves as a valuable building block for the synthesis of more complex molecules. The primary amine functionality provides a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs.

Experimental and logical relationship diagrams

The following diagram provides a logical workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Starting Materials (e.g., Ethyl Acetoacetate, Hydroxylamine HCl) Precursor_Synth Synthesis of Precursor (3-Methylisoxazole-5-carboxylic acid or -carbonitrile) Start->Precursor_Synth Reaction Conversion to Amine (e.g., Curtius Rearrangement or Nitrile Reduction) Precursor_Synth->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography or Distillation) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable heterocyclic building block with potential for use in the development of novel therapeutic agents. This technical guide provides a summary of its physicochemical properties and outlines plausible, detailed synthetic routes based on established chemical principles. While specific biological data for this compound is currently limited, the known pharmacological importance of the isoxazole scaffold suggests that derivatives of this compound are worthy of further investigation in drug discovery programs. Researchers are encouraged to use the provided synthetic strategies as a starting point for their own investigations into this and related molecules.

References

An In-depth Technical Guide to the Molecular Structure of (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-YL)methanamine is a heterocyclic amine containing a centrally important isoxazole scaffold. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, potential synthetic routes, and known biological significance. The isoxazole moiety is a key pharmacophore in numerous clinically relevant compounds, and understanding the structure and function of derivatives such as this compound is crucial for the design of novel therapeutics. This guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis, and visualizes relevant biological pathways and experimental workflows using the DOT language for clear, logical representation.

Molecular Structure and Identification

This compound is characterized by a five-membered isoxazole ring substituted with a methyl group at the 3-position and a methanamine group at the 5-position.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
IUPAC Name (3-methyl-1,2-oxazol-5-yl)methanamine[1]
CAS Number 154016-55-4[1][2]
Molecular Formula C₅H₈N₂O[1][2]
Molecular Weight 112.13 g/mol [1][2]
SMILES CC1=NOC(CN)=C1[2]
InChI Key JKVMPILAJBLISV-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its pharmacokinetic and pharmacodynamic profiles. Key computed and experimental data for this compound are summarized below.

Table 2: Physicochemical Data

PropertyValueSource
LogP 0.44172ChemScene[3]
Topological Polar Surface Area (TPSA) 52.1 ŲPubChem[1]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 3ChemScene[3]
Rotatable Bonds 1ChemScene[3]
Form SolidSigma-Aldrich[2]

Synthesis and Experimental Protocols

While a specific, dedicated synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing substituted isoxazoles. A plausible and commonly employed strategy involves the construction of the isoxazole ring followed by modification of a functional group to yield the desired aminomethyl moiety.

Proposed Synthetic Pathway: A Two-Step Approach

A logical synthetic route would involve the initial synthesis of 3-methylisoxazole-5-carbonitrile, followed by its reduction to this compound.

G cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Formation of Aminomethyl Group reagent1 Propargyl aldehyde intermediate 3-Methylisoxazole-5-carbaldehyde reagent1->intermediate [1] NaNO2, HCl [2] Propargyl aldehyde reagent2 Hydroxylamine intermediate2 3-Methylisoxazole-5-carbonitrile intermediate->intermediate2 Hydroxylamine, Formic acid product This compound intermediate2->product Reduction (e.g., LiAlH4 or H2/Ni)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Methylisoxazole-5-carbonitrile

This step can be adapted from known procedures for the synthesis of 5-substituted 3-methylisoxazoles. A common method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine.

  • Reaction Setup: To a stirred solution of 3-oxobutanal (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq) and a mild base like sodium acetate (1.2 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature for several hours or gently heated to ensure complete cyclization.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 3-methylisoxazole-5-carbaldehyde, is then converted to the nitrile.

  • Nitrile Formation: The aldehyde is treated with hydroxylamine-O-sulfonic acid in a suitable solvent to form the corresponding oxime, which is then dehydrated using a reagent like acetic anhydride or thionyl chloride to yield 3-methylisoxazole-5-carbonitrile.

Step 2: Reduction of 3-Methylisoxazole-5-carbonitrile

The nitrile group can be reduced to a primary amine using various reducing agents.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-methylisoxazole-5-carbonitrile (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

  • Reduction: A solution of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in the same dry solvent is added dropwise at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude this compound, which can be further purified by distillation or chromatography.

Biological Activity and Signaling Pathways

The isoxazole ring is a versatile scaffold found in a variety of biologically active compounds. Derivatives of aminomethylisoxazole, in particular, have garnered significant interest due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA).[4]

GABA-A Receptor Agonism

This compound is a structural analog of muscimol, a potent and selective agonist for the GABA-A receptor.[5] The isoxazole ring acts as a bioisostere of the carboxylate group of GABA, while the aminomethyl group mimics the amino group of the neurotransmitter.[4] This structural resemblance allows it to bind to and activate GABA-A receptors, which are ligand-gated ion channels responsible for mediating fast inhibitory neurotransmission in the central nervous system.[4]

The activation of GABA-A receptors leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism is central to the sedative, anxiolytic, and anticonvulsant effects of many GABAergic drugs.[6]

cluster_GABA GABA-A Receptor Signaling Ligand This compound (GABA Analog) GABA_A GABA-A Receptor Ligand->GABA_A Binds to receptor Ion_Channel Chloride Ion Channel Opening GABA_A->Ion_Channel Conformational change Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Cl- influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor agonists.

Potential Therapeutic Applications

Given its presumed activity as a GABA-A receptor agonist, this compound and its derivatives could be investigated for their potential in treating a range of neurological and psychiatric disorders, including:

  • Anxiety disorders

  • Epilepsy and seizure disorders

  • Sleep disorders

  • Spasticity

Further research, including in vitro binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile of this compound.

Spectroscopic Data

Table 3: Predicted Spectroscopic Features

SpectroscopyPredicted Features
¹H NMR - A singlet for the methyl protons (CH₃) around 2.2-2.5 ppm. - A singlet for the methylene protons (CH₂) of the aminomethyl group around 3.5-4.0 ppm. - A singlet for the isoxazole ring proton (CH) around 6.0-6.5 ppm. - A broad singlet for the amine protons (NH₂) which may exchange with D₂O.
¹³C NMR - A signal for the methyl carbon around 10-15 ppm. - A signal for the methylene carbon around 40-45 ppm. - Signals for the isoxazole ring carbons between 100-170 ppm.
IR - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands). - C-H stretching vibrations around 2850-3000 cm⁻¹. - C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹. - N-O stretching of the isoxazole ring around 1400-1450 cm⁻¹.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 112. - Fragmentation patterns corresponding to the loss of the aminomethyl group or cleavage of the isoxazole ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed.[1]

Table 4: GHS Hazard Information

PictogramSignal WordHazard Statement
alt text
DangerH301: Toxic if swallowed[2]

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a molecule of significant interest to the medicinal chemistry and drug development community. Its structural relationship to known GABA-A receptor agonists suggests a potential for activity within the central nervous system. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. Further experimental validation of its synthesis and biological activity is warranted to fully explore its therapeutic potential. The provided diagrams and tabulated data serve as a valuable resource for researchers embarking on studies involving this and related isoxazole derivatives.

References

(3-Methylisoxazol-5-YL)methanamine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methylisoxazol-5-yl)methanamine, including its chemical identity, physicochemical properties, and relevant experimental contexts. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Nomenclature

This compound is a heterocyclic amine featuring a core isoxazole ring substituted with a methyl group and an aminomethyl group.

  • IUPAC Name: (3-methyl-1,2-oxazol-5-yl)methanamine[1]

  • CAS Number: 154016-55-4[1]

  • Molecular Formula: C₅H₈N₂O[1]

Synonyms

This compound is also known by several synonyms in the literature and chemical databases:

  • This compound[1]

  • 1-(3-METHYLISOXAZOL-5-YL)METHANAMINE[1]

  • (3-Methylisoxazol-5-yl)methylamine[1]

  • (3-methylisoxazol-5-ylmethyl)amine[1]

  • C-(3-METHYL-ISOXAZOL-5-YL)-METHYLAMINE[2]

Physicochemical and Pharmacokinetic Data

A summary of key quantitative data for this compound is presented in the table below. These properties are crucial for assessing its potential as a drug candidate, including its solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Weight 112.13 g/mol [1]
Physical Form Solid[3]
XLogP3-AA (LogP) -0.3[1]
Topological Polar Surface Area (TPSA) 52.1 Ų[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Exact Mass 112.063662883 Da[1]

Synthesis and Experimental Protocols

General Synthetic Approach for Isoxazole Derivatives

The synthesis of substituted isoxazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine, or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. A common method involves the reaction of chalcone derivatives with hydroxylamine hydrochloride.

Illustrative Protocol for Isoxazole Ring Formation:

  • Chalcone Synthesis: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent to form a chalcone (α,β-unsaturated ketone).

  • Cyclization: The purified chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent such as ethanol, often with the addition of a base like sodium acetate, to facilitate the cyclization and formation of the isoxazole ring.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol for Antifungal Activity Screening

Isoxazole derivatives are frequently evaluated for their antimicrobial properties. A generalized protocol for assessing antifungal activity is the agar well diffusion method.

Protocol:

  • Media Preparation: A suitable fungal growth medium, such as Sabouraud Dextrose Agar, is prepared and sterilized.

  • Inoculation: The sterile molten agar is cooled to approximately 45°C and inoculated with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus niger).

  • Plate Preparation: The inoculated agar is poured into sterile Petri dishes and allowed to solidify. Wells of a defined diameter (e.g., 6 mm) are then aseptically punched into the agar.

  • Compound Application: A solution of the test compound (e.g., this compound derivative) at a known concentration in a suitable solvent (e.g., DMSO) is added to the wells. A solvent control and a standard antifungal agent (e.g., Fluconazole) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for 24-48 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent antimicrobial screening of a novel isoxazole derivative.

G cluster_synthesis Synthesis Phase cluster_screening Antimicrobial Screening Phase start Starting Materials (e.g., Acetophenone, Aldehyde) chalcone Chalcone Synthesis start->chalcone cyclization Cyclization with Hydroxylamine HCl chalcone->cyclization purification Purification (Recrystallization) cyclization->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization compound Purified Isoxazole Derivative characterization->compound Proceed to Screening application Apply Compound to Wells compound->application prep_media Prepare & Inoculate Fungal Agar Plates prep_media->application incubation Incubate Plates application->incubation analysis Measure Zones of Inhibition incubation->analysis results Report Antimicrobial Activity analysis->results

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Isoxazole Derivatives.

References

An In-depth Technical Guide on the Safety and Hazards of (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of (3-Methylisoxazol-5-YL)methanamine (CAS No. 154016-55-4), a heterocyclic amine of interest in chemical synthesis and drug discovery. This document synthesizes available data on its toxicity, handling procedures, and regulatory classifications to inform risk assessment and ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as an acute oral toxicant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it falls under Acute Toxicity, Oral, Category 3 .[1] This classification indicates that the substance is toxic if swallowed.

GHS Hazard Summary:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral3
alt text
DangerH301: Toxic if swallowed[1]

This classification is based on aggregated data from multiple notifications to the ECHA C&L Inventory.[1]

Toxicological Data

The mechanism of toxicity for this compound has not been elucidated. However, the isoxazole ring system, present in many pharmacologically active compounds, can undergo metabolic activation.[2] In some cases, this can lead to the formation of reactive metabolites that may contribute to toxicity.[2] For instance, some isoxazole-containing compounds have been associated with the formation of quinone-type reactive metabolites.[2] It is important to note that without specific studies on this compound, any discussion on its mechanism of toxicity remains speculative.

Experimental Protocols for Safety Assessment

The primary experimental protocol for determining the acute oral toxicity of a substance like this compound is the OECD Test Guideline 423: Acute Toxic Class Method .[3][4][5][6] This method is a stepwise procedure using a small number of animals to classify a substance into one of the GHS toxicity categories.

Key aspects of the OECD 423 protocol include:

  • Principle: A stepwise procedure where a small group of animals (typically 3) of a single sex are dosed at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).[4][5]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]

  • Procedure: Depending on the outcome of the initial step, further steps may be required with a higher or lower dose to refine the classification.[4]

  • Outcome: The method allows for the classification of the substance and provides an estimated LD50 range, rather than a precise point value.[3][5]

Safe Handling and Emergency Procedures

Due to its acute oral toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If working outside a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact IF ON SKIN: Wash with plenty of soap and water. Remove contaminated clothing.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store locked up.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₈N₂O[1][7]
Molecular Weight 112.13 g/mol [1]
Appearance Solid (form)
SMILES CC1=CC(=CN=C1)CN
InChI Key JKVMPILAJBLISV-UHFFFAOYSA-N

Visualizations

Logical Flow for Hazard Assessment

Hazard_Assessment_Flow cluster_0 Information Gathering cluster_1 Hazard Identification cluster_2 Risk Characterization cluster_3 Risk Management info Identity & Structure This compound classification GHS Classification Acute Toxicity, Oral, Cat. 3 info->classification physchem Physicochemical Properties physchem->classification existing_data Existing Toxicological Data existing_data->classification dose_response Dose-Response Assessment (LD50 range: 50-300 mg/kg) classification->dose_response exposure Exposure Assessment (Routes, Duration, Frequency) exposure->dose_response controls Engineering Controls (Fume Hood) dose_response->controls ppe Personal Protective Equipment dose_response->ppe sops Safe Operating Procedures dose_response->sops

Caption: Logical flow for hazard assessment of this compound.

Experimental Workflow for OECD 423 Acute Toxic Class Method

OECD_423_Workflow start Start: Select Starting Dose (5, 50, 300, or 2000 mg/kg) step1 Step 1: Dose 3 Animals (Females) start->step1 observe1 Observe for 14 Days (Mortality & Clinical Signs) step1->observe1 outcome1 Outcome 1 observe1->outcome1 0 or 1 death outcome2 Outcome 2 observe1->outcome2 2 deaths outcome3 Outcome 3 observe1->outcome3 3 deaths decision1 Decision Point outcome1->decision1 decision2 Decision Point outcome2->decision2 decision3 Decision Point outcome3->decision3 step2_higher Dose 3 More Animals at Higher Dose Level decision1->step2_higher If uncertainty stop_classify Stop and Classify decision1->stop_classify No further testing needed step2_same Dose 3 More Animals at Same Dose Level decision2->step2_same Confirm toxicity step2_lower Dose 3 More Animals at Lower Dose Level decision3->step2_lower Refine classification step2_lower->stop_classify step2_same->stop_classify step2_higher->stop_classify

Caption: Simplified workflow of the OECD 423 Acute Toxic Class Method.

Conclusion

This compound is a compound with significant acute oral toxicity. All personnel handling this substance must be aware of its hazards and adhere to strict safety protocols. While quantitative toxicological data and mechanistic insights are limited, the available information is sufficient to warrant a high degree of caution in its handling and use. Further research is needed to fully characterize its toxicological profile.

References

An In-Depth Technical Guide to (3-Methylisoxazol-5-YL)methanamine: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-YL)methanamine is a heterocyclic amine that has garnered interest within the scientific community for its potential applications in drug discovery and development. Its isoxazole core is a key structural motif found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details potential synthetic routes, and explores its relevance in medicinal chemistry, particularly in the fields of neuropharmacology, oncology, and mycology. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel therapeutic agents.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈N₂OPubChem[1][2]
Molecular Weight 112.13 g/mol PubChem[1][2]
Physical Form SolidSigma-Aldrich[3]
Boiling Point 92-93 °C at 3 TorrChemBK[4]
LogP (calculated) -0.3PubChem[1][2]
Topological Polar Surface Area (TPSA) 52.1 ŲPubChem[1][2]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 1PubChem
CAS Number 154016-55-4PubChem[1][2]

Note: The hydrochloride salt of this compound is also commercially available (CAS 70183-89-0) and may exhibit different physical properties, such as melting point and solubility.[5]

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, based on the synthesis of analogous aminomethylisoxazoles and general organic chemistry principles, several synthetic strategies can be proposed. A common approach involves the reduction of a corresponding oxime or the conversion of a hydroxamic acid.

Proposed Synthetic Pathway via Oxime Reduction

A plausible synthetic route involves the creation of a 3-methyl-5-(oximinomethyl)isoxazole intermediate, followed by its reduction to the desired primary amine.

Synthesis via Oxime Reduction 3-Methyl-5-carboxaldehydeisoxazole 3-Methyl-5-carboxaldehydeisoxazole 3-Methyl-5-(oximinomethyl)isoxazole 3-Methyl-5-(oximinomethyl)isoxazole 3-Methyl-5-carboxaldehydeisoxazole->3-Methyl-5-(oximinomethyl)isoxazole Hydroxylamine This compound This compound 3-Methyl-5-(oximinomethyl)isoxazole->this compound Reduction (e.g., NaBH4/ZrCl4/Al2O3)

Caption: Proposed synthesis of this compound via oxime reduction.

Experimental Protocol: General Procedure for Oxime Reduction

This protocol is a general method for the reduction of oximes to amines and would require optimization for the specific substrate.[6][7][8][9][10]

  • Preparation of the Reducing Agent System: In a mortar, grind zirconium(IV) chloride (ZrCl₄) and activated alumina (Al₂O₃) in a 1:1 molar ratio.

  • Reaction Setup: To the ground ZrCl₄/Al₂O₃ mixture, add the 3-methyl-5-(oximinomethyl)isoxazole (1 equivalent).

  • Reduction: Add sodium borohydride (NaBH₄, 5 equivalents) portion-wise to the mixture while grinding. The reaction is typically rapid and may be complete within minutes at room temperature.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is washed with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filtered.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography to yield the desired amine.

Potential Applications in Drug Development

The isoxazole moiety is a versatile scaffold in medicinal chemistry, and its derivatives have shown promise in various therapeutic areas. This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

Neuropharmacology: Targeting AMPA Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, are crucial for synaptic plasticity, learning, and memory.[11][12][13][14][15] The structural similarity of the isoxazole ring to the glutamate recognition site in AMPA receptors suggests that derivatives of this compound could be explored as modulators of this receptor.

AMPA Receptor Signaling Pathway cluster_0 Postsynaptic Neuron Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Lyn_Kinase Lyn Kinase AMPA_Receptor->Lyn_Kinase Activates MAPK_Pathway MAPK Pathway Lyn_Kinase->MAPK_Pathway Activates BDNF_Expression BDNF Gene Expression MAPK_Pathway->BDNF_Expression Upregulates

Caption: Simplified AMPA receptor signaling cascade leading to changes in gene expression.

Experimental Protocol: In Vitro AMPA Receptor Binding Assay

This is a general protocol to assess the binding affinity of a test compound to AMPA receptors.[16][17][18][19]

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express AMPA receptors.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 1X PBS with 0.1% NP-40, 0.5mM DTT, 10% Glycerol, 1mM PMSF, 2 µg/ml Aprotinin).

  • Competition Binding: Incubate the prepared membranes with a known radiolabeled AMPA receptor ligand (e.g., [³H]AMPA) and varying concentrations of the test compound, this compound derivative.

  • Separation: Separate the bound and free radioligand using a filtration method.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Oncology: Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[20][21][22][23][24] Small molecule inhibitors targeting the kinase activity of VEGFR2 are an established class of anticancer drugs. The isoxazole scaffold can be incorporated into molecules designed to inhibit VEGFR2.

VEGFR2 Signaling Pathway cluster_1 Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Dimerizes Downstream_Signaling PI3K/Akt, MAPK Pathways VEGFR2->Downstream_Signaling Autophosphorylation & Activation Cellular_Response Proliferation, Migration, Survival Downstream_Signaling->Cellular_Response Promotes

Caption: Overview of the VEGFR2 signaling pathway in angiogenesis.

Experimental Protocol: In Vitro VEGFR2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of a compound against VEGFR2 kinase.[25][26][27][28][29]

  • Reagents: Use a commercially available VEGFR2 kinase assay kit which typically includes recombinant human VEGFR2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer.

  • Master Mixture: Prepare a master mixture containing the kinase buffer, ATP, and substrate.

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.

  • Data Analysis: Calculate the IC₅₀ value of the test compound.

Mycology: Disruption of Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a prime target for antifungal drugs, as its inhibition disrupts fungal cell integrity and growth.[1][30][31][32][33] Isoxazole-containing compounds have the potential to be developed as inhibitors of key enzymes in this pathway.

Ergosterol Biosynthesis Pathway cluster_2 Fungal Cell Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Enzymatic Steps (e.g., 14α-demethylase)

Caption: A simplified representation of the ergosterol biosynthesis pathway in fungi.

Experimental Protocol: In Vitro Ergosterol Biosynthesis Inhibition Assay

This protocol provides a general method for quantifying the inhibition of ergosterol synthesis in a fungal strain.[4][34][35][36][37]

  • Fungal Culture: Grow the target fungal strain (e.g., Candida albicans) in a suitable liquid medium.

  • Drug Exposure: Add varying concentrations of the test compound to the fungal cultures and incubate for a defined period.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation and saponify the cell pellet using a strong base (e.g., potassium hydroxide) in an alcohol solution.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing ergosterol) with an organic solvent like n-heptane.

  • Quantification: Analyze the extracted sterols spectrophotometrically by scanning the absorbance between 240 and 300 nm. Ergosterol has a characteristic absorbance spectrum.

  • Data Analysis: Calculate the percentage of ergosterol inhibition at each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a promising chemical entity with a versatile isoxazole core that holds potential for the development of novel therapeutics. While a comprehensive experimental characterization of this specific molecule is still emerging, the known data and the biological activities of related isoxazole derivatives highlight its significance for further investigation. This guide has provided a summary of its known properties, plausible synthetic approaches, and its potential roles in targeting key biological pathways in neuropharmacology, oncology, and mycology. The detailed experimental protocols offered here serve as a starting point for researchers to explore the therapeutic potential of this compound and its derivatives. Future research should focus on obtaining definitive experimental data for its physical and chemical properties and on the elucidation of its specific mechanisms of action in relevant biological systems.

References

(3-Methylisoxazol-5-YL)methanamine: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Therapeutic Potential of a Key Isoxazole Moiety

This technical guide provides a comprehensive overview of (3-Methylisoxazol-5-YL)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and versatile functionalization potential. This document, intended for researchers, scientists, and drug development professionals, consolidates the available literature on the synthesis, chemical properties, and biological activities of this compound and its closely related derivatives. While specific experimental data for the title compound is limited, this review extrapolates from analogous structures to provide a foundational understanding for future research and development.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₅H₈N₂O.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Weight 112.13 g/mol [1][2]
Molecular Formula C₅H₈N₂O[1][2]
CAS Number 154016-55-4[1][2]
IUPAC Name (3-methyl-1,2-oxazol-5-yl)methanamine[1]
SMILES CC1=CC(=CN1)CN[2]
Physical Form Solid[2]
Hazard Classification Acute Toxicity, Oral (Danger)[1][2]

Synthesis of this compound and Related Compounds

Proposed Synthetic Pathways

Below are generalized workflows for the potential synthesis of this compound based on established isoxazole chemistry.

G cluster_0 Route A: From 5-(Chloromethyl)-3-methylisoxazole cluster_1 Route B: From 3-Methylisoxazole-5-carbonitrile A1 5-(Chloromethyl)-3-methylisoxazole A3 This compound A1->A3 Nucleophilic Substitution A2 Amine Source (e.g., NH₃, Gabriel Reagent) A2->A3 B1 3-Methylisoxazole-5-carbonitrile B3 This compound B1->B3 Nitrile Reduction B2 Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) B2->B3

Caption: Plausible synthetic routes to this compound.

Experimental Protocols for Analogous Compounds

The following protocols for the synthesis of related isoxazole derivatives can serve as a starting point for the development of a synthetic route to this compound.

Table 1: Summary of Synthetic Protocols for Related Aminomethylisoxazoles

Synthetic StepReagents and ConditionsProductYieldReference
Nucleophilic Substitution 3-Bromo-5-aminomethylisoxazole, Potassium hydroxide, Methanol, Reflux (30 hours)5-Aminomethyl-3-methoxyisoxazole~60%[3]
Methylation of Hydroxyisoxazole Methyl 3-hydroxyisoxazole-5-carboxylate, Potassium carbonate, Methyl iodide, Dimethylformamide, 0°C to room temperature (14 hours)Methyl 3-methoxyisoxazole-5-carboxylateNot explicitly reported[3]
Ester Hydrolysis Methyl 3-methyl-5-isoxazolecarboxylate, Base (e.g., NaOH), THF/Methanol/Water3-Methyl-5-isoxazolecarboxylic acid90%[3]
Carboxylic Acid Reduction 3-Methoxyisoxazole-5-carboxylic acid, Diborane5-Aminomethyl-3-methoxyisoxazoleNot explicitly reported[3]
Ring Closure for Isoxazole Core Ethyl acetate, Acetonitrile, Metal alkali (e.g., LDA), then p-toluenesulfonyl hydrazide, then Hydroxylamine hydrochloride3-Amino-5-methylisoxazole79% (final step)[4]

Biological Activities and Therapeutic Potential

The isoxazole nucleus is a component of numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] While specific biological data for this compound is scarce, studies on its derivatives and related compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been investigated for their antimicrobial properties. For instance, a series of novel benzofuran-isoxazole hybrid compounds, synthesized from precursors containing the isoxazole moiety, have demonstrated moderate to excellent activity against various bacterial and fungal strains.[8][9]

Table 2: Antimicrobial Activity of Representative Isoxazole Derivatives

Compound ClassTest OrganismActivityReference
Benzofuran-isoxazole hybridsMicrococcus luteusPotent[8]
Benzofuran-isoxazole hybridsMethicillin-resistant Staphylococcus aureusPotent[8]
Benzofuran-isoxazole hybridsMicrosporum canisActive[8]
Benzofuran-isoxazole hybridsEpidermophyton floccosumActive[8]

The general workflow for evaluating the antimicrobial activity of these compounds is depicted below.

G A Synthesized Isoxazole Derivatives C Inoculation and Incubation A->C B Microbial Strains (Bacterial and Fungal) B->C D Measurement of Inhibition Zones or MIC determination C->D E Data Analysis and Comparison with Standard Drugs D->E

Caption: General workflow for antimicrobial screening of isoxazole derivatives.

Anticancer Activity

The isoxazole scaffold is also a key feature in many anticancer agents. Studies on 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one derivatives, which share the 3-methylisoxazole core, have revealed significant cytotoxic activity against human lung cancer A549 cells.[10]

Table 3: In Vitro Anticancer Activity of 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one Derivatives against A549 Lung Cancer Cells

Compound IDSubstitution PatternIC₅₀ (µM)Reference
4j 4-((2-chloro-1H-indol-3-yl)methylene)8.99[10]
4k 4-((2-hydroxynaphthalen-1-yl)methylene)22.75[10]
4m 3-methyl-4-(thiophen-2-ylmethyl)14.22[10]
4o 4-((E)-3-phenylallylidene)12.31[10]
Doxorubicin (Standard) -8.73[10]

The evaluation of anticancer potential typically follows a standardized in vitro cell-based assay workflow.

G A Test Compounds (Isoxazole Derivatives) C Cell Seeding and Treatment A->C B Cancer Cell Line (e.g., A549) B->C D Incubation (e.g., 24-72h) C->D E Cell Viability Assay (e.g., MTT, SRB) D->E F Data Analysis (IC₅₀ determination) E->F

Caption: Standard workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is limited, the demonstrated antimicrobial and anticancer activities of its close derivatives underscore the potential of this chemical scaffold. Future research should focus on developing and optimizing a robust synthetic route to this compound to enable more extensive biological evaluation. The exploration of its activity against a broader range of microbial pathogens and cancer cell lines is warranted. Furthermore, structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the identification of more potent and selective drug candidates. The information compiled in this technical guide provides a solid foundation for researchers to embark on these exciting avenues of drug discovery.

References

Potential Research Areas for (3-Methylisoxazol-5-YL)methanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylisoxazol-5-YL)methanamine is a versatile heterocyclic compound built upon the isoxazole scaffold. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This technical guide outlines promising research avenues for this compound, focusing on neuropharmacology, oncology, and infectious diseases. The document provides a framework for investigation, including potential molecular targets, experimental designs, and data presentation strategies to facilitate further research and development in these critical therapeutic areas.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for designing derivatives with improved pharmacological profiles.

PropertyValueSource
Molecular Formula C₅H₈N₂OPubChem[1][2]
Molecular Weight 112.13 g/mol PubChem[1][2]
CAS Number 154016-55-4ChemScene[3]
SMILES CC1=CC(=CN1)CNSigma-Aldrich[4]
LogP -0.3PubChem[1][2]
Topological Polar Surface Area (TPSA) 52.1 ŲPubChem[1][2]
Hydrogen Bond Donors 1PubChem[1][2]
Hydrogen Bond Acceptors 3PubChem[1][2]
Rotatable Bonds 1PubChem[1][2]

Potential Research Areas

Neuropharmacology

The isoxazole nucleus is a key feature in several neuropharmacologically active compounds. This suggests that derivatives of this compound could be promising candidates for the development of novel therapies for neurological and psychiatric disorders.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[5][6] Several studies have highlighted the potential of isoxazole-containing compounds as MAO inhibitors. For instance, 3,5-diaryl-4,5-dihydroisoxazoles have been identified as potent and selective inhibitors of MAO-B.[7]

Proposed Research Workflow:

MAO_Inhibition_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis & Optimization Synthesis Synthesis of This compound Derivatives (e.g., amides, ureas) InVitro_MAO In vitro MAO-A and MAO-B Inhibition Assay (Fluorometric Method) Synthesis->InVitro_MAO Compound Library IC50 Determination of IC50 and Selectivity Index (SI) InVitro_MAO->IC50 Inhibition Data SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: Proposed workflow for the development of MAO inhibitors.

Experimental Protocol: In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is adapted from previously described methods for assessing MAO inhibitory activity.[5][8]

  • Reagents and Materials:

    • Human recombinant MAO-A and MAO-B enzymes

    • Kynuramine (substrate for MAO-A)

    • Benzylamine (substrate for MAO-B)

    • This compound derivatives (test compounds)

    • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

    • Potassium phosphate buffer (pH 7.4)

    • 96-well microplates (black, flat-bottom)

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate buffer.

    • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

    • Add the test compounds or reference inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (kynuramine for MAO-A or a suitable substrate and detection system for MAO-B).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for the kynuramine assay) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B).

Table 2: Representative MAO-B Inhibitory Activity of Isoxazole Derivatives

CompoundMAO-B IC50 (µM)Selectivity Index (SI)Reference
7a (a 2,1-benzisoxazole derivative) 0.017>5882[7]
7b (a 2,1-benzisoxazole derivative) 0.098>1020[7]
CD11 (a heterocyclic dienone) 0.063>250[8]
CD14 (a heterocyclic dienone) 0.036>250[8]

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulators of GABAA receptors are used to treat anxiety, epilepsy, and sleep disorders. The structural similarity of the isoxazole ring to the neurotransmitter GABA suggests that derivatives of this compound could act as modulators of GABAA receptors.

Proposed Signaling Pathway for Investigation:

GABA_Signaling cluster_receptor GABAA Receptor GABA_R GABAA Receptor (Ligand-gated ion channel) Cl_ion Cl- Influx GABA_R->Cl_ion Channel Opening GABA GABA GABA->GABA_R Binds to Orthosteric Site Compound This compound Derivative Compound->GABA_R Potential Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 2: Hypothesized modulation of GABAA receptor signaling.

Experimental Protocol: Electrophysiological Recording of GABAA Receptor Activity

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells) expressing recombinant GABAA receptor subunits.

  • Electrophysiology:

    • Use the whole-cell patch-clamp technique to record GABA-evoked currents.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20).

    • Co-apply the this compound derivative with GABA to determine its effect on the GABA-evoked current.

    • Test a range of concentrations of the derivative to generate a concentration-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage of potentiation or inhibition of the GABA response.

    • Determine the EC50 (for potentiation) or IC50 (for inhibition) of the compound.

Oncology

The isoxazole scaffold is present in several anticancer agents. Research has demonstrated that amide derivatives of isoxazoles can exhibit significant cytotoxic activity against various cancer cell lines.[9][10][11][12][13][14]

Proposed Research Workflow:

Anticancer_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of Amide Derivatives of This compound MTT_Assay Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines Synthesis->MTT_Assay Compound Library Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay Active Compounds Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle Kinase_Assay Kinase Inhibition Assays Apoptosis_Assay->Kinase_Assay

Figure 3: Workflow for the discovery of anticancer agents.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound amide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Table 3: Representative Anticancer Activity of Isoxazole-Amide Derivatives

CompoundCell LineIC50 (µM)Reference
2d Hep3B~23 µg/ml[11]
2e Hep3B~23 µg/ml[11]
2d HeLa15.48 µg/ml[11]
4f MDA-MB-2316.25[15]
4k MDA-MB-2318.18[15]
7 HCT-1160.07[16]
Infectious Diseases

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Isoxazole-containing compounds have shown promising activity against a range of bacterial and fungal pathogens.[17][18]

Proposed Research Workflow:

Antimicrobial_Workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of N-Substituted This compound Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC_Assay Compound Library MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay Active Compounds Toxicity Cytotoxicity Assays on Mammalian Cells MBC_MFC_Assay->Toxicity InVivo In Vivo Efficacy Studies (Animal Models) Toxicity->InVivo

Figure 4: Workflow for the development of antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.[16]

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable broth.

  • Compound Dilution:

    • Perform serial dilutions of the this compound derivatives in a 96-well microplate containing the appropriate broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 24-48 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 4: Representative Antimicrobial Activity of Isoxazole Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Benzofuran-isoxazole hybrids S. aureus6.25 - 12.5[18]
Benzofuran-isoxazole hybrids E. coli12.5 - 25[18]
Benzofuran-isoxazole hybrids C. albicans6.25 - 12.5[18]

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. Its isoxazole core is a privileged scaffold in medicinal chemistry, with demonstrated potential across diverse biological targets. The proposed research areas in neuropharmacology, oncology, and infectious diseases offer a strategic framework for academic and industrial researchers to explore the therapeutic potential of this compound and its derivatives. By employing the outlined experimental workflows and protocols, researchers can systematically investigate the biological activities of novel this compound derivatives, paving the way for the discovery of new and effective medicines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemistry and Reactivity of the Isoxazole Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and organic synthesis.[1][2][3][4] Its unique electronic properties, arising from the electronegative heteroatoms, impart a distinct reactivity profile, making it both a stable aromatic scaffold and a versatile synthetic intermediate.[2][5] Isoxazole derivatives are integral components of numerous commercial drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, highlighting their therapeutic significance.[6][7] This guide provides a comprehensive overview of the synthesis, reactivity, and practical application of the isoxazole ring system.

Synthesis of the Isoxazole Ring

The construction of the isoxazole core can be achieved through several reliable synthetic strategies. The most prevalent methods involve cycloaddition reactions and condensations with hydroxylamine.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is the most widely employed and versatile method for synthesizing isoxazoles.[6][8][9] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization into furoxans.[8][10]

  • From Aldoximes: Oxidation of aldoximes using reagents like chloramine-T or N-chlorosuccinimide (NCS) in the presence of a base generates the transient nitrile oxide, which is immediately trapped by a dipolarophile.[8][11]

  • From Hydroximoyl Chlorides: Dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base such as triethylamine is another common route to the nitrile oxide intermediate.[10]

The regioselectivity of the cycloaddition with unsymmetrical alkynes is a key consideration, often leading to the formation of 3,5-disubstituted isoxazoles.[12][13]

G cluster_start Precursors cluster_reaction Reaction Steps cluster_product Product Aldoxime Aldoxime (R-CH=NOH) InSitu In Situ Nitrile Oxide Generation (e.g., NCS, Base) Aldoxime->InSitu Oxidation Alkyne Alkyne (R'C≡CR'') Cyclo [3+2] Cycloaddition Alkyne->Cyclo InSitu->Cyclo Nitrile Oxide (R-C≡N⁺-O⁻) Isoxazole Substituted Isoxazole Cyclo->Isoxazole

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

A classical and straightforward method for isoxazole synthesis involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones.[5][9][14] The reaction proceeds through initial condensation to form an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.[14] This method is particularly useful for producing 3,5-disubstituted isoxazoles.

Electrophilic Cyclization

Highly substituted isoxazoles can be synthesized via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[15][16] Treatment of these substrates with electrophiles like iodine monochloride (ICl) or bromine triggers a cyclization cascade, resulting in 4-halo-3,5-disubstituted isoxazoles. These halogenated products serve as valuable handles for further functionalization through cross-coupling reactions.[15][17]

Table 1: Comparison of Selected Isoxazole Synthesis Methods

Method Starting Materials Reagents/Conditions Typical Yields Reference
1,3-Dipolar Cycloaddition Aldoxime, Alkyne NCS, Et3N Good to Excellent [12]
1,3-Dipolar Cycloaddition Hydroximoyl chloride, 1,3-Dicarbonyl Base, Water/Methanol High [10]
Condensation Reaction 3-(dimethylamino)-1-arylprop-2-en-1-one, NH2OH·HCl Aqueous media 85-95% [14]
Electrophilic Cyclization 2-Alkyn-1-one O-methyl oxime ICl, CH2Cl2 60-98% [15]

| Ultrasound-Assisted | Aromatic aldehyde, Ethyl acetoacetate, NH2OH·HCl | Vitamin B1, Water, Ultrasound | 92% |[18] |

Reactivity of the Isoxazole Ring

The isoxazole ring exhibits a rich and varied reactivity profile, enabling its functionalization and transformation into other useful chemical entities.

Electrophilic Aromatic Substitution

Due to the electronic influence of the two heteroatoms, the isoxazole ring is a π-excessive system.[2] Electrophilic substitution occurs more readily than in pyridine, with the C4 position being the most nucleophilic and therefore the primary site of reaction.[2][19] Common electrophilic substitution reactions include halogenation, nitration, and chloromethylation.[5]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Isoxazole Isoxazole Ring Attack π-system attacks E⁺ at C4 Isoxazole->Attack Electrophile Electrophile (E⁺) Electrophile->Attack Intermediate Wheland Intermediate (Cationic Adduct) Attack->Intermediate Forms σ-complex Deprotonation Loss of H⁺ Intermediate->Deprotonation Restores Aromaticity Product 4-Substituted Isoxazole Deprotonation->Product

Caption: Mechanism of electrophilic substitution at the C4 position of isoxazole.

Nucleophilic Aromatic Substitution (SNAr)

Unsubstituted isoxazole is generally resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups, particularly a nitro group at the C3 or C5 position, can activate the ring towards nucleophilic aromatic substitution (SNAr).[7][20] For example, 5-nitroisoxazoles react efficiently with a variety of O-, N-, and S-nucleophiles to displace the nitro group, providing a direct route to polysubstituted isoxazoles.[7]

Table 2: SNAr Reactions of 3-Phenyl-5-nitroisoxazole

Nucleophile Conditions Yield Reference
Morpholine K2CO3, DMF, 20 °C 98% [7]
4-Methylthiophenol DIPEA, DMF, 20 °C 96% [7]
Phenol DIPEA, DMF, 20 °C 85% [7]

| Aniline | DIPEA, DMF, 80 °C | 78% |[7] |

Ring-Opening Reactions

The inherent weakness of the N-O bond is a defining characteristic of isoxazole chemistry, making ring-opening reactions a key transformation.[9][21] This reactivity allows isoxazoles to serve as stable precursors for various acyclic structures, such as β-amino enones and α-fluorocyanoketones.[13][22]

  • Reductive Cleavage: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) is a common method to cleave the N-O bond, leading to the formation of β-amino enones.[13] This transformation is synthetically valuable as it unmasks a 1,3-dicarbonyl relationship.[2]

  • Base-Mediated Ring Opening: Strong bases can deprotonate the C3 position, initiating a ring-opening cascade.

  • Photochemical Ring Opening: Under UV irradiation, the isoxazole ring can collapse and rearrange, often forming an oxazole through an azirine intermediate.[9]

  • Ring-Opening Fluorination: Treatment with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening reaction to produce α-fluorocyanoketones.[22][23]

G cluster_pathways Ring-Opening Pathways cluster_products Resulting Products Isoxazole Substituted Isoxazole Reductive Reductive Cleavage (e.g., H₂, Pd/C) Isoxazole->Reductive Fluorinative Electrophilic Fluorination (e.g., Selectfluor®) Isoxazole->Fluorinative Photochemical UV Irradiation Isoxazole->Photochemical Enone β-Amino Enone Reductive->Enone Ketone α-Fluorocyanoketone Fluorinative->Ketone Oxazole Oxazole (via rearrangement) Photochemical->Oxazole

Caption: Key ring-opening pathways for the isoxazole scaffold.

Experimental Protocols

Protocol: Ultrasound-Assisted Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one[18]

This protocol describes a green, vitamin B1-catalyzed, three-component reaction in water.

  • Materials: 2-Methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), vitamin B1 (thiamine hydrochloride, 0.1 mmol), deionized water (10 mL), ethanol (for recrystallization), ultrasonic bath (40 kHz, 300 W).

  • Procedure:

    • In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and vitamin B1 in 10 mL of deionized water.

    • Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.

    • Irradiate the mixture with ultrasound at 20°C for 30 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, a solid product will precipitate from the solution.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to yield the pure compound.

Protocol: Synthesis of 5-(4-Chlorophenyl)isoxazole via Condensation[14]

This procedure details an efficient synthesis in an aqueous medium without a catalyst.

  • Materials: 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1.5 mmol), water (15 mL).

  • Procedure:

    • To a suspension of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one in 15 mL of water, add hydroxylamine hydrochloride.

    • Stir the reaction mixture at 80°C for 2 hours.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Collect the resulting precipitate by suction filtration to obtain the product without requiring further purification.

  • Characterization Data:

    • Melting Point: 85–87 °C.[14]

    • 1H-NMR (400 MHz, CDCl3): δ 6.52 (d, J = 2.0 Hz, 1H), 7.45 (d, J = 8.4 Hz, 2H), 7.73 (d, J = 8.4 Hz, 2H), 8.30 (d, J = 2.0 Hz, 1H).[14]

    • 13C-NMR (75 MHz, CDCl3): δ 98.9, 125.6, 127.0, 129.2, 136.1, 150.8, 168.1.[14]

Protocol: Synthesis of 4-Iodo-3-phenyl-5-(p-tolyl)isoxazole via Electrophilic Cyclization[15]

This protocol describes the ICl-induced cyclization of a 2-alkyn-1-one O-methyl oxime.

  • Materials: (Z)-O-methyl oxime of 1-phenyl-3-(p-tolyl)prop-2-yn-1-one (0.5 mmol), Iodine monochloride (ICl, 1.0 M solution in CH2Cl2, 0.6 mmol), Dichloromethane (CH2Cl2, 5 mL).

  • Procedure:

    • Dissolve the O-methyl oxime substrate in 5 mL of CH2Cl2 in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add the ICl solution dropwise to the stirred reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour.

    • Quench the reaction by adding saturated aqueous Na2S2O3 solution.

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the pure 4-iodoisoxazole.

Conclusion

The isoxazole ring system represents a privileged scaffold in modern organic chemistry. Its robust aromatic character allows for selective functionalization, while the latent reactivity of its N-O bond provides a gateway to diverse molecular architectures. A deep understanding of its primary synthesis routes—notably 1,3-dipolar cycloaddition and condensation reactions—and its characteristic reactivity patterns, including electrophilic substitution and ring-opening transformations, is essential for leveraging this heterocycle in research, particularly in the design and development of novel therapeutic agents. The continued development of green and efficient synthetic protocols will further enhance the utility and accessibility of this important chemical entity.[18][24]

References

Methodological & Application

Application Notes: Synthesis of (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(3-Methylisoxazol-5-YL)methanamine is a valuable primary amine building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines a robust and scalable four-stage synthetic protocol for its preparation. While a direct conversion from ethyl acetate is not synthetically practical, this pathway begins with precursors that are readily derived from acetate-based chemical feedstocks. The synthesis proceeds through the formation of an isoxazole ester intermediate, followed by reduction, functional group transformation to an azide, and final reduction to the target primary amine. This protocol is designed for researchers in organic synthesis and drug development, providing detailed methodologies, data tables, and process visualizations.

Overall Synthetic Strategy

The synthesis is accomplished in four distinct stages, designed for high purity and reliable yields. The pathway leverages common and well-documented transformations to convert a stable isoxazole ester into the target amine.

The four stages are:

  • Synthesis of Ethyl 3-methylisoxazole-5-carboxylate: Formation of the core isoxazole ring system with an ester handle at the C5 position.

  • Reduction to (3-methylisoxazol-5-yl)methanol: Selective reduction of the ethyl ester to the corresponding primary alcohol.

  • Conversion to 5-(azidomethyl)-3-methylisoxazole: Transformation of the alcohol into an azide via a mesylate intermediate, which serves as a stable precursor to the amine.

  • Reduction to this compound: Final reduction of the azide to yield the desired primary amine.

Below is a diagram illustrating the overall workflow of this synthetic protocol.

G cluster_0 Synthesis Workflow start Precursors (e.g., Ethyl 2,4-dioxovalerate, Hydroxylamine) stage1 Stage 1: Isoxazole Synthesis start->stage1 Cyclocondensation stage2 Stage 2: Ester Reduction stage1->stage2 LiAlH4 / THF stage3 Stage 3: Azide Formation stage2->stage3 1. MsCl, Et3N 2. NaN3, DMF stage4 Stage 4: Azide Reduction stage3->stage4 H2, Pd/C product (3-Methylisoxazol-5-YL) methanamine stage4->product

Caption: High-level workflow for the four-stage synthesis.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 3-methylisoxazole-5-carboxylate

This stage involves the cyclocondensation of an appropriate 1,3-dicarbonyl compound with hydroxylamine. A common precursor, ethyl 2,4-dioxovalerate, is reacted with hydroxylamine hydrochloride to regioselectively form the desired 3-methyl-5-carboxylate isoxazole isomer.

Protocol:

  • To a stirred solution of ethyl 2,4-dioxovalerate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude ester by vacuum distillation or silica gel chromatography to obtain Ethyl 3-methylisoxazole-5-carboxylate as a clear oil.

Table 1: Reagents and Typical Yield for Stage 1

Reagent Molar Eq. MW ( g/mol ) Typical Mass/Vol
Ethyl 2,4-dioxovalerate 1.0 158.15 15.8 g
Hydroxylamine HCl 1.1 69.49 7.6 g
Sodium Acetate 1.1 82.03 9.0 g
Ethanol - 46.07 200 mL

| Product | - | 155.15 | Yield: 75-85% |

Stage 2: Reduction to (3-methylisoxazol-5-yl)methanol

The ethyl ester is selectively reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3]

Protocol:

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add a solution of Ethyl 3-methylisoxazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

  • Wash the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield (3-methylisoxazol-5-yl)methanol, which can often be used in the next step without further purification.

Table 2: Reagents and Typical Yield for Stage 2

Reagent Molar Eq. MW ( g/mol ) Typical Mass/Vol
Ethyl 3-methylisoxazole-5-carboxylate 1.0 155.15 15.5 g
Lithium Aluminum Hydride (LiAlH₄) 1.5 37.95 5.7 g
Anhydrous THF - 72.11 250 mL

| Product | - | 113.12 | Yield: 90-95% |

Stage 3: Conversion to 5-(azidomethyl)-3-methylisoxazole

This two-step, one-pot procedure first converts the alcohol into a good leaving group (mesylate) and then displaces it with azide ion.[4]

Protocol:

  • Dissolve (3-methylisoxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the mixture at 0 °C for 1 hour. Monitor the formation of the mesylate by TLC.

  • Once the mesylate formation is complete, remove the DCM under reduced pressure.

  • To the crude mesylate, add dimethylformamide (DMF) followed by sodium azide (NaN₃, 2.0 eq).

  • Heat the mixture to 60 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash several times with water to remove DMF and salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-(azidomethyl)-3-methylisoxazole.

Table 3: Reagents and Typical Yield for Stage 3

Reagent Molar Eq. MW ( g/mol ) Typical Mass/Vol
(3-methylisoxazol-5-yl)methanol 1.0 113.12 11.3 g
Methanesulfonyl Chloride (MsCl) 1.2 114.55 9.8 mL (1.48 g/mL)
Triethylamine (Et₃N) 1.5 101.19 21.0 mL (0.726 g/mL)
Sodium Azide (NaN₃) 2.0 65.01 13.0 g

| Product | - | 138.13 | Yield: 85-90% |

Stage 4: Reduction to this compound

The final step involves the reduction of the organic azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]

Protocol:

  • Dissolve 5-(azidomethyl)-3-methylisoxazole (1.0 eq) in methanol or ethyl acetate.

  • Add Palladium on carbon (10% Pd/C, 5 mol %) to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours, indicated by the cessation of hydrogen uptake.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the final product, this compound.

Table 4: Reagents and Typical Yield for Stage 4

Reagent Molar Eq. MW ( g/mol ) Typical Mass/Vol
5-(azidomethyl)-3-methylisoxazole 1.0 138.13 13.8 g
10% Palladium on Carbon (Pd/C) 0.05 - ~0.7 g
Methanol - 32.04 200 mL
Hydrogen (H₂) Excess 2.02 1 atm

| Product | - | 112.13 | Yield: 95-99% |

Reaction Pathway Visualization

The following diagram illustrates the chemical transformations across the four stages of the synthesis.

G cluster_0 Chemical Synthesis Pathway I1 Ethyl 3-methylisoxazole- 5-carboxylate I2 (3-methylisoxazol-5-yl)methanol I1->I2 Stage 2 LiAlH4, THF I3 5-(azidomethyl)-3-methylisoxazole I2->I3 Stage 3 1. MsCl, Et3N 2. NaN3, DMF I4 This compound I3->I4 Stage 4 H2, Pd/C, MeOH

Caption: Reaction scheme from intermediate ester to final amine.

References

Applications of (3-Methylisoxazol-5-YL)methanamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methylisoxazol-5-YL)methanamine , a versatile heterocyclic building block, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to its incorporation into a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutics. The primary applications of this scaffold lie in the development of anticancer agents and modulators of key central nervous system targets.

Anticancer Applications

The this compound moiety has been successfully integrated into molecules designed to target various cancer cell lines. Amide derivatives, in particular, have shown promising cytotoxic activity.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative N-substituted amide derivatives of this compound against various human cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference
1 Human Breast Adenocarcinoma (MCF-7)25.5[1]
2 Human Cervical Carcinoma (HeLa)18.2[1]
3 Human Hepatocellular Carcinoma (HepG2)32.1[1]
4 Human Prostate Cancer (PC3)45.8[2][3]
5 Non-Small Cell Lung Cancer (A549)1.08[2]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies suggest that isoxazole-containing compounds exert their anticancer effects through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][4] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[4][5] Inhibition of this pathway by derivatives of this compound can lead to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Stimulation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Isoxazole_Derivative This compound Derivative Isoxazole_Derivative->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: Synthesis of N-((3-methylisoxazol-5-yl)methyl)benzamide (Anticancer Agent)

This protocol outlines a standard procedure for the synthesis of an amide derivative from this compound and benzoic acid, a common precursor for anticancer agents.

Materials:

  • This compound

  • Benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzoic acid (1.0 eq) in DCM at 0 °C, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-((3-methylisoxazol-5-yl)methyl)benzamide.

Amide_Synthesis_Workflow cluster_synthesis Amide Synthesis Start Start: Benzoic Acid & This compound Coupling Amide Coupling (EDC, HOBt, DIPEA in DCM) Start->Coupling Workup Aqueous Workup (NaHCO3, Brine) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: N-((3-methylisoxazol-5-yl)methyl)benzamide Purification->Product

Caption: Experimental workflow for the synthesis of N-((3-methylisoxazol-5-yl)methyl)benzamide.

Central Nervous System (CNS) Applications

The this compound scaffold has been utilized in the development of potent and selective ligands for CNS targets, particularly for dopamine and serotonin receptors and transporters.

Dopamine Transporter (DAT) Inhibition

Derivatives of this compound have been synthesized and identified as highly potent and selective inhibitors of the dopamine transporter (DAT).[6] These compounds have potential applications in the treatment of neuropsychiatric disorders such as depression and attention-deficit/hyperactivity disorder (ADHD).

Quantitative Data for DAT Inhibition

The following table presents the in vitro inhibitory activity of a representative 2-(3-methylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octane derivative.

Compound IDTargetIC50 (nM)Reference
6c Dopamine Transporter (DAT)7.2[6]
Serotonin and Dopamine Receptor Modulation

The structural motif of this compound is also found in compounds designed to interact with serotonin and dopamine receptors.[7] These receptors are key targets for the treatment of a wide range of neurological and psychiatric conditions, including schizophrenia, anxiety, and depression. While specific quantitative data for direct derivatives of this compound targeting these receptors is emerging, the isoxazole moiety is a known pharmacophore in many CNS-active drugs.

Signaling Pathway: GPCR Modulation

Dopamine and serotonin receptors are G-protein coupled receptors (GPCRs). Ligands based on the this compound scaffold can act as agonists or antagonists at these receptors, thereby modulating downstream signaling cascades. This modulation can affect neurotransmission and neuronal activity.

GPCR_Signaling cluster_neuron Postsynaptic Neuron Ligand This compound Derivative (Ligand) GPCR Dopamine/Serotonin Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Signal Transduction

Caption: General signaling pathway for GPCRs modulated by this compound derivatives.

Experimental Protocol: Synthesis of N-Aryl-N'-((3-methylisoxazol-5-yl)methyl)ureas (CNS Agents)

This protocol describes a general method for the synthesis of urea derivatives, which are common motifs in CNS-active compounds.

Materials:

  • This compound

  • Aryl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • To this solution, add the aryl isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with hexane to precipitate the urea product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum to obtain the desired N-aryl-N'-((3-methylisoxazol-5-yl)methyl)urea.[8]

Urea_Synthesis_Workflow cluster_synthesis Urea Synthesis Start Start: Aryl Isocyanate & This compound Reaction Reaction in THF Start->Reaction Isolation Solvent Removal & Trituration with Hexane Reaction->Isolation Product Final Product: N-Aryl-N'-((3-methylisoxazol-5-yl)methyl)urea Isolation->Product

Caption: Experimental workflow for the synthesis of N-aryl-N'-((3-methylisoxazol-5-yl)methyl)urea.

References

Application Notes and Protocols for (3-Methylisoxazol-5-YL)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (3-Methylisoxazol-5-YL)methanamine as a versatile building block in organic synthesis. This reagent is a valuable starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.

Introduction to this compound

This compound is a primary amine featuring a 3-methylisoxazole heterocyclic core. The isoxazole moiety is a prominent scaffold in numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] The primary amine handle of this building block allows for a wide range of chemical transformations, making it an attractive starting point for the synthesis of diverse molecular architectures.

Chemical Structure and Properties:

PropertyValue
IUPAC Name This compound
CAS Number 154016-55-4
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance Solid
SMILES CC1=NOC(=C1)CN

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its primary amine functionality. Key applications include the synthesis of amides, ureas, and secondary/tertiary amines.

Amide Bond Formation

The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids. This reaction is fundamental in medicinal chemistry for the construction of peptidomimetics and other complex molecules. Various coupling reagents can be employed to facilitate this transformation.

Urea Synthesis

Substituted ureas are another important class of compounds accessible from this building block. The reaction of this compound with isocyanates or other carbamoylating agents provides a straightforward route to N,N'-disubstituted ureas.

Reductive Amination

For the synthesis of secondary and tertiary amines, reductive amination is a powerful tool. This compound can be reacted with aldehydes or ketones in the presence of a reducing agent to yield the corresponding alkylated amine products. This method is highly valuable for introducing a wide range of substituents onto the nitrogen atom.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates.

Protocol for Amide Synthesis using Carbodiimide Coupling

This protocol describes a general method for the coupling of a carboxylic acid with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like HOBt or HOAt.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add this compound (1.1 eq), HOBt or HOAt (1.2 eq), and DIPEA or TEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired amide.[3][4]

Workflow for Amide Coupling:

Amide_Synthesis_Workflow A 1. Dissolve Carboxylic Acid, This compound, HOBt/HOAt, and Base in Solvent B 2. Cool to 0 °C A->B C 3. Add EDC B->C D 4. Stir at Room Temperature (12-24 h) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G Desired Amide Product F->G

Caption: General workflow for amide synthesis.

Protocol for Urea Synthesis from Isocyanate

This protocol outlines the synthesis of a substituted urea by reacting this compound with an isocyanate.

Materials:

  • This compound

  • Isocyanate of interest

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • To this solution, add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexanes to induce precipitation, then filter to collect the solid product.

  • The product can be further purified by recrystallization if necessary.[5][6]

Workflow for Urea Synthesis:

Urea_Synthesis_Workflow A 1. Dissolve this compound in Anhydrous Solvent B 2. Add Isocyanate Dropwise A->B C 3. Stir at Room Temperature (2-4 h) B->C D 4. Isolate Product (Filtration or Precipitation) C->D E Substituted Urea Product D->E

Caption: General workflow for urea synthesis.

Protocol for Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM or DCE, add this compound (1.1 eq).

  • If the reaction is slow, a catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine.[7][8][9][10]

Workflow for Reductive Amination:

Reductive_Amination_Workflow A 1. Mix Aldehyde/Ketone and This compound in Anhydrous Solvent B 2. Stir for Imine Formation (1-2 h) A->B C 3. Add Sodium Triacetoxyborohydride B->C D 4. Stir at Room Temperature (12-24 h) C->D E 5. Work-up and Purification D->E F Substituted Amine Product E->F

Caption: General workflow for reductive amination.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been investigated for their biological activities. Notably, isoxazole-containing compounds have shown potential as anticancer and neuropharmacological agents.

Anticancer Activity

Derivatives of N-methyl-(3-methylisoxazol-5-ylmethyl)amine have demonstrated cytotoxic potency against pancreatic (Panc-1) and colon (Caco-2) cancer cell lines. While the specific mechanisms are under investigation, these findings suggest that the isoxazole scaffold can be a valuable component in the design of novel anticancer agents.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

A notable example of a bioactive molecule containing a similar structural motif is (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418), which acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (Na⁺ and Ca²⁺) and subsequent neuronal depolarization.[11] This can trigger a cascade of downstream signaling events, including the activation of the PI3K-Akt and MAPK pathways, which are implicated in neuroprotection and cell survival.[12][13]

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway:

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes CREB CREB Akt->CREB Phosphorylates MAPK MAPK (ERK) MAPK->CREB Phosphorylates Gene_Expression Gene Expression (Survival, Growth) CREB->Gene_Expression Activates Agonist nAChR Agonist (e.g., Acetylcholine, Nicotine Analogs) Agonist->nAChR Binds to and activates receptor Ca_influx->PI3K Ca_influx->MAPK

Caption: Simplified nAChR signaling pathway.

Quantitative Data

While specific quantitative data for the presented general protocols using this compound is not available in the cited literature, the following table provides a qualitative summary of expected outcomes based on analogous reactions.

Reaction TypeReactantsExpected ProductTypical Yields (General)
Amide Coupling Carboxylic Acid, EDC, HOBtN-((3-methylisoxazol-5-yl)methyl)amideGood to Excellent
Urea Synthesis IsocyanateN-aryl-N'-((3-methylisoxazol-5-yl)methyl)ureaHigh
Reductive Amination Aldehyde/Ketone, STABN-alkyl-(3-methylisoxazol-5-yl)methanamineModerate to Good

Yields are highly dependent on the specific substrates and reaction conditions used.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its primary amine functionality allows for straightforward incorporation into molecules through common and robust organic transformations. The resulting isoxazole-containing products are of significant interest in drug discovery, with demonstrated potential in areas such as oncology and neuropharmacology. The protocols and information provided herein serve as a guide for researchers to explore the synthetic utility of this promising building block.

References

Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 5-(Aminomethyl)-3-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel pharmaceutical agents derived from 5-(aminomethyl)-3-methylisoxazole. This versatile building block, featuring a reactive primary amine, serves as an excellent starting material for creating diverse compound libraries for drug discovery. The protocols below describe the synthesis of two distinct classes of potential therapeutic agents: a GABA-A receptor agonist and a hypothetical series of kinase inhibitors via amide bond formation.

Synthesis of a GABA-A Receptor Agonist: 5-(Aminomethyl)-3-methoxyisoxazole

The structural similarity of isoxazole derivatives to the neurotransmitter γ-aminobutyric acid (GABA) makes them valuable scaffolds for targeting the central nervous system. 5-(Aminomethyl)-3-methoxyisoxazole is a known GABA-A receptor agonist, and its synthesis is a key example of developing neurologically active pharmaceuticals from the parent compound.[1]

Experimental Protocol: Multi-step Synthesis of 5-(Aminomethyl)-3-methoxyisoxazole

This protocol outlines a four-step synthesis starting from 3-bromo-5-methylisoxazole.

Step 1: Synthesis of 3-Methoxy-5-methylisoxazole

  • To a solution of 3-bromo-5-methylisoxazole (1.0 eq) in anhydrous methanol (10 volumes), add sodium methoxide (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-methoxy-5-methylisoxazole.[1]

Step 2: Synthesis of 5-(Bromomethyl)-3-methoxyisoxazole

  • Dissolve 3-methoxy-5-methylisoxazole (1.0 eq) in carbon tetrachloride (10 volumes).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture for 2-3 hours under UV lamp irradiation.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain crude 5-(bromomethyl)-3-methoxyisoxazole, which can be used in the next step without further purification.[1]

Step 3: Synthesis of 5-(Azidomethyl)-3-methoxyisoxazole

  • Dissolve the crude 5-(bromomethyl)-3-methoxyisoxazole (1.0 eq) in dimethylformamide (DMF, 5 volumes).

  • Add sodium azide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-(azidomethyl)-3-methoxyisoxazole.[1]

Step 4: Synthesis of 5-(Aminomethyl)-3-methoxyisoxazole

  • Dissolve 5-(azidomethyl)-3-methoxyisoxazole (1.0 eq) in methanol (10 volumes).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield 5-(aminomethyl)-3-methoxyisoxazole.[1]

Quantitative Data Summary
ParameterStep 1Step 2Step 3Step 4Overall (Hypothetical)
Product 3-Methoxy-5-methylisoxazole5-(Bromomethyl)-3-methoxyisoxazole5-(Azidomethyl)-3-methoxyisoxazole5-(Aminomethyl)-3-methoxyisoxazole5-(Aminomethyl)-3-methoxyisoxazole
Yield Not specifiedNot specifiedNot specifiedNot specified~50-60%
Purity >95% (typical)Crude>95% (typical)>98% (typical)>98%
Signaling Pathway: GABA-A Receptor Agonism

Activation of the GABA-A receptor by an agonist like 5-(aminomethyl)-3-methoxyisoxazole leads to the influx of chloride ions, resulting in hyperpolarization of the neuron and a decrease in its excitability.[1] This mechanism is central to the therapeutic effects of many anxiolytic, sedative, and anticonvulsant drugs.

GABA_A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA GABA_R GABA-A Receptor Cl_channel Cl- Channel (Closed) Cl_channel_open Cl- Channel (Open) GABA_R->Cl_channel_open Activates Hyperpolarization Hyperpolarization Cl_channel_open->Hyperpolarization Leads to Influx of Cl- Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Agonist 5-(aminomethyl)- 3-methoxyisoxazole Agonist->GABA_R Binds to

Caption: GABA-A receptor signaling pathway.

Synthesis of Novel Amide Derivatives as Potential Kinase Inhibitors

The aminomethyl group of 5-(aminomethyl)-3-methylisoxazole is readily derivatized through amide bond formation with a wide range of carboxylic acids. This allows for the rapid generation of a library of novel compounds that can be screened for various biological activities, such as kinase inhibition. Many existing kinase inhibitors feature a heterocyclic core and an amide linkage.

Experimental Protocol: General Amide Coupling using HATU

This protocol describes a general method for the coupling of a carboxylic acid to 5-(aminomethyl)-3-methylisoxazole using the common coupling reagent HATU.

Materials:

  • 5-(aminomethyl)-3-methylisoxazole (1.0 eq)

  • Carboxylic acid of interest (1.0 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 5-(aminomethyl)-3-methylisoxazole (1.0 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Hypothetical Quantitative Data for Amide Synthesis
ParameterValue
Starting Material 5-(aminomethyl)-3-methylisoxazole
Coupling Reagent HATU
Base DIPEA
Solvent DMF
Hypothetical Product N-((3-methylisoxazol-5-yl)methyl)benzamide
Expected Yield 70-90%
Expected Purity >95% (after chromatography)
Logical Workflow for Kinase Inhibitor Discovery

The synthesis of a library of amide derivatives can be integrated into a drug discovery workflow aimed at identifying novel kinase inhibitors.

Kinase_Inhibitor_Workflow Start 5-(aminomethyl)-3-methylisoxazole Synthesis Amide Coupling (e.g., HATU) Start->Synthesis Acid_Library Carboxylic Acid Library Acid_Library->Synthesis Compound_Library Novel Amide Library Synthesis->Compound_Library Screening Kinase Activity Screening Compound_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active Compounds Candidate Drug Candidate Lead_Opt->Candidate

References

The Role of (3-Methylisoxazol-5-YL)methanamine Scaffolds in Neuroprotective Agent Development: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents to combat the rising tide of neurodegenerative diseases has led researchers to explore a diverse range of chemical scaffolds. Among these, the isoxazole nucleus has emerged as a promising pharmacophore. While direct and detailed evidence on the neuroprotective applications of (3-Methylisoxazol-5-YL)methanamine is not extensively available in peer-reviewed literature, the broader family of isoxazole derivatives has shown significant potential in the modulation of key neurological pathways. This document aims to provide an overview of the current understanding of isoxazole derivatives as potential neuroprotective agents, drawing parallels to the potential, yet unconfirmed, applications of the this compound core structure.

General Overview of Isoxazole Derivatives in Neuroprotection

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms, which is present in various natural and synthetic compounds with a wide spectrum of biological activities.[1] In the context of neuroprotection, the versatility of the isoxazole scaffold allows for the synthesis of derivatives that can interact with various targets in the central nervous system (CNS).[2][3] Research has indicated that isoxazole derivatives may exert neuroprotective effects through several mechanisms, including antioxidant activity and modulation of glutamate receptors.[2][4]

Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is implicated in the pathophysiology of numerous neurodegenerative disorders.[5][6] Excessive activation of glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, can lead to excitotoxicity and neuronal cell death.[7][8] Therefore, modulation of these receptors represents a key therapeutic strategy for neuroprotection.

Potential Mechanisms of Action for this compound Analogs

Given the structural similarities to other biologically active isoxazoles, it is hypothesized that derivatives of this compound could potentially exert neuroprotective effects through the modulation of glutamatergic neurotransmission.

AMPA Receptor Modulation

The AMPA receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in fast synaptic transmission and synaptic plasticity.[1][9] Several studies have focused on the development of isoxazole-containing compounds as modulators of AMPA receptors.[9][10][11] Both positive allosteric modulators (PAMs) and antagonists of AMPA receptors are being investigated for their therapeutic potential in neurological and psychiatric disorders.

A hypothetical signaling pathway illustrating how an analog of this compound might act as a negative allosteric modulator (NAM) of the AMPA receptor to confer neuroprotection is depicted below. In this model, the compound would bind to an allosteric site on the receptor, reducing the ion flow in response to glutamate binding, thereby preventing excitotoxicity.

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Ca_ion Ca²⁺ AMPA_R->Ca_ion Opens Channel Neuroprotection Neuroprotection AMPA_R->Neuroprotection Reduced Influx Promotes Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excess Influx Leads to Compound (3-Methylisoxazol-5-YL) methanamine Analog (Hypothetical NAM) Compound->AMPA_R Modulates

Caption: Hypothetical mechanism of neuroprotection by a this compound analog acting as an AMPA receptor NAM.

Experimental Protocols: A General Framework

While specific protocols for evaluating the neuroprotective effects of this compound are not available, a general workflow for screening and characterizing novel neuroprotective compounds can be outlined. This workflow would typically involve a series of in vitro and in vivo assays to assess efficacy and mechanism of action.

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel neuroprotective agent.

Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cytotoxicity, Neuroprotection Assays) A->B C Mechanism of Action Studies (e.g., Receptor Binding, Enzyme Inhibition) B->C D In Vivo Efficacy Studies (e.g., Animal Models of Neurodegeneration) C->D E Pharmacokinetic & Toxicological Studies D->E F Lead Optimization E->F F->A Iterative Improvement

Caption: A generalized workflow for the development of neuroprotective agents.

Representative In Vitro Neuroprotection Assay Protocol

A common in vitro method to assess neuroprotection is to challenge neuronal cell cultures with a neurotoxin and measure cell viability in the presence and absence of the test compound.

Objective: To determine the protective effect of a test compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neuron cultures

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Test compound (e.g., a derivative of this compound)

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Pre-treat the neurons with the test compound for 1-2 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding glutamate to a final concentration of 50-100 µM. Include control wells with no glutamate and wells with glutamate but no test compound.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve to determine the EC50 of the test compound.

Quantitative Data on Related Isoxazole Derivatives

Although no quantitative data for the neuroprotective effects of this compound is currently available, studies on other isoxazole derivatives have reported their modulatory effects on AMPA receptors. The following table summarizes representative data for isoxazole-carboxamide derivatives as inhibitors of GluA2-containing AMPA receptors, which could be relevant for reducing excitotoxicity in neurodegenerative diseases like Parkinson's disease.[10]

CompoundTargetAssayIC50 (µM)Reference
ISX-11GluA2Electrophysiology (HEK293T cells)4.4[10]
ISX-11GluA2/3Electrophysiology (HEK293T cells)4.62[10]
ISX-8GluA2Electrophysiology (HEK293T cells)4.6[10]
ISX-8GluA2/3Electrophysiology (HEK293T cells)4.79[10]

Conclusion and Future Directions

The isoxazole scaffold represents a valuable starting point for the design of novel neuroprotective agents. While the specific compound this compound has not been extensively studied for its neuroprotective properties, the broader class of isoxazole derivatives has shown promise, particularly as modulators of AMPA receptors. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to explore their structure-activity relationships in various in vitro and in vivo models of neurodegeneration. Such studies are crucial to unlock the potential of this chemical class in the development of new therapies for devastating neurological disorders. Researchers in the field are encouraged to investigate this scaffold further to fill the current gap in knowledge.

References

Application Notes and Protocols for the Characterization of (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Methylisoxazol-5-YL)methanamine is a heterocyclic amine containing a methyl-substituted isoxazole ring. As a molecule with potential applications in medicinal chemistry and materials science, comprehensive characterization of its chemical structure and purity is essential. These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The provided methodologies are intended for researchers, scientists, and drug development professionals to ensure accurate identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

Expected ¹H and ¹³C NMR Data

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Multiplicity
~6.10s
~3.90s
~2.30s
~1.60br s

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structure Elucidation I->J

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns for structural confirmation.

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 5-10 L/min.

    • Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern in MS/MS experiments to confirm the structure.

Expected Mass Spectrometry Data

Analysis Type Parameter Expected Value
Low-Resolution MS Molecular Ion [M+H]⁺m/z 113.1
High-Resolution MS (HRMS) Calculated Exact Mass [M+H]⁺ for C₅H₉N₂O⁺113.0715
Observed Exact MassWithin 5 ppm of calculated
Elemental Analysis from HRMS FormulaC₅H₈N₂O

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Infuse into MS Source A->B C Ionization (ESI) B->C D Mass Analysis (e.g., TOF) C->D E Detection D->E F Identify Molecular Ion Peak E->F G Determine Exact Mass (HRMS) F->G H Confirm Elemental Composition G->H

Caption: Workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying its concentration in various matrices.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 220 nm.

  • Data Analysis:

    • Determine the retention time (t₋) of the main peak.

    • Calculate the purity of the sample by integrating the peak area of the main component and any impurities. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Expected HPLC Data

Parameter Expected Result
Retention Time (t₋) ~ 3.5 minutes (dependent on exact conditions)
Purity > 98% (for a pure standard)
Tailing Factor 0.9 - 1.2
Theoretical Plates > 2000

Workflow for HPLC Analysis

HPLC_Workflow A Sample Preparation (Dissolve & Filter) C Sample Injection A->C B HPLC System Setup (Column, Mobile Phase, Flow Rate) D Chromatographic Separation on C18 Column B->D C->D E UV Detection D->E F Data Acquisition & Chromatogram Generation E->F G Data Analysis (Retention Time, Purity) F->G

Caption: Workflow for HPLC purity analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the molecule, which serves as a fundamental confirmation of its empirical formula.

Experimental Protocol: CHN Analysis

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.

  • Instrument Parameters:

    • Analyzer: CHN Elemental Analyzer.

    • Combustion Temperature: ~950 °C.

    • Reduction Temperature: ~650 °C.

    • Carrier Gas: Helium.

    • Detector: Thermal Conductivity Detector (TCD).

  • Calibration:

    • Calibrate the instrument using a certified standard (e.g., acetanilide) before running the sample.

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N.

    • Compare the experimental values with the theoretical values calculated from the molecular formula (C₅H₈N₂O).

Expected Elemental Analysis Data

Element Theoretical % Experimental %
Carbon (C) 53.5653.56 ± 0.4
Hydrogen (H) 7.197.19 ± 0.4
Nitrogen (N) 24.9824.98 ± 0.4

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Calculation A Accurately Weigh Sample B Encapsulate in Tin Capsule A->B C Combustion in Oxygen-rich Atmosphere B->C D Reduction of Nitrogen Oxides C->D E Gas Separation & Detection (TCD) D->E F Calculate %C, %H, %N E->F G Compare with Theoretical Values F->G

Caption: Workflow for CHN elemental analysis.

Application Notes and Protocols for the Analysis of (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize (3-Methylisoxazol-5-YL)methanamine, a key building block in medicinal chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with standardized protocols for data acquisition.

Compound Overview

This compound is a heterocyclic amine with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . Its structure consists of a methyl-substituted isoxazole ring linked to a methanamine group, making it a valuable synthon for the synthesis of a variety of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural confirmation of this compound. Below are the predicted ¹H and ¹³C NMR spectral data based on the analysis of similar isoxazole derivatives and general chemical shift principles.

2.1. Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.15s1HIsoxazole C4-H
~3.95s2H-CH₂-NH₂
~2.30s3H-CH₃
~1.60 (broad)s2H-NH₂

2.2. Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃ at 100 MHz.

Chemical Shift (δ) ppmAssignment
~171.0Isoxazole C5
~159.5Isoxazole C3
~99.0Isoxazole C4
~38.0-CH₂-NH₂
~11.5-CH₃

2.3. Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16 scans.

    • Apply a line broadening of 0.3 Hz during Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds to ensure quantitative detection of all carbon signals, including quaternary carbons.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Apply a line broadening of 1.0 Hz during Fourier transformation.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

3.1. Predicted Mass Spectrometry Data

Table 3: Predicted m/z values for this compound and its major fragments in ESI-MS.

m/z ValueIon SpeciesDescription
113.07[M+H]⁺Protonated molecular ion
96.05[M+H - NH₃]⁺Loss of ammonia from the protonated molecule
82.05[M+H - CH₂NH₂]⁺Cleavage of the aminomethyl group

3.2. Experimental Protocol for ESI-MS Data Acquisition

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • MS Acquisition (Positive Ion Mode):

    • Set the capillary voltage to 3.5 kV.

    • Set the cone voltage to 30 V.

    • Use a desolvation gas (nitrogen) flow of 600 L/hr at a temperature of 350 °C.

    • Acquire data over a mass range of m/z 50-500.

    • For fragmentation analysis (MS/MS), select the precursor ion (m/z 113.07) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV).

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion and characteristic fragment ions. Compare the observed m/z values with the theoretical values to confirm the elemental composition.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_output Final Characterization Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dilute in ACN/H2O with Formic Acid Sample->MS_Prep NMR NMR Spectrometer (400 MHz) NMR_Prep->NMR MS ESI Mass Spectrometer MS_Prep->MS H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR MS_Spec Mass Spectrum MS->MS_Spec Process Data Processing & Interpretation H_NMR->Process C_NMR->Process MSMS_Spec MS/MS Fragmentation MS_Spec->MSMS_Spec MS_Spec->Process MSMS_Spec->Process Output Structural Confirmation & Purity Assessment Process->Output

Caption: Experimental workflow for the NMR and MS characterization of this compound.

Conclusion

The protocols and predicted data presented in these application notes serve as a valuable resource for the structural verification and quality control of this compound. Adherence to these standardized methods will ensure reliable and reproducible results, facilitating its use in further research and drug development endeavors. While the provided spectral data is predicted, it offers a strong baseline for the interpretation of experimentally acquired data.

Application Notes and Protocols for the Use of (3-Methylisoxazol-5-YL)methanamine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of (3-Methylisoxazol-5-YL)methanamine as a key building block in the synthesis of novel agrochemicals. The isoxazole moiety is a well-established pharmacophore in crop protection, known to impart potent herbicidal, fungicidal, and insecticidal activities. The aminomethyl group at the 5-position of the 3-methylisoxazole ring serves as a versatile handle for the introduction of diverse structural motifs, enabling the exploration of new chemical space for active ingredient discovery.

Synthesis of Isoxazole Carboxamide Derivatives as Potential Herbicides

This compound can be readily acylated with various carboxylic acid chlorides or activated carboxylic acids to yield N-((3-methylisoxazol-5-yl)methyl) carboxamides. This class of compounds has been investigated for its herbicidal properties. The general synthetic approach involves the reaction of the amine with a suitable acylating agent in the presence of a base.

General Reaction Scheme:

Logical Relationship of Synthesis:

G A This compound D N-((3-methylisoxazol-5-yl)methyl)-R-carboxamide (Herbicidal Candidate) A->D B R-COCl (Carboxylic Acid Chloride) B->D C Base (e.g., Triethylamine) C->D

Caption: Synthesis of Isoxazole Carboxamide Herbicides.

Experimental Protocol: Synthesis of N-((3-methylisoxazol-5-yl)methyl)benzamide

This protocol describes a general procedure for the synthesis of an N-benzyl-isoxazole-carboxamide, a class of compounds that has shown herbicidal activity.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((3-methylisoxazol-5-yl)methyl)benzamide.

Data Presentation:

Compound IDWeed SpeciesApplication Rate (g/ha)Growth Inhibition (%)
I-05Echinochloa crusgalli150>90
I-05Abutilon theophrasti150>90
I-24Portulaca oleracea150>90
I-26Portulaca oleracea10 (mg/L)100
I-26Abutilon theophrasti10 (mg/L)100

Synthesis of Isoxazole Sulfonamide Derivatives as Potential Fungicides

The reaction of this compound with various sulfonyl chlorides provides access to N-((3-methylisoxazol-5-yl)methyl)sulfonamides, a class of compounds with potential fungicidal activity.

General Reaction Scheme:

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Amine in Solvent B Add Base A->B C Cool to 0°C B->C D Add Sulfonyl Chloride C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Caption: Workflow for Isoxazole Sulfonamide Synthesis.

Experimental Protocol: Synthesis of N-((3-methylisoxazol-5-yl)methyl)benzenesulfonamide

This protocol outlines a general method for the synthesis of an N-((3-methylisoxazol-5-yl)methyl)sulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine.

  • Cool the solution to 0 °C using an ice bath.

  • Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the pure N-((3-methylisoxazol-5-yl)methyl)benzenesulfonamide.

Data Presentation:

Specific fungicidal activity data for N-((3-methylisoxazol-5-yl)methyl)benzenesulfonamide is not publicly available. However, the table below shows the in vitro antifungal activity of related pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives against various phytopathogenic fungi to illustrate the potential of such heterocyclic compounds.[3][4]

Compound IDAlternaria porri EC50 (µg/mL)Marssonina coronaria EC50 (µg/mL)Cercospora petroselini EC50 (µg/mL)Rhizoctonia solani EC50 (µg/mL)
7ai2.243.2110.290.37
7af>10025.1>10015.8
7bc12.5>100>1008.9
Carbendazol (Control)0.851.252.501.00

Synthesis of Isoxazolylmethyl Ureas as Potential Agrochemicals

This compound can react with isocyanates to form N-((3-methylisoxazol-5-yl)methyl) ureas. Urea derivatives are a prominent class of herbicides.

General Reaction Scheme:

Caption: Inhibition of Photosystem II by Urea Herbicides.

Experimental Protocol: Synthesis of 1-((3-methylisoxazol-5-yl)methyl)-3-phenylurea

This protocol provides a general method for the synthesis of an isoxazolylmethyl urea derivative.

Materials:

  • This compound

  • Phenyl isocyanate

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the formation of a precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data presented is for illustrative purposes based on related compound classes and does not represent guaranteed results for the specific compounds synthesized from this compound.

References

Application Note: A Practical Guide to the N-Acylation of (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the construction of amide bonds present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The primary amine, (3-Methylisoxazol-5-YL)methanamine, serves as a valuable building block in medicinal chemistry, and its derivatization via N-acylation allows for the systematic exploration of structure-activity relationships (SAR). This document provides detailed experimental protocols for the N-acylation of this compound using two of the most common and effective classes of acylating agents: acyl chlorides and acid anhydrides.

Reaction Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (either an acyl chloride or an acid anhydride). This is followed by the elimination of a leaving group (chloride or a carboxylate anion, respectively) to form the stable amide product. A base is typically added to neutralize the acidic byproduct generated during the reaction, such as hydrochloric acid or a carboxylic acid, driving the reaction to completion.

Experimental Protocols

Two robust protocols are presented for the N-acylation of the target amine. Protocol 1 utilizes a highly reactive acyl chloride, while Protocol 2 employs a slightly less reactive, but often more convenient, acid anhydride.

Protocol 1: N-Acylation using an Acyl Chloride

This method is suitable for a wide range of acyl chlorides and is generally rapid, proceeding to completion at or below room temperature.[2]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. A white precipitate of triethylamine hydrochloride may form.[3][4]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[1]

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.[2][5]

    • Dry the separated organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure N-acylated product.[1]

Protocol 2: N-Acylation using an Acid Anhydride

This protocol is an excellent alternative, particularly for acetylation, and avoids the use of highly moisture-sensitive acyl chlorides.[6][7]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride, Propionic anhydride) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add pyridine (1.5 eq) to the solution and stir.

  • Acylating Agent Addition: Add the acid anhydride (1.2 eq) to the stirred solution at room temperature. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the consumption of the starting amine by TLC. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer several times with water to remove pyridine and the carboxylic acid byproduct. Follow with a wash using saturated aqueous NaHCO₃ solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel as described in Protocol 1 to obtain the desired amide.

Data Presentation: Summary of Reaction Parameters

The following table summarizes the typical quantitative data for the N-acetylation of this compound as a representative example.

ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride)
Amine SubstrateThis compound (1.0 eq)This compound (1.0 eq)
Acylating AgentAcetyl Chloride (1.1 eq)Acetic Anhydride (1.2 eq)
BaseTriethylamine (1.2 eq)Pyridine (1.5 eq)
SolventAnhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Concentration~0.2 M~0.2 M
Temperature (°C)0 to Room TemperatureRoom Temperature
Reaction Time (h)1 - 32 - 6
Typical Yield (%)85 - 95%80 - 90%

Visualization of Experimental Workflow

The general workflow for the N-acylation process is depicted below.

G General Workflow for N-Acylation A 1. Reaction Setup - Dissolve amine in anhydrous solvent - Establish inert atmosphere B 2. Reagent Addition - Cool to 0 °C (for acyl chloride) - Add base (e.g., TEA, Pyridine) - Add acylating agent dropwise A->B C 3. Reaction Monitoring - Stir at RT (or heat if needed) - Monitor by TLC B->C D 4. Aqueous Work-up - Quench reaction - Extract with organic solvent - Wash (acid, base, brine) - Dry over Na₂SO₄/MgSO₄ C->D E 5. Purification - Concentrate crude product - Perform flash column chromatography D->E F 6. Characterization - Obtain NMR, MS, IR spectra - Confirm structure and purity E->F G Pure N-Acylated Product F->G

Caption: Flowchart of the general experimental procedure for N-acylation.

Characterization

The identity and purity of the final N-acylated product should be confirmed using standard analytical techniques.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically ~1650 cm⁻¹).

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive; handle with care using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions involving acyl chlorides can be highly exothermic and may release HCl gas; ensure slow, controlled addition of the reagent.[4]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes: (3-Methylisoxazol-5-YL)methanamine in the Synthesis of Advanced Molecular Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Methylisoxazol-5-YL)methanamine is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development. While not traditionally associated with bulk material science, its application is critical in the synthesis of "advanced molecular materials"—specifically, complex organic molecules designed for high-potency and high-specificity biological activity. The isoxazole moiety is a key pharmacophore found in numerous approved drugs and clinical candidates.[1] Its incorporation into a molecular structure can enhance metabolic stability, improve binding affinity to biological targets, and confer desirable physicochemical properties.[1] This document provides an overview of its applications and detailed protocols for its use in synthetic chemistry.

Core Applications

The primary utility of this compound lies in its function as a versatile synthon. The primary amine group serves as a reactive handle for a variety of chemical transformations, allowing for its seamless integration into larger, more complex molecular scaffolds. Key applications include:

  • Synthesis of Bioactive Amides and Ureas: The amine functionality readily undergoes acylation, sulfonylation, and reactions with isocyanates to form stable amide, sulfonamide, and urea linkages, respectively. These are fundamental reactions in the construction of novel therapeutic agents.

  • Development of Enzyme Inhibitors: The isoxazole ring system is a core component of potent enzyme inhibitors. For example, molecules containing this scaffold have been developed as highly potent and selective inhibitors of the dopamine transporter (DAT), which is a key target in research for treating cocaine addiction.[2]

  • Analogs of Immunomodulatory Drugs: The related 5-methylisoxazole structure is the cornerstone of the disease-modifying antirheumatic drug (DMARD) Leflunomide.[3] Leflunomide's active metabolite inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a critical step in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of activated lymphocytes.[3] this compound serves as a valuable building block for creating analogs to explore this and other biological pathways.

Experimental Protocols & Data

Protocol 1: General N-Acylation for Amide Synthesis

This protocol describes a general method for the acylation of this compound with an acyl chloride to form a target amide. This is a fundamental transformation for creating libraries of compounds for screening.

Workflow for N-Acylation

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Product A This compound P1 1. Dissolve amine and base in solvent A->P1 B Acyl Chloride (R-COCl) P3 3. Add Acyl Chloride dropwise B->P3 C Non-nucleophilic Base (e.g., TEA, DIPEA) C->P1 D Aprotic Solvent (e.g., DCM, THF) D->P1 P2 2. Cool solution to 0°C P1->P2 P2->P3 P4 4. Stir at room temperature (Monitor by TLC/LC-MS) P3->P4 P5 5. Aqueous Work-up (Quench, Extract, Wash) P4->P5 P6 6. Dry, Filter, and Concentrate P5->P6 Purify Column Chromatography P6->Purify Product Purified N-Acylated Product Purify->Product G cluster_pathway De Novo Pyrimidine Synthesis cluster_drug Drug Action A Carbamoyl Phosphate + Aspartate B Dihydroorotate A->B ... C Orotate B->C DHODH Dihydroorotate Dehydrogenase (DHODH) B->DHODH D UMP -> CTP C->D ... E DNA & RNA Synthesis D->E Proliferation Suppressed Lymphocyte Proliferation E->Proliferation Leflunomide Leflunomide Analog (Isoxazole-based) Inhibition Inhibition Leflunomide->Inhibition DHODH->C Inhibition->DHODH

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (3-Methylisoxazol-5-YL)methanamine. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to optimize?

A1: Low overall yield in this multi-step synthesis can be attributed to inefficiencies at several key stages. The most critical points for optimization are:

  • Formation of the Isoxazole Ring: The initial [3+2] cycloaddition to form the 3-methylisoxazole core is fundamental. Incomplete reaction, side product formation, or difficulties in purification can significantly reduce the yield of your isoxazole precursor.

  • Functional Group Transformation: The conversion of the precursor (e.g., carboxylic acid, ester, or nitrile) to the aldehyde or amide is a potential bottleneck. Ensure complete conversion and minimize degradation of the isoxazole ring during these steps.

  • Final Reductive Step: The reduction of the nitrile or the reductive amination of the aldehyde to the target amine is the final and crucial step. The choice of reducing agent, reaction conditions, and work-up procedure are critical for achieving a high yield and purity.

Q2: I am struggling with the synthesis of the 3-methylisoxazole-5-carboxylic acid precursor. What are the common pitfalls and how can I avoid them?

A2: The synthesis of 3-methylisoxazole-5-carboxylic acid, a common precursor, often involves the reaction of a β-ketoester with hydroxylamine. Common issues include:

  • Reagent Quality: Ensure that the hydroxylamine hydrochloride is of high purity and the base used (e.g., sodium hydroxide) is fresh.

  • pH Control: Maintaining the optimal pH throughout the reaction is crucial for efficient cyclization and to prevent side reactions.

  • Reaction Temperature and Time: Overheating or prolonged reaction times can lead to the decomposition of the product. Monitor the reaction progress by TLC to determine the optimal endpoint.

  • Work-up and Purification: Acidification to precipitate the carboxylic acid must be done carefully to avoid co-precipitation of impurities. Recrystallization from a suitable solvent system is often necessary to obtain a pure product.

Q3: During the reduction of 3-methylisoxazole-5-carbonitrile to this compound, I am observing significant amounts of side products. What are these and how can I minimize them?

A3: The reduction of the nitrile can lead to several side products, primarily due to over-reduction or side reactions of the isoxazole ring.

  • Potential Side Products: These can include the corresponding primary alcohol (from hydrolysis of the intermediate imine followed by reduction), or products resulting from the cleavage of the N-O bond of the isoxazole ring under harsh reducing conditions.

  • Minimizing Side Products:

    • Choice of Reducing Agent: Use a milder reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a controlled manner (e.g., low temperature).

    • Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC to avoid over-reduction.

    • Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and isolate the amine product.

Q4: The reductive amination of 3-methylisoxazole-5-carboxaldehyde is giving me a complex mixture of products. How can I improve the selectivity for the primary amine?

A4: Reductive amination can be challenging due to the formation of secondary and tertiary amines as byproducts. To enhance the selectivity for the primary amine:

  • Ammonia Source: Use a large excess of the ammonia source (e.g., ammonia in methanol or ammonium acetate) to favor the formation of the primary amine.

  • Reducing Agent: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. NaBH₃CN is often preferred as it is more selective for the imine intermediate.[1]

  • pH Control: Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without causing significant decomposition of the reactants.

  • One-Pot Procedure: A one-pot reaction where the aldehyde, ammonia source, and reducing agent are combined can often improve the yield and selectivity.

Experimental Protocols

A plausible synthetic route to this compound involves the preparation of a 3-methylisoxazole-5-carboxylic acid precursor, followed by conversion to an amide and subsequent reduction.

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic acid

This protocol is adapted from the general principles of isoxazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Reaction: To the stirred solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-methylisoxazole-5-carboxylic acid.

Protocol 2: Synthesis of 3-Methylisoxazole-5-carboxamide
  • Activation: To a solution of 3-methylisoxazole-5-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction with Ammonia: After stirring for 1-2 hours at room temperature, bubble ammonia gas through the solution or add a solution of ammonia in methanol until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (from amide)
  • Reduction: In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Cool the suspension to 0 °C and add a solution of 3-methylisoxazole-5-carboxamide (1 equivalent) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Isolation: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification: The product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitrile to Amine Conversion

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
LiAlH₄Anhydrous THF, 0 °C to refluxHigh reactivity, effective for various nitrilesHighly reactive with water, can lead to over-reduction
H₂/Raney NiMethanolic ammonia, elevated pressure and temperatureCatalytic, cost-effective for large scaleRequires specialized high-pressure equipment
NaBH₄/CoCl₂Methanol, room temperatureMilder conditions, good for functional group toleranceMay have lower yields for some substrates

Table 2: Troubleshooting Guide for Low Yield in Reductive Amination

SymptomPossible CauseSuggested Solution
Low conversion of aldehydeInactive reducing agentUse fresh NaBH₄ or NaBH₃CN.
Formation of secondary/tertiary aminesInsufficient ammonia concentrationUse a larger excess of the ammonia source.
Aldol condensation productsBasic reaction conditionsMaintain a slightly acidic pH (6-7).
Decomposition of starting materialUnstable aldehyde or iminePerform the reaction at lower temperatures.

Visualizations

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Amide Formation cluster_2 Final Reduction Ethyl Acetoacetate Ethyl Acetoacetate 3-Methylisoxazole-5-carboxylic acid 3-Methylisoxazole-5-carboxylic acid Ethyl Acetoacetate->3-Methylisoxazole-5-carboxylic acid 1. NaOH, EtOH 2. HCl Hydroxylamine Hydroxylamine Hydroxylamine->3-Methylisoxazole-5-carboxylic acid 3-Methylisoxazole-5-carboxamide 3-Methylisoxazole-5-carboxamide 3-Methylisoxazole-5-carboxylic acid->3-Methylisoxazole-5-carboxamide 1. SOCl₂ 2. NH₃ This compound This compound 3-Methylisoxazole-5-carboxamide->this compound LiAlH₄, THF

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Optimize_Ring_Formation Optimize Isoxazole Ring Formation Check_Purity->Optimize_Ring_Formation Purity OK Purification Improve Purification Technique Check_Purity->Purification Impure Optimize_Reduction Optimize Final Reduction Step Optimize_Ring_Formation->Optimize_Reduction Optimize_Reduction->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low synthesis yield.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Intermediate Outcomes Yield Final Yield Temperature Temperature Ring_Formation_Yield Isoxazole Ring Formation Yield Temperature->Ring_Formation_Yield Side_Products Side Products Temperature->Side_Products Time Reaction Time Time->Ring_Formation_Yield Time->Side_Products Purity Reagent Purity Purity->Ring_Formation_Yield Reducing_Agent Reducing Agent Reduction_Selectivity Reduction Selectivity Reducing_Agent->Reduction_Selectivity Ring_Formation_Yield->Yield Reduction_Selectivity->Yield Side_Products->Yield

References

Technical Support Center: Purification of (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Methylisoxazol-5-YL)methanamine. The following information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My purified this compound appears to be degrading over time, indicated by discoloration. What is the likely cause and how can I prevent it?

A1: The aminomethyl group in this compound is susceptible to oxidation, which can lead to discoloration and the formation of impurities. To minimize degradation, it is recommended to store the purified compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber vial to protect it from air and light. Storing at a reduced temperature (e.g., -20°C) can also enhance stability.

Q2: I am observing significant tailing of my compound during silica gel column chromatography. What is causing this and how can I resolve it?

A2: The basic nature of the primary amine in this compound can lead to strong interactions with the acidic silica gel, resulting in peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase. This will help to saturate the acidic sites on the silica gel and improve the peak shape.

Q3: After synthesis, I suspect the presence of the isomeric impurity, (5-Methylisoxazol-3-YL)methanamine. How can I confirm its presence and remove it?

A3: The formation of the 3-aminomethyl isomer can be a side reaction during synthesis, particularly if the pH is not carefully controlled. Confirmation of its presence typically requires analytical techniques such as HPLC or NMR. Separation of these isomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) with a specialized column, such as a phenyl or pentafluorophenyl (PFP) column, may be effective. Alternatively, careful optimization of silica gel column chromatography with a shallow gradient may achieve separation.

Q4: Can I purify this compound by converting it to its hydrochloride salt?

A4: Yes, converting the free base to its hydrochloride salt is a common and effective purification strategy. The salt is often a stable, crystalline solid that is more amenable to handling and purification by recrystallization. The free base can be regenerated by treatment with a mild base after purification.

Troubleshooting Guides

Silica Gel Column Chromatography
Issue Possible Cause Suggested Solution
Broad or Tailing Peaks The basic amine is interacting strongly with the acidic silica gel.Add 0.1-1% triethylamine to your mobile phase to reduce tailing.
Poor Separation of Compound from Impurities The mobile phase polarity is not optimized.Use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., n-hexane or dichloromethane). Monitor fractions closely by TLC.
Compound is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A common system is a gradient of ethyl acetate in n-hexane, or for more polar compounds, methanol in dichloromethane.
Presence of Isomeric Impurity Synthesis conditions were not optimal, leading to the formation of the 3-aminomethyl isomer.Attempt separation using a high-resolution stationary phase or a different column type (e.g., phenyl or PFP). Careful, slow gradient elution on silica gel may also be effective.
Recrystallization
Issue Possible Cause Suggested Solution
Compound Fails to Crystallize The solvent is too non-polar or the solution is not sufficiently saturated.Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., ethanol, isopropanol, or acetonitrile). Reduce the solvent volume by gentle heating and evaporation before cooling.
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Try cooling the solution more slowly to encourage crystal formation instead of oiling. Scratching the inside of the flask can also induce crystallization.
Low Recovery of Purified Product Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent required to dissolve the crude product. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Impurities Co-crystallize with the Product The chosen solvent does not effectively differentiate between the compound and the impurity.Try a different recrystallization solvent or a solvent pair (e.g., ethyl acetate/hexane). A preliminary purification by column chromatography may be necessary to remove significant impurities.

Quantitative Data Summary

The following tables provide a general comparison of the expected outcomes for the purification techniques discussed. The actual results will vary depending on the initial purity of the crude material and the optimization of the experimental conditions.

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Expected Yield Primary Application
Silica Gel Column Chromatography>98%70-90%Removal of a wide range of impurities with different polarities.
Recrystallization>99%60-85%Removal of small amounts of closely related impurities from a solid sample.
Conversion to HCl Salt & Recrystallization>99.5%50-80% (overall)High-purity applications and improved handling of the compound.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent such as n-hexane.

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., n-hexane with a low percentage of ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 n-hexane/ethyl acetate) and gradually increase the polarity (e.g., to 1:1 n-hexane/ethyl acetate). Add 0.1-1% triethylamine to the mobile phase to prevent tailing.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol or isopropanol are good starting points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product synth Crude This compound cc Silica Gel Column Chromatography synth->cc Option 1 recryst Recrystallization synth->recryst Option 2 salt HCl Salt Formation & Recrystallization synth->salt Option 3 analysis Purity Analysis (HPLC, NMR) cc->analysis recryst->analysis salt->analysis pure_product Purified This compound analysis->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_cc Column Chromatography cluster_recryst Recrystallization start Purification Issue Identified cc_issue Tailing Peaks? start->cc_issue recryst_issue Oiling Out? start->recryst_issue add_tea Add Triethylamine to Mobile Phase cc_issue->add_tea Yes cc_separation Poor Separation? cc_issue->cc_separation No end Problem Resolved add_tea->end optimize_gradient Optimize Gradient cc_separation->optimize_gradient Yes cc_separation->end No optimize_gradient->end change_solvent Change Solvent or Use Solvent Pair recryst_issue->change_solvent Yes low_yield Low Yield? recryst_issue->low_yield No change_solvent->end minimize_solvent Minimize Solvent Volume low_yield->minimize_solvent Yes low_yield->end No minimize_solvent->end

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two most prevalent and versatile methods for synthesizing the isoxazole ring are the condensation of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2][3] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][4]

Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis.[1] The choice of solvent can impact reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1][2] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition, while low temperatures may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the likely causes and solutions?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A common issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][5] To address this, consider a slow addition of the nitrile oxide precursor to maintain a low concentration.[5] Using a slight excess of the alkyne can also help by favoring the desired cycloaddition over dimerization.[1] Additionally, the choice of base and solvent for generating the nitrile oxide is crucial, and the reaction temperature should be optimized, as higher temperatures can sometimes promote dimerization.[1]

Q4: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A4: The formation of isomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.[5][6] For terminal alkynes, the reaction is generally highly regioselective, yielding 3,5-disubstituted isoxazoles.[5] However, for internal alkynes, a mixture of isomers can be obtained.[5] Strategies to control regioselectivity include the use of catalysts, such as copper(I) and ruthenium(II), which can promote the formation of specific regioisomers.[5][7] The electronic nature of the substituents on both the alkyne and the nitrile oxide also plays a significant role.[5]

Troubleshooting Guide: Synthesis from 1,3-Dicarbonyl Compounds

This guide addresses common issues encountered when synthesizing isoxazoles via the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Problem 1: Low Yield of Isoxazole Product

  • Possible Cause: Incomplete reaction or decomposition of starting materials.

  • Solution:

    • pH Control: The pH of the reaction mixture can be critical. Adjusting the pH may be necessary to facilitate the reaction.[4]

    • Temperature Optimization: Experiment with a range of temperatures. While heating can drive the reaction to completion, excessive heat may cause decomposition.

    • Choice of Base: If a base is used, its strength and stoichiometry can influence the reaction outcome. Consider screening different bases.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.

Problem 2: Formation of Regioisomers

  • Possible Cause: The 1,3-dicarbonyl compound is unsymmetrical, leading to two possible cyclization pathways.

  • Solution:

    • Solvent Effects: The polarity of the solvent can influence which carbonyl group is more reactive. For β-enamino diketones, polar protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile may favor another.[2][8]

    • Lewis Acid Catalysis: The use of a Lewis acid, such as BF₃·OEt₂, can activate one of the carbonyl groups and direct the cyclization to yield a single regioisomer.[2][9]

    • Substrate Modification: If possible, modifying the substituents on the 1,3-dicarbonyl can enhance the electronic or steric bias for one cyclization pathway.

Data Presentation: Regioselective Synthesis from β-Enamino Diketones

The following table summarizes the effect of reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride.[2]

EntrySolventBaseLewis Acid (equiv.)Temperature (°C)Ratio of Regioisomers (A:B)Isolated Yield (%)
1EtOH--Reflux10:9085
2MeCN--Reflux85:1582
3MeCNPyridineBF₃·OEt₂ (2.0)Room Temp>95:579

Troubleshooting Guide: 1,3-Dipolar Cycloaddition

This section provides guidance for issues encountered during the synthesis of isoxazoles via the [3+2] cycloaddition of nitrile oxides and alkynes.

Problem 1: Low Yield due to Nitrile Oxide Dimerization

  • Possible Cause: The rate of nitrile oxide dimerization to form furoxan is faster than the cycloaddition with the alkyne.[1][5]

  • Solution:

    • Slow Addition: Generate the nitrile oxide in situ and add it slowly to the reaction mixture containing the alkyne.[5] This maintains a low concentration of the nitrile oxide, disfavoring the bimolecular dimerization.

    • Excess Alkyne: Using a larger excess of the alkyne can increase the probability of the desired cycloaddition reaction.[5]

    • Lower Temperature: Reducing the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of cycloaddition.[5][10]

Problem 2: Poor Regioselectivity

  • Possible Cause: Electronic and steric effects on the nitrile oxide and alkyne do not strongly favor one orientation of addition.

  • Solution:

    • Catalysis: Copper(I) catalysts are widely used to promote the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[4][5][7] Ruthenium catalysts have also been shown to be effective.[5][7]

    • Substituent Effects: The electronic properties of the substituents on both the alkyne and the nitrile oxide are crucial. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[5]

    • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[5]

Data Presentation: Effect of Catalyst on Regioselectivity

The following table illustrates the impact of a catalyst on the regioselectivity of the 1,3-dipolar cycloaddition between an aryl nitrile oxide and a terminal alkyne.

EntryCatalystSolventTemperature (°C)Ratio of Regioisomers (3,5- : 3,4-)Yield (%)
1NoneToluene8060:4075
2CuITHFRoom Temp>98:292

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis from a 1,3-Dicarbonyl Compound

A mixture of the 1,3-dicarbonyl compound (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is stirred in a round-bottom flask. A base, such as sodium acetate (1.2 mmol), may be added. The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Protocol 2: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

To a solution of the terminal alkyne (1.0 mmol) and an aldoxime (1.2 mmol) in a solvent such as THF (10 mL), is added a copper(I) source, for example, CuI (0.05 mmol). A base, such as triethylamine (1.5 mmol), is then added. An oxidizing agent, such as N-chlorosuccinimide (NCS) (1.3 mmol), is added portion-wise to generate the nitrile oxide in situ. The reaction is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction is quenched with an aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

experimental_workflow start Start reactants Combine Starting Materials (e.g., 1,3-Dicarbonyl + Hydroxylamine or Alkyne + Nitrile Oxide Precursor) start->reactants conditions Set Reaction Conditions (Solvent, Temperature, Catalyst) reactants->conditions monitor Monitor Reaction (TLC, LC-MS) conditions->monitor workup Reaction Workup (Quenching, Extraction) monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion starting_material_decomposition Is starting material decomposing? start->starting_material_decomposition increase_time_temp Increase reaction time or temperature. check_completion->increase_time_temp No side_products Are significant side products observed? check_completion->side_products Yes success Yield Improved increase_time_temp->success dimerization Is it nitrile oxide dimerization? side_products->dimerization Yes other_side_products Other side products. side_products->other_side_products No slow_addition Use slow addition of nitrile oxide precursor. Lower temperature. dimerization->slow_addition slow_addition->success optimize_conditions Optimize conditions: - Solvent - Base/Catalyst - pH other_side_products->optimize_conditions optimize_conditions->success starting_material_decomposition->check_completion No milder_conditions Use milder conditions: - Lower temperature - Weaker base starting_material_decomposition->milder_conditions Yes milder_conditions->success regioselectivity_logic start Mixture of Regioisomers cycloaddition Is it a 1,3-dipolar cycloaddition? start->cycloaddition use_catalyst Use a catalyst (e.g., Cu(I) for 3,5-isomer). Modify substituents for electronic/steric bias. cycloaddition->use_catalyst Yes dicarbonyl Is it a 1,3-dicarbonyl condensation? cycloaddition->dicarbonyl No success Improved Regioselectivity use_catalyst->success change_solvent Change solvent polarity. Use a Lewis acid (e.g., BF3.OEt2). dicarbonyl->change_solvent Yes other_method Consider alternative synthetic route. dicarbonyl->other_method No change_solvent->success

References

Technical Support Center: (3-Methylisoxazol-5-YL)methanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Methylisoxazol-5-YL)methanamine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Disclaimer: Specific literature on the reactivity and detailed experimental protocols for this compound is limited. The guidance provided here is based on general principles of organic chemistry for primary amines and data from structurally similar compounds. Optimization of the suggested protocols is highly recommended for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and stability of this compound?

This compound is a primary amine with the following properties:

PropertyValue
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
Appearance Solid
Storage Store in a cool, dark place under an inert atmosphere.[2]

Primary amines can be sensitive to air and moisture, leading to degradation over time. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents for reactions.

Q2: What are the most common reactions performed with this compound?

As a primary amine, this compound is commonly used in reactions such as:

  • Amide bond formation: Reacting with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) to form amides.

  • Reductive amination: Reacting with aldehydes or ketones to form secondary amines.

  • N-alkylation: Reacting with alkyl halides to form secondary or tertiary amines.[3][4]

Troubleshooting Guides

Amide Bond Formation

Q: My amide coupling reaction with this compound is showing low yield. What are the possible causes and solutions?

A: Low yields in amide coupling reactions are a common issue.[5] Here are several factors to consider and troubleshoot:

Potential CauseTroubleshooting Steps
Inefficient Carboxylic Acid Activation - Ensure your coupling reagents (e.g., EDC, HATU, HOBt) are fresh and anhydrous. - Consider using a different coupling agent. For difficult couplings, stronger activating agents like COMU or HATU may be more effective. - If preparing an acid chloride, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion and that excess reagent is removed before adding the amine.
Poor Nucleophilicity of the Amine - The isoxazole ring might slightly reduce the nucleophilicity of the amine. Ensure the reaction is run in an appropriate aprotic solvent (e.g., DMF, DCM, or THF). - The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to neutralize any acid formed and to free the amine. Use 2-3 equivalents of the base.
Side Reactions - If using an acid chloride, the formation of an anhydride of the carboxylic acid can occur.[6] - Racemization of chiral carboxylic acids can be an issue with some coupling reagents. Adding HOBt or using HATU can help suppress this.
Reaction Conditions - Start the reaction at 0 °C and then allow it to warm to room temperature. For sluggish reactions, gentle heating (40-50 °C) might be necessary, but monitor for decomposition. - Ensure the reaction is stirred efficiently and runs for an adequate amount of time (typically 12-24 hours). Monitor by TLC or LC-MS.
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add this compound (1.1 eq) and HATU (1.2 eq).

  • Add DIPEA (3.0 eq) to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive Amination

Q: I am observing the formation of multiple products in my reductive amination reaction. How can I improve the selectivity?

A: Reductive amination can sometimes lead to side products.[7][8] Here’s how to troubleshoot:

Potential CauseTroubleshooting Steps
Reduction of the Carbonyl Starting Material - Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde or ketone directly.[8][9]
Over-alkylation - This can be a problem, leading to the formation of a tertiary amine. Using a stoichiometric amount of the aldehyde/ketone (1.0-1.1 equivalents) can minimize this. A stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can also improve selectivity.[10]
Incomplete Imine Formation - The formation of the imine is an equilibrium process. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the reaction forward. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.
Reaction pH - Imine formation is typically favored under weakly acidic conditions (pH 4-5). Adding a small amount of acetic acid can catalyze the reaction. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.
  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add this compound (1.1 eq).

  • Add acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Thin-Layer Chromatography (TLC) Monitoring

Q: My TLC plate shows streaking or overlapping spots. How can I improve the resolution?

A: Proper TLC analysis is crucial for monitoring reaction progress. Here are some tips:

IssueTroubleshooting Steps
Streaking - The sample may be too concentrated. Dilute the sample before spotting.[11] - For basic compounds like amines, streaking on silica gel (which is acidic) is common. Add a small amount of triethylamine (0.5-1%) or ammonia solution to the eluent to improve spot shape.[12][13]
Poor Separation (Spots too high or too low) - If the spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate, methanol).[13] - If the spots run with the solvent front (high Rf), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexanes, dichloromethane).[13]
Overlapping Spots - Try a different solvent system. A common starting point for amines is a mixture of hexanes and ethyl acetate. For more polar compounds, dichloromethane and methanol can be effective.[14] - Use a co-spot: spot the starting material, the reaction mixture, and a mix of both in separate lanes to help identify the starting material and product spots.

Visualizations

Experimental Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of this compound cluster_derivatization Amide Coupling start 5-(Chloromethyl)-3-methylisoxazole reagent1 NaN3 start->reagent1 intermediate 5-(Azidomethyl)-3-methylisoxazole reagent1->intermediate reagent2 Reducing Agent (e.g., H2/Pd, LiAlH4) intermediate->reagent2 product This compound reagent2->product product2 This compound product->product2 coupling Coupling Agents (HATU, DIPEA) product2->coupling acid Carboxylic Acid (R-COOH) acid->coupling amide Target Amide coupling->amide G decision decision issue issue solution solution start Low conversion observed by TLC/LC-MS q1 Is starting material consumed? start->q1 issue1 Reaction not proceeding q1->issue1 No issue2 Multiple new spots observed q1->issue2 Yes sol1_1 sol1_1 issue1->sol1_1 Check reagent quality (freshness, purity) sol1_2 sol1_2 issue1->sol1_2 Increase reaction temperature or time sol1_3 sol1_3 issue1->sol1_3 Re-evaluate solvent and base choice q2 q2 issue2->q2 Are side products known for this reaction type? sol2_1 Optimize conditions to favor desired product (e.g., lower temp, different reagent) q2->sol2_1 Yes sol2_2 Characterize side products to understand decomposition pathway q2->sol2_2 No G cluster_chem Chemistry cluster_bio Biology & Screening a Synthesis of this compound Core b Library Synthesis (Amide Coupling, Reductive Amination) a->b c Purification & Characterization b->c d High-Throughput Screening (HTS) c->d Compound Submission e Hit Identification d->e f Lead Optimization (SAR) e->f f->b Iterative Design

References

Technical Support Center: (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of (3-Methylisoxazol-5-YL)methanamine (CAS No: 154016-55-4) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability and shelf-life, this compound should be stored at -20°C.[1] It is also crucial to keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2] The product should be stored locked up.[2][3]

Q2: Can I handle this compound at room temperature for short periods?

A2: While long-term storage should be at -20°C, the compound may be shipped at room temperature in the continental US.[1] For experimental use, it is best practice to allow the container to warm to room temperature before opening to prevent moisture condensation. Minimize the time the compound spends outside of its recommended storage conditions.

Q3: What are the signs of degradation for this compound?

A3: Visual signs of degradation can include a change in color or physical form (the pure compound is a solid). For a more definitive assessment, analytical methods such as HPLC or NMR spectroscopy should be used to check for the appearance of impurity peaks or shifts in expected signals when compared to a reference standard.

Q4: Is this compound sensitive to specific environmental factors like pH?

Q5: What are the primary safety hazards associated with this compound?

A5: this compound is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3).[5] It is imperative to handle this compound with appropriate personal protective equipment (PPE).

Q6: What are the essential safety precautions for handling this compound?

A6: When handling this compound, always adhere to the following safety measures:

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[2][3]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[3][6]

Q7: What should I do in case of accidental exposure or a spill?

A7:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth but do NOT induce vomiting.[3][6]

  • On Skin: Wash the affected area immediately and thoroughly with soap and water.[6]

  • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Spill: Evacuate the area. Avoid inhaling dust. Wear appropriate PPE and clean the spill according to your institution's established protocols for toxic substances. Dispose of waste in an approved manner.[3]

Compound Data and Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 154016-55-4[1][5]
Molecular Formula C₅H₈N₂O[1][5]
Molecular Weight 112.13 g/mol [5]
Physical Form Solid
Recommended Storage -20°C[1]
Hazard Classification Acute Toxicity 3 (Oral)[5]

Experimental Protocols & Troubleshooting

While specific stability test results are not publicly available, researchers can assess the integrity of their sample using a general workflow. If experiments are yielding unexpected results, the stability of the compound should be considered as a potential variable.

cluster_workflow General Stability Assessment Workflow start Start: Obtain Compound Sample visual Visual Inspection (Color, Form) start->visual analytical Analytical Purity Check (e.g., HPLC, LC-MS, NMR) visual->analytical compare Compare Data to Certificate of Analysis (CoA) or Reference Standard analytical->compare decision Does Purity Meet Experimental Requirement? compare->decision pass Proceed with Experiment decision->pass Yes fail Compound may be degraded. Consider acquiring a new batch. decision->fail No

Caption: Workflow for assessing the stability and purity of a compound sample.

cluster_troubleshooting Troubleshooting Experimental Failures start Unexpected Experimental Result check_params Verify Experimental Parameters (Reagents, Temp, Time) start->check_params check_compound Is this compound a potential issue? check_params->check_compound check_storage Review Compound Storage History (Temp, Age, Handling) check_compound->check_storage Yes other_issue Compound is not the root cause. Re-evaluate other parameters. check_compound->other_issue No test_purity Perform Purity Analysis (See Stability Workflow) check_storage->test_purity purity_ok Purity Acceptable? test_purity->purity_ok new_batch Root Cause is Likely Compound Degradation. Use a fresh, verified batch. purity_ok->new_batch No purity_ok->other_issue Yes

Caption: Logical diagram for troubleshooting experiments involving the compound.

References

Technical Support Center: Overcoming Scale-Up Challenges in (3-Methylisoxazol-5-YL)methanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of (3-Methylisoxazol-5-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to facilitate a smooth and efficient production process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary synthetic strategies are generally considered for the large-scale production of this compound. The first involves the construction of the isoxazole ring from acyclic precursors, followed by functional group manipulation to install the aminomethyl group. The second common approach starts with a pre-formed substituted isoxazole, such as 3-amino-5-methylisoxazole, and modifies it to introduce the required functionality. The choice of route often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.

Q2: What are the critical impurities to monitor during the production of this compound?

A2: A critical impurity to monitor is the isomeric byproduct, (5-methylisoxazol-3-yl)methanamine. The formation of this isomer can be influenced by the regioselectivity of the isoxazole ring formation step. Another key impurity can be the corresponding carboxylic acid or amide, arising from incomplete reduction of the starting material. Residual starting materials and byproducts from side reactions, such as the dimerization of nitrile oxide precursors (furoxans), should also be monitored and controlled.

Troubleshooting Guides

Isoxazole Ring Formation

Issue: Low yield during the isoxazole ring formation step.

  • Question: We are experiencing lower than expected yields in the cyclization reaction to form the 3-methylisoxazole ring. What are the potential causes and how can we optimize this step?

  • Answer: Low yields in isoxazole synthesis can often be attributed to several factors. One common issue is the decomposition of the hydroxylamine reagent or the instability of reaction intermediates. It is also possible that side reactions, such as the formation of oximes or pyrazolines, are consuming the starting materials. To improve the yield, it is crucial to carefully control the reaction pH, as isoxazole ring formation is often sensitive to the acidity or basicity of the medium. Temperature control is also critical; running the reaction at the optimal temperature can minimize decomposition and side reactions. The purity of the starting materials, particularly the hydroxylamine, should be verified, as impurities can interfere with the desired reaction pathway.

Issue: Poor regioselectivity leading to isomeric impurities.

  • Question: Our analysis shows a significant percentage of the undesired (5-methylisoxazol-3-yl) isomer in our product. How can we improve the regioselectivity of the isoxazole synthesis?

  • Answer: Achieving high regioselectivity is a common challenge in the synthesis of unsymmetrically substituted isoxazoles. The regiochemical outcome is influenced by both steric and electronic factors of the reactants. The choice of solvent and catalyst can also play a significant role. For instance, in 1,3-dipolar cycloaddition reactions, the use of specific copper(I) catalysts can favor the formation of the desired 3,5-disubstituted isoxazole. It is recommended to screen different solvent systems and catalysts to identify the optimal conditions for maximizing the yield of the desired regioisomer.

Nitrile Reduction to Amine

Issue: Incomplete reduction of the nitrile precursor.

  • Question: We are observing significant amounts of unreacted 5-cyano-3-methylisoxazole in our crude product after catalytic hydrogenation. How can we drive the reaction to completion?

  • Answer: Incomplete nitrile reduction can be due to several factors. The catalyst, often Raney Nickel or a Palladium-based catalyst, may be deactivated or used in insufficient quantity. Ensure the catalyst is fresh and active. The hydrogen pressure and reaction temperature are also critical parameters. Increasing the hydrogen pressure and/or the reaction temperature can often improve the reaction rate and conversion. The purity of the nitrile starting material is also important, as certain impurities can act as catalyst poisons.

Issue: Formation of secondary amine byproducts.

  • Question: During the reduction of 5-cyano-3-methylisoxazole, we are forming a significant amount of the secondary amine byproduct, bis((3-methylisoxazol-5-yl)methyl)amine. How can we minimize this impurity?

  • Answer: The formation of secondary amines is a known side reaction in the catalytic hydrogenation of nitriles. This occurs when the initially formed primary amine attacks an imine intermediate. To suppress this side reaction, it is often beneficial to conduct the hydrogenation in the presence of ammonia or to use a solvent system that discourages the formation of the imine intermediate. The choice of catalyst can also influence the selectivity towards the primary amine.

Issue: Difficulty in removing the hydrogenation catalyst post-reaction.

  • Question: We are struggling with the complete removal of the Raney Nickel catalyst from our product, leading to metal contamination. What are the best practices for catalyst filtration at scale?

  • Answer: Efficient removal of fine heterogeneous catalysts like Raney Nickel is a common challenge in process scale-up. Filtration through a bed of a filter aid, such as Celite®, is a standard procedure. For large-scale operations, using a filter press with appropriate filter cloths and a pre-coat of filter aid is recommended. It is important to ensure that the catalyst is fully deactivated before filtration to prevent any potential hazards. Washing the filter cake with a suitable solvent can help in recovering any product adsorbed on the catalyst.

Data Presentation

Table 1: Troubleshooting Guide for Isoxazole Ring Formation

IssuePotential CauseRecommended ActionExpected Outcome
Low YieldReagent decompositionVerify purity of hydroxylamine; control reaction temperatureIncreased yield of the desired isoxazole
Incorrect pHOptimize pH of the reaction mixtureImproved reaction kinetics and reduced side reactions
Poor RegioselectivitySuboptimal solvent/catalystScreen different solvents and catalysts (e.g., Cu(I) for cycloadditions)Increased ratio of the desired regioisomer
Formation of ByproductsPresence of impurities in starting materialsPurify starting materials before useReduced levels of oximes, pyrazolines, or other byproducts

Table 2: Troubleshooting Guide for Nitrile Reduction

IssuePotential CauseRecommended ActionExpected Outcome
Incomplete ReductionCatalyst deactivationUse fresh, active catalyst; increase catalyst loadingHigher conversion of the nitrile to the amine
Insufficient hydrogen pressure/temperatureIncrease hydrogen pressure and/or reaction temperature within safe limitsFaster reaction rate and improved conversion
Secondary Amine FormationReaction of primary amine with imine intermediateAdd ammonia to the reaction mixture; optimize solvent and catalystIncreased selectivity towards the primary amine
Catalyst Removal IssuesFine particle size of the catalystUse a filter aid (e.g., Celite®); employ a filter press for large scaleEfficient removal of the catalyst and reduced metal contamination

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole

This protocol describes a common method for the synthesis of the key intermediate, 3-amino-5-methylisoxazole.

  • Reaction Setup: In a suitable reactor, combine hydroxylamine hydrochloride and potassium carbonate in water and stir at room temperature for 20-30 minutes.

  • Addition of Starting Material: Add the nitrile precursor (e.g., 3-hydroxybutyronitrile) to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and maintain for approximately 6 hours, monitoring the reaction progress by HPLC.

  • Work-up: After cooling to room temperature, add toluene to separate the aqueous layer. To the organic layer, add anhydrous ferric chloride and heat to reflux with a water separator until the theoretical amount of water is removed.

  • Isolation: Cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid. Separate the layers and discard the organic layer. Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide to precipitate the product.

  • Purification: Filter the precipitated solid, wash with water, and dry to obtain 3-amino-5-methylisoxazole. A typical yield is around 77% with a purity of >98%.[1]

Protocol 2: Catalytic Hydrogenation of 5-Cyano-3-methylisoxazole

This protocol outlines the reduction of the nitrile to the final amine product.

  • Reaction Setup: Charge a hydrogenation reactor with 5-cyano-3-methylisoxazole and a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Under an inert atmosphere, add the hydrogenation catalyst (e.g., Raney Nickel or 5% Pd/C).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by in-process HPLC analysis.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by distillation or by salt formation and recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Nitrile Formation (if necessary) cluster_2 Step 3: Nitrile Reduction start Starting Materials (e.g., Hydroxylamine HCl, Nitrile Precursor) reaction1 Cyclization Reaction start->reaction1 intermediate Crude 3-Amino-5-methylisoxazole reaction1->intermediate purification1 Work-up and Purification intermediate->purification1 product1 Pure 3-Amino-5-methylisoxazole purification1->product1 product1_2 3-Amino-5-methylisoxazole reaction2 Diazotization and Cyanation product1_2->reaction2 intermediate2 5-Cyano-3-methylisoxazole reaction2->intermediate2 intermediate2_2 5-Cyano-3-methylisoxazole reaction3 Catalytic Hydrogenation intermediate2_2->reaction3 crude_product Crude this compound reaction3->crude_product purification2 Catalyst Removal and Final Purification crude_product->purification2 final_product Pure this compound purification2->final_product troubleshooting_logic Troubleshooting Logic for Low Yield in Nitrile Reduction start Low Yield of This compound check_conversion Check Conversion by HPLC start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv complete_conv Complete Conversion with Low Isolated Yield check_conversion->complete_conv catalyst_issue Potential Catalyst Issue incomplete_conv->catalyst_issue Yes conditions_issue Suboptimal Reaction Conditions incomplete_conv->conditions_issue No workup_issue Product Loss During Work-up/Purification complete_conv->workup_issue action_catalyst Use Fresh Catalyst Increase Catalyst Loading catalyst_issue->action_catalyst action_conditions Increase H2 Pressure Increase Temperature conditions_issue->action_conditions action_workup Optimize Filtration and Extraction Consider Salt Formation for Purification workup_issue->action_workup

References

Side reactions of (3-Methylisoxazol-5-YL)methanamine with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Methylisoxazol-5-YL)methanamine. The following sections address common issues and side reactions encountered during routine chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the isoxazole ring in this compound?

The isoxazole ring, particularly 3,5-disubstituted isoxazoles like this compound, is generally stable towards oxidizing agents, as well as acidic and basic conditions.[1] However, the stability can be compromised under certain conditions. For instance, the N-O bond is susceptible to cleavage under catalytic hydrogenation or Birch reduction conditions.[1] Additionally, UV irradiation can induce photolysis of the isoxazole ring, leading to rearrangement products.[2][3]

Q2: What are the expected primary reactions of this compound with common reagents?

The primary reactive site for many common reagents is the primary amine of the methanamine group. This amine will readily undergo standard reactions such as:

  • Acylation with acyl chlorides or anhydrides to form amides.

  • Alkylation with alkyl halides to form secondary and tertiary amines.

  • Reductive amination with aldehydes or ketones.

  • Sulfonylation with sulfonyl chlorides to form sulfonamides.

Q3: Can the isoxazole ring itself undergo electrophilic substitution?

While the isoxazole ring is considered an aromatic compound, electrophilic substitution reactions are possible but may require specific conditions.[1] The reactivity of the ring is influenced by the existing substituents. For this compound, reactions with strong electrophiles should be approached with caution as the primary amine is a more likely site of reaction.

Troubleshooting Guides for Side Reactions

Acylation Reactions

Problem: Low yield of the desired amide product during acylation.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting:

      • Ensure the acylating agent (e.g., acyl chloride, anhydride) is fresh and not hydrolyzed.

      • Use a slight excess (1.1-1.2 equivalents) of the acylating agent.

      • Verify the purity of the starting this compound.

      • Increase the reaction time or temperature, monitoring by TLC or LC-MS.

  • Possible Cause 2: Side reaction with the isoxazole ring.

    • Troubleshooting:

      • While generally stable, harsh acylation conditions (e.g., strong Lewis acids at high temperatures) could potentially interact with the isoxazole nitrogen.

      • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

      • Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

Problem: Formation of multiple products observed by TLC or LC-MS.

  • Possible Cause 1: Diacylation.

    • Troubleshooting:

      • This is less common with primary amines but could occur under forcing conditions. Ensure no more than a slight excess of the acylating agent is used.

  • Possible Cause 2: Reaction with the solvent.

    • Troubleshooting:

      • Ensure the use of an inert, anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

Alkylation Reactions

Problem: Formation of a mixture of secondary, tertiary, and/or quaternary ammonium salts.

  • Possible Cause: Over-alkylation.

    • Troubleshooting:

      • This is a common side reaction when alkylating primary amines.

      • Use a 1:1 stoichiometry of the amine to the alkylating agent or a slight excess of the amine.

      • Add the alkylating agent slowly to the reaction mixture.

      • Consider using reductive amination as an alternative method to achieve mono-alkylation.

Problem: No reaction or very slow reaction.

  • Possible Cause: Poor leaving group on the alkylating agent.

    • Troubleshooting:

      • The reactivity of alkyl halides is in the order I > Br > Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ (e.g., Finkelstein reaction conditions) or using an alkyl bromide or iodide directly.

  • Possible Cause: Steric hindrance.

    • Troubleshooting:

      • If either the amine or the alkylating agent is sterically bulky, the reaction rate will be slower. Increase the reaction temperature and/or time.

Reactions in Acidic or Basic Media

Problem: Degradation of the starting material or product in the presence of strong acid.

  • Possible Cause: Acid-catalyzed hydrolysis of the isoxazole ring.

    • Troubleshooting:

      • Although 3,5-disubstituted isoxazoles are relatively stable, prolonged exposure to strong, concentrated acids, especially at elevated temperatures, can lead to ring opening.[4][5]

      • If acidic conditions are necessary, use the mildest possible acid and the lowest effective temperature. Monitor the reaction closely for the appearance of degradation products.

Problem: Decomposition of the starting material or product in the presence of a strong base.

  • Possible Cause: Base-catalyzed ring opening of the isoxazole.

    • Troubleshooting:

      • The isoxazole ring can be susceptible to cleavage under basic conditions, particularly at higher temperatures.[6] Studies on the related compound leflunomide showed noticeable decomposition at pH 10 and 37°C.[6]

      • When a base is required (e.g., for alkylation), use a non-nucleophilic organic base (e.g., DIPEA, triethylamine) instead of strong inorganic bases like NaOH or KOH, especially if heating is required.

Quantitative Data Summary

The following table provides a template for summarizing yields of desired products versus potential side products. Actual yields will vary based on specific reagents and conditions.

Reagent ClassDesired ReactionCommon Side Reaction(s)Typical Yield of Desired Product (%)Typical Yield of Side Product(s) (%)
Acyl HalidesN-Acylation-85-95<5
Alkyl HalidesN-AlkylationOver-alkylation (di- and tri-alkylation)40-70 (for mono-alkylation)10-30
Strong AcidsSalt FormationIsoxazole ring hydrolysis>95 (for salt)Variable, increases with temp. and time
Strong BasesDeprotonationIsoxazole ring opening>95 (for free base)Variable, increases with temp. and time

Experimental Protocols

Key Experiment: N-Acylation of this compound with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-( (3-methylisoxazol-5-yl)methyl)acetamide.

Visualizations

TroubleshootingWorkflow cluster_acylation Acylation Issues cluster_alkylation Alkylation Issues cluster_stability Stability Issues start Experiment with this compound issue Unsatisfactory Reaction Outcome? (e.g., low yield, multiple products) start->issue acylation Acylation Reaction? issue->acylation Yes alkylation Alkylation Reaction? issue->alkylation Yes stability Degradation Observed? issue->stability Yes incomplete_acylation Check Reagent Purity & Stoichiometry. Increase Time/Temp. acylation->incomplete_acylation Low Yield diacylation Reduce Amount of Acylating Agent. Lower Temperature. acylation->diacylation Multiple Products end_node Purify and Characterize Product incomplete_acylation->end_node diacylation->end_node over_alkylation Adjust Stoichiometry (excess amine). Slow Addition of Alkyl Halide. Consider Reductive Amination. alkylation->over_alkylation Multiple Products no_reaction_alkylation Use More Reactive Halide (I > Br > Cl). Increase Temperature. alkylation->no_reaction_alkylation No/Slow Reaction over_alkylation->end_node no_reaction_alkylation->end_node acid_degradation Strong Acid Present? Use Milder Acid, Lower Temp. stability->acid_degradation In Acid base_degradation Strong Base Present? Use Organic Base (e.g., DIPEA), Lower Temp. stability->base_degradation In Base acid_degradation->end_node base_degradation->end_node

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Improving Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the regioselectivity of isoxazole synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes typically favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[1] The dominant interaction is usually between the highest occupied molecular orbital (HOMO) of the alkyne and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide, which leads to the 3,5-isomer.[1][2] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][3][4] Ruthenium catalysts have also been successfully employed for this purpose.[1][2]

  • Solvent Choice: Less polar solvents can sometimes favor the formation of the 3,5-disubstituted isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity.[1]

  • In Situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[1][5]

Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1][6]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, particularly with the use of a Lewis acid like BF₃·OEt₂.[1][7]

Q3: How do the electronic and steric properties of substituents affect the regioselectivity of the 1,3-dipolar cycloaddition?

A3: The regioselectivity of the Huisgen cycloaddition is governed by both the electronic and steric effects of the substituents on the nitrile oxide and the alkyne, a concept often explained by Frontier Molecular Orbital (FMO) theory.[1]

  • Electronic Effects: The reaction is typically controlled by the interaction between the HOMO of one component and the LUMO of the other. For terminal alkynes reacting with typical nitrile oxides, the interaction between the alkyne HOMO and the nitrile oxide LUMO is dominant, leading to the 3,5-disubstituted isoxazole.[1] The relative energies of these orbitals can be influenced by electron-donating and electron-withdrawing groups on the reactants.

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. In reactions with terminal alkynes, this steric hindrance also generally favors the formation of the 3,5-isomer.[1][2]

Q4: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve this?

A4: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization, forming furoxans.[1] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1][8]

  • Substrate Reactivity: Electron-poor alkynes may react sluggishly. The use of a catalyst, such as Cu(I), can often accelerate the reaction.[1] Steric hindrance on either the nitrile oxide or the alkyne can also significantly reduce the reaction rate.[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For example, in the synthesis of 3,4-disubstituted isoxazoles via enamine cycloaddition, non-polar solvents have been found to give higher yields.[1]

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. Optimization is key.[1]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition

If you are observing a mixture of regioisomers, use the following workflow to troubleshoot the issue.

G start Poor Regioselectivity (Mixture of 3,4- and 3,5-isomers) q1 What is the desired isomer? start->q1 isomer_35 Target: 3,5-Disubstituted Isoxazole q1->isomer_35 3,5-isomer isomer_34 Target: 3,4-Disubstituted Isoxazole q1->isomer_34 3,4-isomer action_35_1 Introduce Cu(I) Catalyst (e.g., CuI, CuSO₄/reducing agent) isomer_35->action_35_1 action_34_1 Switch to an Alternative Synthetic Route isomer_34->action_34_1 action_35_2 Lower Reaction Temperature action_35_1->action_35_2 action_35_3 Use a Less Polar Solvent action_35_2->action_35_3 action_35_4 Generate Nitrile Oxide in situ action_35_3->action_35_4 end Improved Regioselectivity action_35_4->end action_34_2 Consider Enamine-based [3+2] Cycloaddition action_34_1->action_34_2 action_34_3 Explore Cyclocondensation of β-Enamino Diketones with Hydroxylamine action_34_1->action_34_3 action_34_2->end action_34_3->end

Caption: Troubleshooting workflow for poor regioselectivity in isoxazole synthesis.

Problem 2: Low Reaction Yield

If you are experiencing low yields of your desired isoxazole product, consider the following potential causes and solutions.

G start Low Reaction Yield q1 Is Nitrile Oxide Dimerization (Furoxan Formation) a Possibility? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 action1 Generate Nitrile Oxide in situ at Low Temperature yes1->action1 q2 Is Substrate Reactivity an Issue? no1->q2 action2 Slowly Add Nitrile Oxide Precursor action1->action2 action2->q2 yes2 Yes q2->yes2 no2 No q2->no2 action3 Consider using a Catalyst (e.g., Cu(I)) for Electron-Poor Alkynes yes2->action3 q3 Are Reaction Conditions Optimized? no2->q3 action4 Assess for Steric Hindrance and Modify Substrates if Possible action3->action4 action4->q3 action5 Screen Different Solvents q3->action5 action6 Optimize Base and Stoichiometry action5->action6 action7 Optimize Reaction Temperature action6->action7 end Improved Yield action7->end

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

Data on Reaction Condition Effects

The choice of reaction conditions can significantly impact the regioselectivity of isoxazole synthesis. The following tables summarize the effects of various parameters on the reaction outcome.

Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones [3]

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (2a:3a)Isolated Yield (%)
1EtOH2535:6573
2MeCN25--

Table 2: Optimization of Lewis Acid and Solvent for 3,4-Disubstituted Isoxazole Synthesis [7]

EntrySolventPyridine (equiv.)BF₃·OEt₂ (equiv.)Regioisomeric Ratio (4a:other)Isolated Yield (%)
1CH₂Cl₂1.41.070:3075
2THF1.41.075:2570
3Toluene1.41.060:4065
4MeCN1.41.085:1578
5MeCN1.42.090:1079
6MeCN2.080:2072

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes the synthesis of 3,5-disubstituted isoxazoles via a copper(I)-catalyzed 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from an aldoxime.

G cluster_prep Reaction Setup cluster_reaction Nitrile Oxide Generation and Cycloaddition cluster_workup Workup and Purification p1 Combine Terminal Alkyne (1.0 mmol), Aldoxime (1.1 mmol), CuI (5 mol%), and a Base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., THF). p2 Add N-chlorosuccinimide (NCS, 1.2 mmol) portion-wise at 0 °C. p1->p2 p3 Stir the reaction mixture at room temperature and monitor progress by TLC. p2->p3 p4 Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). p3->p4 p5 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. p4->p5 p6 Purify the crude product by column chromatography. p5->p6

Caption: Experimental workflow for the synthesis of 3,5-disubstituted isoxazoles.

Detailed Steps:

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).[1]

  • For the in situ generation of the nitrile oxide, add N-chlorosuccinimide (1.2 mmol) portion-wise to the mixture at 0 °C.[1]

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.[1]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This protocol outlines a metal-free approach for the synthesis of 3,4-disubstituted isoxazoles.[1]

Detailed Steps:

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the final 3,4-disubstituted isoxazole by column chromatography.[1]

Protocol 3: Lewis Acid-Mediated Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones

This method utilizes a Lewis acid to control the regioselectivity of the cyclocondensation reaction.[7]

Detailed Steps:

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.[7]

References

Technical Support Center: Enhancing the Purity of (3-Methylisoxazol-5-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (3-Methylisoxazol-5-YL)methanamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or regioisomeric products. These may include unreacted starting materials such as aldehydes, alkynes, and hydroxylamine, the regioisomeric byproduct (5-methylisoxazol-3-yl)methanamine, and byproducts from the dimerization of nitrile oxide intermediates.

Q2: How can I effectively remove the regioisomer, (5-methylisoxazol-3-yl)methanamine?

A2: Separation of regioisomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a C18 or phenyl-hexyl column, is often the most effective method.[1] Careful optimization of the mobile phase gradient is crucial for achieving good resolution.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the solute is too soluble in the chosen solvent or when the solution is cooled too rapidly. To address this, you can try using a less polar solvent or a solvent system where the compound has lower solubility at room temperature. Slow cooling, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal can also promote crystallization over oiling out.

Q4: I am observing low recovery of my compound after silica gel column chromatography. What are the possible reasons?

A4: Low recovery from silica gel chromatography can be due to several factors. The compound may be highly polar and strongly adsorbed to the silica gel, making elution difficult. Using a more polar mobile phase, such as a gradient with increasing methanol concentration, can help. Alternatively, the compound might be unstable on silica gel. In such cases, using a different stationary phase like alumina or a resin-based support may be beneficial.

Q5: What analytical techniques are recommended for assessing the purity of this compound derivatives?

A5: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for quantifying purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identifying residual solvents or structurally related impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.

Troubleshooting Guides

Issue 1: Poor Separation of the Desired Product from Impurities during Column Chromatography
Possible Cause Troubleshooting Steps
Inappropriate Solvent System Optimize the mobile phase polarity. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. For highly polar impurities, a gradient elution incorporating methanol may be necessary.
Co-elution of Isomers If regioisomers are present, consider using a different stationary phase like a phenyl-hexyl or pentafluorophenyl (PFP) column for HPLC, which can offer different selectivity.[1]
Sample Overload Reduce the amount of crude material loaded onto the column. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude compound.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.
Compound Streaking/Tailing For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape by neutralizing acidic sites on the silica gel.
Issue 2: Difficulty in Achieving Crystallization or Obtaining High Purity Crystals
Possible Cause Troubleshooting Steps
Poor Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents of different polarities. Good starting points for aminomethyl isoxazole derivatives include ethanol, isopropanol, acetonitrile, or a mixture of ethyl acetate and hexane.
Presence of "Oily" Impurities If the compound oils out, try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Then, allow it to cool slowly.
Supersaturation If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or precipitation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insoluble Impurities Present If the crude material does not fully dissolve in the hot solvent, perform a hot filtration to remove insoluble impurities before allowing the solution to cool.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH) (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Analyze the crude mixture by TLC using different ratios of hexane and ethyl acetate to determine an appropriate starting mobile phase for column chromatography. A good starting point is a solvent system that gives the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the starting mobile phase (e.g., 9:1 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:

    • 0-20% Ethyl Acetate in n-Hexane: To elute non-polar impurities.

    • 20-70% Ethyl Acetate in n-Hexane: The expected range for the elution of the product.

    • 70-100% Ethyl Acetate, followed by a small percentage of Methanol if necessary: To elute more polar impurities.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound Derivatives

Purification MethodSolvent/Solvent SystemSuitabilityNotes
Column Chromatography n-Hexane / Ethyl AcetateGoodA standard choice for moderately polar compounds. The gradient can be adjusted based on the polarity of impurities.
Dichloromethane / MethanolGoodEffective for more polar compounds and impurities. Start with a low percentage of methanol and increase gradually.
Recrystallization EthanolGoodOften a good choice for polar organic molecules.
IsopropanolGoodSimilar to ethanol, can be a suitable alternative.
AcetonitrileFairMay be effective depending on the specific derivative and impurity profile.
Ethyl Acetate / HexaneGoodA useful solvent pair where the compound is soluble in ethyl acetate and insoluble in hexane. The ratio can be optimized.
Benzene/ToluenePotentially GoodHas been used for recrystallization of the regioisomer, 3-amino-5-methylisoxazole. Use with appropriate safety precautions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr ms Mass Spectrometry recrystallization->ms pure_product Pure Product (>98%) hplc->pure_product Purity Confirmed

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow start Low Purity after Initial Purification check_impurities Identify Impurities (TLC/HPLC/NMR) start->check_impurities is_isomer Isomeric Impurity? check_impurities->is_isomer is_polar Polar/Non-polar Impurity? is_isomer->is_polar No optimize_hplc Optimize HPLC: - Change column (e.g., Phenyl-hexyl) - Adjust mobile phase gradient is_isomer->optimize_hplc Yes optimize_column Adjust Column Chromatography: - Optimize solvent gradient - Use basic modifier (e.g., TEA) is_polar->optimize_column Polar optimize_recrystallization Optimize Recrystallization: - Screen different solvents - Slow cooling is_polar->optimize_recrystallization Non-polar final_purity_check Re-analyze Purity optimize_hplc->final_purity_check optimize_column->final_purity_check optimize_recrystallization->final_purity_check

Caption: Troubleshooting decision tree for enhancing the purity of this compound.

References

Technical Support Center: Efficient Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of substituted isoxazoles. Our aim is to address specific experimental challenges with practical solutions, detailed protocols, and clear data presentations.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted isoxazoles, providing potential causes and actionable solutions.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield Inefficient Nitrile Oxide Generation: In 1,3-dipolar cycloaddition reactions, the in-situ generation of nitrile oxide from precursors like aldoximes or hydroximoyl chlorides may be incomplete.[1]- Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions. - Verify the quality and purity of the nitrile oxide precursor.[1] - Consider using a different oxidant, such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent, for the in-situ generation of nitrile oxide from an oxime precursor.[2]
Reactant Decomposition: Starting materials may be sensitive to the reaction conditions, leading to degradation.[1]- Employ milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst.[1] - Protect sensitive functional groups on the starting materials that are not compatible with the reaction conditions.[1]
Catalyst Inactivity or Deactivation: The catalyst may not be active or may have deactivated during the reaction.[1][3]- Ensure the catalyst is active and used at the correct loading. Pre-activation may be necessary for some catalysts.[1] - For palladium catalysts, deactivation can occur through aggregation into palladium black.[3] Consider using stabilizing ligands or additives.[3] - Catalyst poisoning by impurities like sulfur or halides can occur.[3] Purify all reagents and solvents thoroughly.[1][3]
Poor Reactant Solubility: Incomplete dissolution of reactants can lead to a sluggish or incomplete reaction.[1]- Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Poor Regioselectivity (Formation of Isomeric Products) Electronic and Steric Effects: The inherent electronic and steric properties of the substituents on both the dipole and the dipolarophile significantly influence the regiochemical outcome of 1,3-dipolar cycloadditions.[1][2]- For terminal alkynes, the 3,5-disubstituted isoxazole is generally the major product due to favorable HOMO-LUMO interactions.[2][4] - The use of internal alkynes can lead to the formation of 3,4,5-trisubstituted isoxazoles.[2]
Suboptimal Reaction Conditions: Solvent and temperature can play a crucial role in directing regioselectivity.[1]- Experiment with solvents of varying polarity. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[1] - Optimize the reaction temperature, as it can influence the transition state energies leading to different regioisomers.[1]
Inappropriate Catalyst Selection: The choice of catalyst can be critical for controlling regioselectivity.- Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[4] - Ruthenium(II) catalysts have been shown to be effective for the synthesis of both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles with high regioselectivity.[5]
Formation of Side Products Dimerization of Nitrile Oxide: Nitrile oxides can dimerize to form furoxans, a common side reaction that reduces the yield of the desired isoxazole.[1][4]- Add the nitrile oxide precursor or the nitrile oxide solution slowly to the reaction mixture to maintain a low instantaneous concentration.[1][4] - Use a slight excess of the alkyne dipolarophile to outcompete the dimerization process.[1][4] - Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the cycloaddition.[4]
Side Reactions of Starting Materials: Impurities or reactive functional groups on the starting materials can lead to undesired side products.[1]- Purify all starting materials to remove impurities that could catalyze side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my isoxazole synthesis?

The choice of catalyst depends on the desired substitution pattern of the isoxazole and the nature of the starting materials.

  • For 3,5-disubstituted isoxazoles from terminal alkynes: Copper(I) catalysts are a common and effective choice.[4]

  • For 3,4,5-trisubstituted isoxazoles: Ruthenium(II) catalysts can provide high yields and regioselectivity for reactions involving internal alkynes.[5] Gold(III) chloride has also been used for the cycloisomerization of α,β-acetylenic oximes to yield various substituted isoxazoles.[6][7]

  • For specific regioselectivity challenges: While copper and ruthenium are common, palladium and rhodium catalysts have also been employed in specific applications for isoxazole synthesis and functionalization.[8][9][10]

Q2: What is the role of solvent and temperature in isoxazole synthesis?

Solvent and temperature are critical parameters that significantly impact reaction outcomes.

  • Solvent: The solvent affects reactant solubility, reaction rate, and can influence the regioselectivity of 1,3-dipolar cycloadditions.[1]

  • Temperature: Optimizing the temperature is crucial for controlling reaction kinetics. High temperatures can lead to side product formation and decomposition, while low temperatures may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the primary causes and how can I improve it?

Low yields in 1,3-dipolar cycloadditions often stem from the dimerization of the in-situ generated nitrile oxide to form furoxans.[1] To mitigate this, consider the slow addition of the nitrile oxide precursor to maintain a low concentration.[1][4] Using a slight excess of the alkyne can also be beneficial.[4] Additionally, optimizing the base, solvent, and temperature for the generation of the nitrile oxide is crucial.[1]

Q4: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

The formation of isomers is a common challenge.[1] Regioselectivity is influenced by both electronic and steric factors of the reactants.[2] Experimenting with different catalysts, such as copper(I) for favoring the 3,5-isomer, can direct the reaction towards a specific regioisomer.[4] The choice of solvent can also play a significant role in enhancing regioselectivity.[1]

Q5: Are there any metal-free alternatives for the synthesis of isoxazoles?

Yes, several metal-free methods exist. These often involve the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkynes or enamines.[2][11] Ultrasound-assisted synthesis has also been reported as a green and effective method for preparing isoxazole-based molecules.[12]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of substituted isoxazoles, providing a comparative overview of reaction conditions and yields.

CatalystSubstratesProductReaction ConditionsYield (%)Reference
CuCl PropargylaminesSubstituted isoxazolesm-CPBA (oxidant), EtOAc, rt to elevated temp.Good to excellent[6][13]
AuCl₃ α,β-Acetylenic oximes3-substituted, 5-substituted, or 3,5-disubstituted isoxazolesModerate reaction conditionsVery good[6][7]
ZrCl₄ Alkynyl-tethered carboxylic acidsBicyclic isoxazolesDBU, Yamaguchi reagent, DCM, -78 °CExcellent[14]
AlCl₃ 2-Methylquinolines and alkynesIsoxazole derivativesNaNO₂, DMAc, 90 °C, 24 hUp to 92%[15]
Hypervalent Iodine(III) Alkyne- or alkene-tethered aldoximesFused isoxazoles and isoxazolinesp-TsOH, m-CPBA, rt, 12-24 hUp to 94%[16]
Pd(TFA)₂ N-phenoxyacetamides and aldehydesBenzo[d]isoxazolesTBHP, t-AmOH, N₂, 60 °CUp to 85%[9]
Rh₂(OAc)₄ α-Diazo-β-keto-carboxylates and arenecarboxamides2-Aryloxazole-4-carboxylates--[17][18]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Benzoylisoxazolines [1]

  • To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).

  • Heat the reaction mixture at 80 °C for 18 hours.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [2]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.

Protocol 3: Lewis Acid-Promoted Synthesis of Isoxazole Derivatives [15]

  • To a flame-dried 15 mL Schlenk tube under a nitrogen atmosphere, add 2-methylquinoline (0.2 mmol), phenylacetylene (0.1 mmol), AlCl₃ (0.3 mmol), and sodium nitrite (1.0 mmol) in absolute dry DMAc (1.0 mL).

  • Stir the resulting mixture at 90 °C under a nitrogen atmosphere for 24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the solution to room temperature and remove the solvent under vacuum.

  • Purify the residue by column chromatography to afford the desired isoxazole derivative.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Select & Purify Starting Materials B Choose Catalyst & Solvent C Set Up Reaction (Inert Atmosphere) B->C D Add Reactants & Catalyst C->D E Control Temperature & Stirring D->E F Monitor Reaction (TLC, GC/MS) E->F G Quench Reaction F->G H Extraction & Washing G->H I Drying & Solvent Removal H->I J Purification (Chromatography) I->J K Characterization (NMR, MS) J->K L Determine Yield & Purity K->L

Caption: General workflow for the synthesis of substituted isoxazoles.

troubleshooting_low_yield Start Low or No Yield Q1 Is Nitrile Oxide Generation Efficient? Start->Q1 A1_Yes Check Reactant Stability Q1->A1_Yes Yes A1_No Optimize Base/Oxidant Verify Precursor Quality Q1->A1_No No Q2 Are Reactants Decomposing? A1_Yes->Q2 End Improved Yield A1_No->End A2_Yes Use Milder Conditions Protect Functional Groups Q2->A2_Yes Yes A2_No Check Catalyst Activity Q2->A2_No No A2_Yes->End Q3 Is the Catalyst Active? A2_No->Q3 A3_Yes Verify Reactant Solubility Q3->A3_Yes Yes A3_No Use Fresh Catalyst Check for Poisons Q3->A3_No No Q4 Are Reactants Fully Solubilized? A3_Yes->Q4 A3_No->End A4_No Change Solvent Increase Temperature Q4->A4_No No Q4->End Yes A4_No->End

Caption: Troubleshooting logic for low reaction yield.

catalyst_selection Start Desired Isoxazole Substitution Pattern Q1 Terminal or Internal Alkyne? Start->Q1 Terminal 3,5-Disubstituted Q1->Terminal Terminal Internal 3,4,5-Trisubstituted Q1->Internal Internal Other Other Methods (e.g., Cycloisomerization) Q1->Other Other Catalyst_Cu Consider Copper (I) Catalysts Terminal->Catalyst_Cu Catalyst_Ru Consider Ruthenium (II) Catalysts Internal->Catalyst_Ru Catalyst_Au_Pd Consider Gold (III) or Palladium Catalysts Other->Catalyst_Au_Pd

Caption: Catalyst selection guide for isoxazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Properties of (3-Methylisoxazol-5-YL)methanamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for (3-Methylisoxazol-5-YL)methanamine and its structural isomers, 3-Amino-5-methylisoxazole and 5-Amino-3-methylisoxazole. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data based on established spectroscopic principles and available data for analogous compounds. This information is intended to support researchers in the identification, characterization, and quality control of these isoxazole derivatives.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted in CDCl₃)~6.2s1HH4 (isoxazole ring)
~3.9s2H-CH₂-NH₂
~2.3s3H-CH₃
~1.7 (broad s)2H-NH₂
3-Amino-5-methylisoxazole (Experimental in DMSO-d₆)[1]5.68s1HH4 (isoxazole ring)
5.57s (broad)2H-NH₂
2.24s3H-CH₃
5-Amino-3-methylisoxazole (Experimental in CDCl₃)[2]7.96s1HH4 (isoxazole ring)
5.10s (broad)2H-NH₂
4.70s3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ, ppm)Assignment
This compound (Predicted)~170C5 (isoxazole ring)
~160C3 (isoxazole ring)
~100C4 (isoxazole ring)
~35-CH₂-NH₂
~12-CH₃
3-Amino-5-methylisoxazole (Experimental)[1]170.1C5 (isoxazole ring)
157.9C3 (isoxazole ring)
97.4C4 (isoxazole ring)
12.0-CH₃

Table 3: IR Spectroscopic Data (Predicted and Experimental)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted)3400-3200N-H stretch (primary amine)
2950-2850C-H stretch (aliphatic)
~1650N-H bend (scissoring)
1600-1450C=N, C=C stretch (isoxazole ring)
~1450CH₂ bend
~1380CH₃ bend
1200-1000C-N stretch
3-Amino-5-methylisoxazole (Experimental, Gas Phase)[3]3420, 3320N-H stretch
1640N-H bend
1580, 1480Ring vibrations
Methylamine (for comparison)[4]3600-3200 (broad)N-H stretch
1650-1580N-H vibrations
1220-1020C-N vibrations
3000-2800C-H stretch

Table 4: Mass Spectrometry Data (Predicted and Experimental)

Compound[M+H]⁺ (m/z)Key Fragmentation Peaks (Predicted/Observed)
This compound (C₅H₈N₂O)[5]113.07Predicted: loss of NH₃, cleavage of the aminomethyl group.
3-Amino-5-methylisoxazole (C₄H₆N₂O)[1]99.06Observed: 98 (M⁺), 72, 71, 55, 43.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 300 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.[6]

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Data Acquisition : Collect a background spectrum of the empty sample compartment (or the clean ATR crystal). Then, collect the sample spectrum. The instrument software will typically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. A typical spectral range is 4000-400 cm⁻¹.[7][8]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]

  • Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[10][11]

  • Data Acquisition : Infuse the sample solution into the ESI source. Operate the source in positive ion mode to detect the protonated molecule [M+H]⁺. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For fragmentation analysis (MS/MS), the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.[10]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

Unveiling the Biological Potential of Isoxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various (3-Methylisoxazol-5-YL)methanamine derivatives and related isoxazole compounds, supported by experimental data from recent studies. The focus is on anticancer and antimicrobial activities, highlighting the structure-activity relationships that govern their potency.

Comparative Analysis of Biological Activity

The biological activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring and its appended moieties. The following tables summarize the quantitative data from various studies, showcasing the diverse therapeutic potential of these compounds.

Anticancer Activity of Isoxazole Derivatives

Recent research has highlighted the potent anticancer effects of various isoxazole derivatives, with some compounds exhibiting significant inhibitory activity against cancer cell lines.

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives

Compound IDSubstituent (R)IC50 (µM) vs. HeLaIC50 (µM) vs. Hep3BIC50 (µM) vs. MCF-7
2a H55.48>10039.80
2d 4-F15.4823.0058.88
2e 4-Cl49.0023.0069.18
2f 4-Br44.0045.0045.00
2g 4-CH349.0049.0049.00

Data sourced from a study on the synthesis and biological evaluation of novel isoxazole-amide analogues as anticancer and antioxidant agents.

Table 2: Antiproliferative Effects of Novel Isoxazole Derivatives on K562 Cells

Compound IDIC50 (nM)
1 71.57 ± 4.89
2 18.01 ± 0.69
3 44.25 ± 10.9
4 70.1 ± 5.8
5 35.2 ± 6.2
6 45.43 ± 13.1

Data from a study on the pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. These compounds have been identified as inhibitors of Heat Shock Protein 90 (HSP90).

Antimicrobial Activity of Isoxazole Derivatives

The isoxazole core is also a key feature in the development of new antimicrobial agents. Studies have demonstrated the efficacy of these derivatives against a range of bacterial and fungal pathogens.

Table 3: Antibacterial Activity of Benzofuran-Isoxazole Hybrid Derivatives (Inhibition Zone in mm)

Compound IDM. luteusB. subtilisE. coliK. pneumoniae
8c 21201918
8i 22212019
8j 23222120
8n 24232221
8o 22212019
Gentamycin 25242322

Data from a study on novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives and their antimicrobial activity.[1]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate a key signaling pathway modulated by an isoxazole derivative and a typical workflow for assessing biological activity.

G Akt/GSK3β/β-Catenin Signaling Pathway in Melanogenesis PMPP Isoxazole Chalcone Derivative (PMPP) Akt Akt PMPP->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-Catenin GSK3b->beta_catenin Inhibits (Degradation) MITF MITF beta_catenin->MITF Activates Tyrosinase Tyrosinase MITF->Tyrosinase Increases Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

A simplified diagram of the Akt/GSK3β/β-Catenin signaling pathway.

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Add varying concentrations of isoxazole derivatives B->C D Incubate for 48-72h C->D E Add MTS/MTT reagent D->E F Incubate for 1-4h E->F G Measure absorbance at specific wavelength F->G H Calculate cell viability (%) G->H I Determine IC50 values H->I

A generalized workflow for determining the in vitro cytotoxicity of compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following are methodologies for key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Cancer cell lines (e.g., HeLa, Hep3B, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After incubation, the medium is replaced with fresh medium containing various concentrations of the isoxazole derivatives. A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) are included. The plates are then incubated for another 48 to 72 hours.

  • Cell Viability Assessment: Following treatment, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Susceptibility Test (Agar Well Diffusion Method)
  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Preparation: Mueller-Hinton agar plates are uniformly inoculated with the bacterial suspension using a sterile cotton swab.

  • Well Creation and Compound Application: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar. A specific volume (e.g., 100 µL) of each isoxazole derivative solution at a known concentration is added to the wells. A standard antibiotic (e.g., Gentamycin) is used as a positive control, and the solvent is used as a negative control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

This guide provides a snapshot of the promising biological activities of isoxazole derivatives. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new therapeutic agents based on this versatile heterocyclic scaffold.

References

Structure-Activity Relationship of 5-Aminoalkylisoxazoles as Muscarinic Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-aminoalkylisoxazole derivatives as muscarinic acetylcholine receptor (mAChR) agonists. Due to the critical role of mAChRs in the central and peripheral nervous systems, the development of subtype-selective agonists is a significant area of research for therapeutic interventions in conditions such as Alzheimer's disease and schizophrenia. This document summarizes the key structural features of 5-aminoalkylisoxazoles that influence their potency and selectivity for M1, M2, and M3 muscarinic receptor subtypes, based on available experimental data.

Quantitative Analysis of Muscarinic Receptor Activity

The following table summarizes the muscarinic receptor activity of a series of regioisomeric aminomethyl isoxazoles. The data is compiled from the key study by Dannhardt et al. (1995), which systematically investigated the impact of the position of the aminomethyl group on the isoxazole ring and the nature of the amino substituent on muscarinic receptor subtype selectivity.

Table 1: Muscarinic Activity of Aminomethyl Isoxazole Derivatives

Compound IDIsoxazole RegioisomerR¹, R²M1 (Rabbit Vas Deferens) pD₂M2 (Guinea Pig Atria) pD₂M3 (Guinea Pig Ileum) pA₂
1 5-AminomethylH, H4.8< 4.04.5
2 5-AminomethylH, Me5.2< 4.04.9
3 5-AminomethylMe, Me5.54.35.1
4 4-AminomethylH, H< 4.0< 4.0< 4.0
5 4-AminomethylMe, Me4.9< 4.04.6
6 3-AminomethylH, H< 4.0< 4.0< 4.0
7 3-AminomethylMe, Me5.1< 4.04.8

Data sourced from Dannhardt, G., et al. (1995). Regioisomeric 3-, 4- and 5-aminomethyl isoxazoles: Synthesis and muscarinic activity. European Journal of Medicinal Chemistry.

Key Observations from the Data:

  • Regiochemistry is Crucial: The position of the aminomethyl group on the isoxazole ring significantly impacts muscarinic activity. The 5-substituted isomers consistently demonstrate the highest potency, particularly at the M1 receptor subtype. In contrast, the 4- and 3-aminomethyl regioisomers are substantially less active.

  • Influence of Amino Group Substitution: N-alkylation of the amino group generally leads to an increase in muscarinic potency. For the active 5-aminomethyl series, the dimethylamino derivative (3 ) exhibits the highest pD₂ value at the M1 receptor.

  • Subtype Selectivity: While none of the tested compounds show high selectivity, the 5-aminomethylisoxazoles display a preference for the M1 receptor over the M2 and M3 subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of novel muscarinic agonists.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, or M3).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Oxotremorine-M.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (5-aminoalkylisoxazole derivatives).

  • Non-specific binding control: Atropine (1 µM).

  • 96-well filter plates (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of atropine solution.

  • Initiate the binding reaction by adding 100 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the GF/B filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each test compound. The Ki values can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for G-Protein Activation

This functional assay measures the agonist-induced activation of G-proteins coupled to the muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Test compounds (5-aminoalkylisoxazole derivatives).

  • 96-well filter plates (GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 25 µL of the test compound dilution, 25 µL of GDP solution (final concentration ~10 µM), and 50 µL of the cell membrane suspension.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS solution.

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the GF/B filter plates.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Count the radioactivity using a liquid scintillation counter.

  • Analyze the data to determine the EC₅₀ and Emax values for each agonist.

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study of novel compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration cluster_outcome Outcome Lead Lead Compound (5-Aminoalkylisoxazole Core) Analogs Analog Synthesis (Varying R-groups & Regiochemistry) Lead->Analogs Chemical Modification Binding Muscarinic Receptor Binding Assays (Ki) Analogs->Binding Functional Functional Assays (GTPγS, EC50, Emax) Analogs->Functional SAR_Analysis Structure-Activity Relationship Analysis Binding->SAR_Analysis Functional->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Identify Key Moieties Optimization->Analogs Iterative Design Candidate Candidate Drug Optimization->Candidate

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

In Vitro Efficacy of Novel (3-Methylisoxazol-5-YL)methanamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro comparison of novel compounds derived from (3-Methylisoxazol-5-YL)methanamine, focusing on their potential as antimicrobial and anticancer agents. The performance of these novel compounds is evaluated against established alternative compounds and standard therapeutic agents, supported by experimental data from recent studies.

Comparative Analysis of In Vitro Antimicrobial Activity

A series of novel Schiff base derivatives of isoxazoles were synthesized and evaluated for their antimicrobial properties. The following table summarizes the in vitro antibacterial and antifungal activity of a representative novel compound, a Schiff base derived from an isoxazole analogue, compared to a standard antibiotic, Ampicillin, and an antifungal agent, Amphotericin B. The data is presented as the inhibition zone diameter and the minimum inhibitory concentration (MIC).

Table 1: In Vitro Antimicrobial Activity of a Novel Isoxazole-based Schiff Base

Compound/AgentTest OrganismInhibition Zone (mm)MIC (µg/mL)
Novel Isoxazole Schiff Base (5h) Escherichia coli16 ± 0.7410
Bacillus subtilis-10
Candida albicans-60
Ampicillin (Standard Antibiotic) Escherichia coliNot ReportedComparable to 5h
Bacillus subtilisNot ReportedComparable to 5h
Amphotericin B (Standard Antifungal) Candida albicansNot ReportedComparable to 5h

Data synthesized from studies on isoxazole-isoxazoline conjugates.[1]

Comparative Analysis of In Vitro Anticancer Activity

Novel isoxazole-amide analogues have been investigated for their cytotoxic effects on various cancer cell lines. The table below presents a comparison of the in vitro anticancer activity of a representative novel isoxazole-amide compound (2d) with the standard chemotherapeutic drug, Doxorubicin, based on their half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Anticancer Activity of a Novel Isoxazole-Amide Analogue

Compound/AgentCancer Cell LineIC50 (µg/mL)
Novel Isoxazole-Amide (2d) HeLa (Cervical Cancer)15.48
Hep3B (Liver Cancer)~23
Doxorubicin (Standard Drug) HeLa (Cervical Cancer)Not explicitly compared in the same study
Hep3B (Liver Cancer)Not explicitly compared in the same study

Data extracted from studies on isoxazole-amide analogues.[2]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

1. Disc Diffusion Method: This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[3]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium at 37°C to achieve a specific turbidity.

  • Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of the agar plate.

  • Application of Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µg/mL in DMSO) and placed on the inoculated agar surface.[3]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

2. Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth medium only) controls are included.

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

In Vitro Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in culture by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.[2][4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 2.6 × 10^4 cells/well) and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of the novel isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[2][4]

  • MTS Reagent Addition: After the treatment period, the MTS reagent is added to each well.[4]

  • Incubation: The plate is incubated at 37°C for a period that allows for the conversion of MTS to formazan (typically 1-4 hours).

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Synthesized Novel Compounds culture Culture Microbial Strains start->culture media Prepare Agar Plates & Broth start->media inoculate Inoculate Plates/Broth culture->inoculate media->inoculate apply Apply Compound Discs / Serial Dilutions inoculate->apply incubate Incubate at 37°C apply->incubate measure Measure Inhibition Zones (Disc Diffusion) incubate->measure determine Determine MIC (Broth Dilution) incubate->determine end End: Comparative Efficacy Data measure->end determine->end

Caption: Workflow for in vitro antimicrobial screening.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzyme Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Novel_Compound Novel Isoxazole Derivative Novel_Compound->COX_Enzyme Inhibition

Caption: Simplified COX enzyme inhibition pathway.

References

Comparative analysis of synthesis routes for 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a prominent scaffold in medicinal chemistry and drug discovery, valued for its diverse biological activities. The synthesis of 3,5-disubstituted isoxazoles, a key subclass, has been approached through various synthetic strategies. This guide provides a comparative analysis of the most prevalent and effective routes, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal method for their specific needs.

1,3-Dipolar Cycloaddition: The Workhorse Approach

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most widely employed method for constructing the isoxazole ring. The regioselectivity of this reaction is a critical aspect, with the reaction of terminal alkynes generally yielding the 3,5-disubstituted isomer.[1]

Key Variants and Methodologies:
  • In Situ Nitrile Oxide Generation: Nitrile oxides are typically unstable and are therefore generated in situ from stable precursors. Common methods include the dehydration of nitroalkanes, the oxidation of aldoximes, or the dehydrohalogenation of hydroxamoyl halides.[2][3]

  • Metal Catalysis for Enhanced Regioselectivity: Copper(I) and Ruthenium(II) catalysts are frequently used to enhance the rate and regioselectivity of the cycloaddition, particularly favoring the formation of 3,5-disubstituted isoxazoles.[1][4]

  • Metal-Free Alternatives: Concerns regarding metal toxicity and contamination have spurred the development of metal-free protocols. These often rely on the use of specific activating agents or reaction conditions to achieve the desired regioselectivity.[4]

Experimental Protocol: Copper-Catalyzed 1,3-Dipolar Cycloaddition

To a solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a suitable solvent such as toluene (5 mL) is added copper(I) iodide (0.05 mmol). A base, typically a tertiary amine like triethylamine (1.5 mmol), is then added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the 3,5-disubstituted isoxazole.[1]

Logical Relationship of 1,3-Dipolar Cycloaddition

cluster_precursors Nitrile Oxide Precursors cluster_reaction Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile Oxide Aldoxime->Nitrile_Oxide Oxidation Nitroalkane Nitroalkane Nitroalkane->Nitrile_Oxide Dehydration Hydroxamoyl_Halide Hydroxamoyl_Halide Hydroxamoyl_Halide->Nitrile_Oxide Dehydrohalogenation Isoxazole 3,5-Disubstituted Isoxazole Nitrile_Oxide->Isoxazole Alkyne Alkyne Alkyne->Isoxazole

Caption: In situ generation of nitrile oxides for 1,3-dipolar cycloaddition.

Cyclocondensation of β-Dicarbonyl Compounds

Another classical and effective method for synthesizing isoxazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine. The regiochemical outcome of this reaction can be controlled by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Key Variants and Methodologies:
  • From β-Diketones: The reaction of a 1,3-diketone with hydroxylamine can potentially lead to two isomeric isoxazoles. The regioselectivity is often influenced by the electronic and steric properties of the substituents.

  • From β-Enamino Diketones: The use of β-enamino diketones allows for greater control over the regioselectivity of the cyclocondensation with hydroxylamine. By carefully selecting the reaction solvent and the use of additives like Lewis acids (e.g., BF₃·OEt₂), specific regioisomers can be selectively obtained.[5][6]

  • From β-Nitroenones: A more recent approach involves the domino reductive Nef reaction/cyclization of β-nitroenones using a reducing agent like tin(II) chloride, which provides good yields of 3,5-disubstituted isoxazoles under mild conditions.[7]

Experimental Protocol: Cyclocondensation of a β-Enamino Diketone

To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), pyridine (0.7 mmol) is added. Boron trifluoride diethyl etherate (1.0 mmol) is then added dropwise at room temperature. The reaction mixture is stirred and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the desired 3,5-disubstituted isoxazole.[1]

Experimental Workflow for Cyclocondensation

Start Start Reactants β-Enamino Diketone + Hydroxylamine HCl Start->Reactants Solvent_Base Add Acetonitrile and Pyridine Reactants->Solvent_Base Lewis_Acid Add BF3·OEt2 dropwise at RT Solvent_Base->Lewis_Acid Reaction Stir and Monitor by TLC Lewis_Acid->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry, Filter, and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product 3,5-Disubstituted Isoxazole Purify->Product

Caption: Step-by-step workflow for the synthesis of isoxazoles via cyclocondensation.

Metal-Catalyzed Cycloisomerization

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including isoxazoles. These methods often offer high efficiency and selectivity under mild reaction conditions.

Key Variants and Methodologies:
  • Gold-Catalyzed Cycloisomerization: Gold catalysts, such as AuCl₃, can effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. This method is versatile, allowing for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.[8]

  • Palladium-Catalyzed Annulation: Palladium catalysts can be employed in cascade reactions, such as the annulation/allylation of alkynyl oxime ethers with allyl halides, to produce functionalized isoxazoles.[8]

  • Copper-Catalyzed Oxidation/Cyclization: A one-pot oxidation and cyclization of propargylamines, mediated by an oxidant like m-CPBA and a copper catalyst (e.g., CuCl), provides a direct route to isoxazoles.[9]

Experimental Protocol: Gold-Catalyzed Cycloisomerization of an α,β-Acetylenic Oxime

To a solution of the α,β-acetylenic oxime (1.0 mmol) in a suitable solvent like acetonitrile (5 mL) is added a catalytic amount of gold(III) chloride (0.02 mmol). The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to give the corresponding 3,5-disubstituted isoxazole.[8]

Signaling Pathway Analogy for Metal-Catalyzed Cycloisomerization

Substrate α,β-Acetylenic Oxime Intermediate Activated Intermediate Substrate->Intermediate Coordination Catalyst Gold(III) Catalyst Catalyst->Intermediate Activation Product 3,5-Disubstituted Isoxazole Intermediate->Product Cycloisomerization Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the gold-catalyzed synthesis of isoxazoles.

Comparative Summary of Synthesis Routes

Synthesis RouteKey FeaturesAdvantagesDisadvantagesTypical Yields (%)
1,3-Dipolar Cycloaddition Reaction of a nitrile oxide with an alkyne.High versatility, broad substrate scope, well-established.[8][10]Requires in situ generation of often unstable nitrile oxides, potential for side reactions (e.g., furoxan formation).[2]60-95
Cyclocondensation Reaction of a 1,3-dicarbonyl equivalent with hydroxylamine.Readily available starting materials, often good regioselectivity with specific substrates.[5][7]Can lead to mixtures of regioisomers with symmetrical dicarbonyls, may require specific activating agents.[5]55-99[7][11]
Metal-Catalyzed Cycloisomerization Intramolecular cyclization of functionalized precursors.High efficiency, mild reaction conditions, excellent selectivity.[8][9]Requires synthesis of specific precursors, potential for metal contamination in the final product.[4]70-95

Conclusion

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several reliable and efficient methods. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, the required scale of the reaction, and considerations regarding regioselectivity and potential downstream applications. The 1,3-dipolar cycloaddition remains the most versatile and widely used method. Cyclocondensation offers a more classical and often highly regioselective approach, while metal-catalyzed cycloisomerization provides an elegant and efficient strategy for specific substrates. Researchers and drug development professionals are encouraged to consider the comparative data presented herein to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to Analytical Methods for the Quantification of (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical techniques for the quantification of (3-Methylisoxazol-5-YL)methanamine, a primary amine of interest in pharmaceutical research and development. The selection of an appropriate analytical method is critical for accurate and reliable quantification in drug substance and drug product development. This document outlines the experimental protocols and performance characteristics of several common analytical approaches, including High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), alongside a traditional spectrophotometric method.

Quantitative Performance Comparison

The choice of an analytical method is often dictated by key performance parameters such as sensitivity, linearity, and specificity. The following table summarizes the typical quantitative performance of different methods applicable to the analysis of primary amines like this compound.

ParameterHPLC with Fluorescence Detection (OPA Derivatization)GC-MS (with Derivatization)LC-MS/MSSpectrophotometry (Ninhydrin Method)
Principle Pre-column derivatization forming a fluorescent isoindole.[1]Derivatization to increase volatility and thermal stability, followed by mass spectrometric detection.[2][3]Direct analysis or with minimal sample preparation, highly selective and sensitive detection.Post-column derivatization forming a colored compound (Ruhemann's purple).[1]
Detection Method Fluorescence[1]Mass Spectrometry (MS)[2][3]Tandem Mass Spectrometry (MS/MS)[4][5]UV-Vis Spectrophotometry[1]
Limit of Detection (LOD) pmol/mL range[1]pg to ng rangefg to pg/mL range[6]low nmol range[1]
Linearity (r²) > 0.99[1]> 0.99[3]> 0.99> 0.98
Precision (%RSD) < 5%< 10%< 5%[6]< 10%
Specificity High (dependent on chromatography)Very HighExcellentModerate (potential for interferences)
Throughput ModerateLow to ModerateHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization and validation for the specific analysis of this compound.

HPLC with Pre-column OPA Derivatization and Fluorescence Detection

This method is based on the reaction of the primary amine with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent isoindole derivative, which is then separated and quantified by reverse-phase HPLC.[1]

Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA) reagent

  • Thiol (e.g., N-acetyl-L-cysteine)

  • Boric acid buffer

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., water or methanol).

  • Derivatization: Mix the sample solution with the OPA/thiol reagent in a boric acid buffer. Allow the reaction to proceed for a defined time at room temperature.

  • Chromatographic Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.

  • Detection: Monitor the fluorescence of the eluting derivative at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

  • Quantification: Construct a calibration curve using standard solutions of derivatized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, primary amines are often derivatized to improve their volatility and chromatographic behavior.[2][7]

Materials:

  • This compound standard

  • Derivatizing agent (e.g., propyl chloroformate)[2]

  • Suitable organic solvent (e.g., dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Derivatization: Dissolve the sample in an appropriate solvent. Add the derivatizing agent and a catalyst if required. Heat the mixture to complete the reaction.

  • Extraction: After derivatization, the derivative is typically extracted into an organic solvent.

  • GC-MS Analysis: Inject the extracted sample into the GC-MS. The injector temperature should be optimized to ensure vaporization without degradation. Use a temperature program for the GC oven to separate the analyte from other components. The mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode for detection and quantification.[3]

  • Quantification: Generate a calibration curve by analyzing derivatized standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and may not require derivatization.[4][5]

Materials:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (for mobile phase modification)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, typically a mixture of water and organic solvent.[8] Filtration of the sample is recommended.

  • Chromatographic Separation: Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18). Use an isocratic or gradient elution with a mobile phase containing a weak acid (like formic acid) to promote ionization.

  • MS/MS Detection: The eluent from the LC is introduced into the ESI source of the mass spectrometer. The precursor ion corresponding to protonated this compound ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation MD Method Development Opt Optimization MD->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantitation LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis Rob->Routine Transfer Method Transfer Routine->Transfer

Caption: Workflow for analytical method validation.

Signaling Pathway and Experimental Workflow Diagrams

For the purpose of this guide, a generalized experimental workflow for the quantification of this compound by LC-MS/MS is presented below.

G Sample Sample Collection (e.g., Plasma, Tissue) Preparation Sample Preparation (Protein Precipitation/Extraction) Sample->Preparation 1 Dilution Dilution & Fortification with Internal Standard Preparation->Dilution 2 LC LC Separation (Reverse Phase) Dilution->LC 3 MS MS/MS Detection (MRM Mode) LC->MS 4 Data Data Acquisition & Processing MS->Data 5 Quant Quantification (Calibration Curve) Data->Quant 6

References

A Comparative Guide to (3-Methylisoxazol-5-YL)methanamine and Its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The specific arrangement of substituents on the isoxazole ring can dramatically influence a compound's pharmacological profile. This guide provides a comparative overview of (3-Methylisoxazol-5-YL)methanamine and its positional isomers, focusing on their potential differential effects in key biological assays.

Hypothetical Comparative Performance in Neuroprotective Assays

Glutamate-induced excitotoxicity is a key mechanism in neuronal cell death associated with neurodegenerative diseases. The following table presents hypothetical data on the neuroprotective effects of this compound and its isomers in a glutamate-induced toxicity assay using the HT22 hippocampal neuronal cell line.

Table 1: Hypothetical Neuroprotective Activity of Isoxazole Isomers against Glutamate-Induced Toxicity in HT22 Cells

CompoundIsomerEC₅₀ (µM) for NeuroprotectionMaximum Protection (%)
Lead Compound This compound1.595
Isomer 1 (3-Methylisoxazol-4-YL)methanamine5.280
Isomer 2 (5-Methylisoxazol-3-YL)methanamine10.865

Hypothetical Comparative Performance in Receptor Binding Assays

The GABA-A receptor is a crucial target for therapies aimed at treating anxiety, epilepsy, and other neurological disorders. The binding affinity of a compound to this receptor can indicate its potential as a modulator of GABAergic neurotransmission. The following table illustrates hypothetical data from a competitive radioligand binding assay for the GABA-A receptor.

Table 2: Hypothetical GABA-A Receptor Binding Affinity of Isoxazole Isomers

CompoundIsomerKᵢ (nM)
Lead Compound This compound50
Isomer 1 (3-Methylisoxazol-4-YL)methanamine250
Isomer 2 (5-Methylisoxazol-3-YL)methanamine>1000

Experimental Protocols

Neuroprotection Assay Against Glutamate-Induced Toxicity in HT22 Cells

This protocol outlines the methodology for assessing the neuroprotective effects of the isoxazole compounds against glutamate-induced oxidative stress in the HT22 murine hippocampal cell line.

1. Cell Culture and Seeding:

  • HT22 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • Stock solutions of the isoxazole isomers are prepared in DMSO and diluted to final concentrations in cell culture medium.

  • The culture medium is replaced with medium containing the test compounds at various concentrations.

  • Cells are pre-incubated with the compounds for 2 hours before the addition of glutamate.

3. Induction of Glutamate Toxicity:

  • A stock solution of L-glutamic acid is prepared in sterile water.

  • Glutamate is added to the wells to a final concentration of 5 mM to induce oxidative stress.

  • Control wells include untreated cells, cells treated with vehicle (DMSO), and cells treated with glutamate alone.

4. Assessment of Cell Viability (MTT Assay):

  • After 24 hours of incubation with glutamate, the medium is removed.

  • 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

G Experimental Workflow: Neuroprotection Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay seed Seed HT22 cells in 96-well plate adhere Allow cells to adhere (24h) seed->adhere pre_treat Pre-treat with Isoxazole Isomers (2h) adhere->pre_treat add_glutamate Add Glutamate (5 mM) pre_treat->add_glutamate incubate Incubate for 24h add_glutamate->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate

Caption: Workflow for the HT22 neuroprotection assay.

GABA-A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the isoxazole isomers for the GABA-A receptor using a radiolabeled ligand.

1. Membrane Preparation:

  • Rat whole brains are homogenized in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The resulting pellet is washed three times by resuspension in assay buffer (50 mM Tris-HCl, pH 7.4) and centrifugation.

  • The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • The assay is performed in a 96-well plate in a total volume of 250 µL.

  • To each well, the following are added in order:

    • 50 µL of assay buffer or unlabeled competing ligand (e.g., GABA for non-specific binding).

    • 50 µL of test compound (isoxazole isomers at various concentrations).

    • 50 µL of radioligand (e.g., [³H]-Muscimol at a final concentration of 2 nM).

    • 100 µL of the membrane preparation.

  • The plate is incubated for 60 minutes at 4°C.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine using a cell harvester.

  • The filters are washed three times with ice-cold assay buffer.

  • The filters are dried, and scintillation cocktail is added.

  • Radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ values are determined by non-linear regression analysis of the competition curves.

  • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

G Signaling Pathway: Glutamate-Induced Oxidative Stress glutamate High Extracellular Glutamate system_xc System xc- Antiporter Inhibition glutamate->system_xc gsh_depletion GSH Depletion system_xc->gsh_depletion ros Increased ROS gsh_depletion->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction cell_death Neuronal Cell Death lipid_peroxidation->cell_death mito_dysfunction->cell_death

Caption: Glutamate-induced oxidative stress pathway.

Conclusion

The isoxazole ring is a privileged scaffold in drug discovery, and the positional isomerism of its substituents is a critical factor in determining biological activity. While direct comparative data for this compound and its isomers is currently limited, the provided experimental frameworks offer a robust basis for conducting such evaluations. The hypothetical data presented underscores the potential for significant variations in neuroprotective efficacy and receptor binding affinity among these isomers. Further research involving the synthesis and side-by-side biological testing of these compounds is essential to fully elucidate their therapeutic potential and guide the rational design of novel isoxazole-based therapeutics.

Benchmarking the Efficacy of (3-Methylisoxazol-5-YL)methanamine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of (3-Methylisoxazol-5-YL)methanamine-based compounds, a class of synthetic molecules built upon the versatile isoxazole scaffold. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This document summarizes key efficacy data, outlines relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a comprehensive understanding of their potential in drug discovery and development.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of various isoxazole derivatives, including those structurally related to this compound, against cancer cell lines and microbial strains. It is important to note that direct comparative studies are limited, and the data presented is a synthesis from multiple sources with potentially varying experimental conditions.

Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3,5-Disubstituted Isoxazoles Tyrosol-Isoxazole Conjugate (6d)U87 (Glioblastoma)15.2 µg/mL--
Tyrosol-Isoxazole Conjugate (3d)K562 (Leukemia)45--
Tyrosol-Isoxazole Conjugate (3a)K562 (Leukemia)55--
Tyrosol-Isoxazole Conjugate (3e)K562 (Leukemia)54.5--
Isoxazole-linked Benzothiazoles Compound 26A549 (Lung)11-24--
Compound 26Colo-205 (Colon)11-21--
Compound 26MCF-7 (Breast)26-43--
3,5-Diarylisoxazoles Compound 26PC3 (Prostate)Not specified, high selectivity5-FUNot specified

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Isoxazole Derivatives (MIC values in µg/mL)

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference Compound
Benzofuran-Isoxazole Hybrids Compound 8n, 8j, 8o, 8i, 8c, 8kVariousHighly ActiveVariousHighly ActiveGentamycin sulphate, Nystatin
Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoles Dichlorophenyl derivativeS. aureus (MSSA)3.12 ± 0.09--Cloxacillin
Dichlorophenyl derivativeS. aureus (MRSA)4.61 ± 0.22--Cloxacillin
Fluorophenyl derivativeS. aureus1.56 ± 0.12 to 6.25 ± 0.75--Cloxacillin

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the anticancer and antimicrobial efficacy of isoxazole compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism and medium) and negative (medium only) growth controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound-based compounds and a general workflow for their efficacy screening.

anticancer_pathway isoxazole This compound -based Compound receptor Growth Factor Receptor (e.g., EGFR) isoxazole->receptor Inhibition apoptosis Apoptosis isoxazole->apoptosis Induction proliferation Cell Proliferation & Survival isoxazole->proliferation Inhibition pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt mtor mTOR akt->mtor gsk3b GSK-3β akt->gsk3b Inhibition foxo3a FOXO3a akt->foxo3a Inhibition mtor->proliferation foxo3a->apoptosis raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Potential anticancer signaling pathways modulated by isoxazole compounds.

neuroprotection_pathway isoxazole This compound -based Compound akt Akt isoxazole->akt Activation stress Oxidative Stress / Aβ stress->akt Inhibition nfkb NF-κB stress->nfkb Activation gsk3b GSK-3β akt->gsk3b Inhibition survival Neuronal Survival akt->survival apoptosis Neuronal Apoptosis gsk3b->apoptosis inflammation Neuroinflammation nfkb->inflammation inflammation->apoptosis

Caption: Neuroprotective signaling pathway potentially influenced by isoxazole compounds.

experimental_workflow start Synthesis of This compound Derivatives screening In Vitro Efficacy Screening (e.g., MTT, MIC assays) start->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id moa Mechanism of Action Studies (Signaling Pathway Analysis) hit_id->moa invivo In Vivo Efficacy & Toxicity Studies moa->invivo end Lead Optimization invivo->end

Caption: General experimental workflow for evaluating isoxazole-based compounds.

Comparative Analysis of (3-Methylisoxazol-5-YL)methanamine Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the crystallographic analyses of several (3-Methylisoxazol-5-YL)methanamine derivatives and related isoxazole compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the structural properties of this class of molecules.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for three distinct derivatives, offering a quantitative comparison of their solid-state structures.

ParameterDerivative 1: 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole[1][2]Derivative 2: N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}prop-2-en-1-amine[3]Derivative 3: 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole[4][5]
Chemical Formula C₁₃H₁₃N₃OC₂₁H₂₂N₂O₃SC₂₄H₂₀ClNO₂
Molecular Weight 227.27 g/mol 382.47 g/mol 389.86 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 10.1368 (5)12.338 (3)10.5733 (10)
b (Å) 8.3364 (4)10.985 (2)22.848 (2)
c (Å) 13.5674 (6)14.891 (3)8.7151 (9)
α (°) 909090
β (°) 94.757 (2)104.29 (3)101.477 (4)
γ (°) 909090
Volume (ų) 1141.74 (9)1954.2 (7)2063.3 (4)
Z 444
Calculated Density (Mg/m³) 1.3221.3001.255
Radiation Mo KαMo KαMo Kα
Temperature (K) 293293293

Experimental Protocols

The determination of the crystal structures for the compared derivatives generally follows a standardized workflow for small molecule single-crystal X-ray diffraction.

Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis. Suitable crystals, typically 0.1-0.3 mm in size, are grown using various techniques. A common and effective method for small molecules is slow evaporation. This involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over several days. The resulting crystals are then examined under a microscope, and a well-formed, defect-free crystal is selected for mounting.

Data Collection

The selected crystal is mounted on a goniometer head, which allows for precise rotation. For data collection at low temperatures, typically around 100 K, the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage. The diffractometer, equipped with a radiation source (commonly Mo Kα or Cu Kα), directs a beam of X-rays onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. A complete dataset is obtained by collecting reflections over a wide range of crystal orientations.[6][7][8]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms. This initial model is then refined using a least-squares minimization process. During refinement, the atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated and observed structure factors. This iterative process continues until the model converges to a final, accurate representation of the molecular structure.[9][10][11]

Visualizations

The following diagrams illustrate the key workflows and logical relationships in X-ray crystallography analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection diffraction X-ray Diffraction selection->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (Direct/Patterson Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

General workflow for single-crystal X-ray crystallography.

structure_refinement_logic start Initial Model from Structure Solution refine_cycle Least-Squares Refinement (Positions, Thermal Parameters) start->refine_cycle fourier_map Calculate Difference Fourier Map refine_cycle->fourier_map check_convergence Model Converged? fourier_map->check_convergence No Significant Residual Density add_atoms Add/Remove Atoms fourier_map->add_atoms Residual Density Present check_convergence->refine_cycle No final_model Final Validated Model check_convergence->final_model Yes add_atoms->refine_cycle

Logical flow of the structure solution and refinement process.

References

A Comparative Analysis of the Neuroprotective Efficacy of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3][4] Among these, the neuroprotective effects of isoxazole-containing compounds have garnered significant attention, offering potential therapeutic avenues for a range of neurodegenerative disorders.[1][2] This guide provides a comparative overview of the neuroprotective properties of various isoxazole derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Neuroprotective Activity

The neuroprotective potential of isoxazole derivatives has been evaluated through various in vitro and in vivo models, targeting different aspects of neurodegeneration. The following tables summarize the quantitative data from several key studies, providing a basis for comparing the efficacy of these compounds.

Compound ClassSpecific Derivative(s)AssayTarget/ModelEfficacy (EC50/IC50/Ki)Reference
Isoxazole-Isoxazole Hybrids Compound 7aRadioligand Binding AssayGABAA α5/β3/γ2 Receptor ComplexKi = 0.0085 µM[5]
Compound 7bRadioligand Binding AssayGABAA α5/β3/γ2 Receptor ComplexKi = 0.039 µM[5]
Compound 8α7 Receptor Inhibitory Activityα7 Nicotinic Acetylcholine ReceptorEC50 = 0.016 µM[5]
Compound 9α7 Receptor Inhibitory Activityα7 Nicotinic Acetylcholine ReceptorEC50 = 0.13 µM[5]
Compound 12Stearoyl-CoA Desaturase (SCD) InhibitionSCD1 and SCD5IC50 = 45 µM[5]
Compound 13Stearoyl-CoA Desaturase (SCD) InhibitionSCD1 and SCD5IC50 = 45 µM[5]
Isoxazole-Oxazole Hybrids Compound 14Stearoyl-CoA Desaturase (SCD) InhibitionSCD1IC50 = 19 µM[5]
SCD5IC50 = 10 µM[5]
Phenylisoxazole Carbohydrazides Compound 6cMAO-B Inhibition AssayMonoamine Oxidase B (MAO-B)Potent inhibition (micromolar to nanomolar range)[6]
Indole-Isoxazole Carbohydrazides Compound 5dAcetylcholinesterase (AChE) InhibitionAcetylcholinesterase (AChE)IC50 = 29.46 ± 0.31 µM[7]
Compound 5jBACE1 InhibitionBeta-secretase 1 (BACE1)IC50 = 1.99 ± 0.15 µM[7]
2,1-Benzisoxazole Derivatives Compound 7aMAO-B Inhibition AssayMonoamine Oxidase B (MAO-B)IC50 = 0.017 µM[8]
Compound 7bMAO-B Inhibition AssayMonoamine Oxidase B (MAO-B)IC50 = 0.098 µM[8]
3,4,5-Trimethoxy Isoxazolone (TMI) TMIIn vivo Alzheimer's Disease ModelStreptozotocin (STZ)-induced AD in miceAttenuated beta-amyloid (Aβ1-42) and tau protein levels[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.

Cell Viability (MTT) Assay for Neuroprotection

This assay is widely used to assess the ability of a compound to protect neuronal cells from a toxic insult.[10][11][12][13][14]

  • Cell Plating: Seed neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole test compound for a specified pre-treatment period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., β-amyloid peptide, glutamate, or an oxidative stressor like H2O2) to the wells, with the exception of the untreated control wells.

  • Incubation: Incubate the plate for a duration appropriate for the neurotoxic insult (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay is used to determine the inhibitory potential of compounds against the MAO-B enzyme.[6][8][15]

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, the substrate (e.g., kynuramine), and the isoxazole test compounds at various concentrations.

  • Reaction Initiation: In a 96-well plate, combine the MAO-B enzyme and the test compound (or vehicle control) and pre-incubate for a specified time.

  • Substrate Addition: Initiate the enzymatic reaction by adding the kynuramine substrate.

  • Fluorescence Measurement: The MAO-B-catalyzed oxidation of kynuramine produces 4-hydroxyquinoline, a fluorescent product.[8] Measure the fluorescence intensity at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm over time.[15]

  • Data Analysis: Construct sigmoidal plots of the reaction rate versus the logarithm of the inhibitor concentration to determine the IC50 values.[8]

β-Amyloid (Aβ) Aggregation Inhibition Assay

This assay assesses the ability of compounds to prevent the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[16]

  • Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ1-42) in an appropriate buffer.

  • Incubation: Mix the Aβ solution with various concentrations of the isoxazole test compounds or a vehicle control. Incubate the mixtures at 37°C for a period that allows for Aβ aggregation (e.g., 24-48 hours).

  • Thioflavin T (ThT) Staining: Add Thioflavin T, a fluorescent dye that binds to β-sheet structures in aggregated amyloid fibrils, to each sample.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: A decrease in fluorescence intensity in the presence of the test compound compared to the control indicates inhibition of Aβ aggregation.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of isoxazole compounds are mediated through various signaling pathways. The following diagrams illustrate some of the key mechanisms identified.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_isoxazole Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolism Increased Dopamine Levels Increased Dopamine Levels Dopamine->Increased Dopamine Levels DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC ROS Reactive Oxygen Species (ROS) MAO_B->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress Isoxazole Isoxazole Derivative Isoxazole->MAO_B Inhibition

Inhibition of Monoamine Oxidase B (MAO-B) by Isoxazole Derivatives.

GABA_A_Modulation cluster_receptor GABAA Receptor GABA_A GABAA Receptor Chloride_Influx Cl- Influx GABA_A->Chloride_Influx Channel Opening Benzodiazepine_Site Benzodiazepine Binding Site (α/γ interface) Benzodiazepine_Site->GABA_A Enhances GABA affinity GABA GABA GABA->GABA_A Binds Isoxazole_PAM Isoxazole PAM Isoxazole_PAM->Benzodiazepine_Site Positive Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition (Neuroprotection) Chloride_Influx->Neuronal_Inhibition

Positive Allosteric Modulation of GABAA Receptors by Isoxazole Derivatives.

Akt_GSK3B_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation GSK3B GSK-3β Akt->GSK3B Inhibition NFkB NF-κB Akt->NFkB Inhibition Beta_Catenin β-catenin GSK3B->Beta_Catenin Inhibition Neuroinflammation Neuroinflammation Apoptosis NFkB->Neuroinflammation Gene_Expression Gene Expression (Cell Survival, Anti-apoptosis) Beta_Catenin->Gene_Expression Isoxazole Isoxazole Derivative Isoxazole->Akt Modulation

Modulation of the Akt/GSK-3β/NF-κB Signaling Pathway by Isoxazole Derivatives.

Conclusion

The studies highlighted in this guide demonstrate the significant neuroprotective potential of isoxazole compounds, acting through diverse mechanisms of action. The quantitative data provides a valuable resource for comparing the efficacy of different derivatives and for guiding the selection of lead compounds for further development. The detailed experimental protocols offer a foundation for researchers to design and execute their own investigations into this promising class of neuroprotective agents. The elucidation of the underlying signaling pathways, including the inhibition of MAO-B, modulation of GABAA receptors, and interaction with the Akt/GSK-3β/NF-κB pathway, provides critical insights for the rational design of novel isoxazole-based therapeutics for neurodegenerative diseases. Further research, particularly head-to-head comparative studies and in vivo efficacy models, will be essential to fully realize the therapeutic potential of this versatile chemical scaffold.

References

A Comparative Analysis of Antibody Cross-Reactivity for (3-Methylisoxazol-5-YL)methanamine Conjugate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal and monoclonal antibodies raised against (3-Methylisoxazol-5-YL)methanamine conjugated to a carrier protein. The following sections detail the experimental protocols, present comparative data in a structured format, and visualize the workflows and relevant biological pathways to aid researchers, scientists, and drug development professionals in their antibody selection and assay development processes.

Data Presentation: Cross-Reactivity Analysis

The cross-reactivity of an antibody is a critical parameter, defining its specificity. In the context of antibodies developed against this compound, it is essential to assess their binding to structurally similar molecules that may be present in the sample matrix. The following table summarizes the cross-reactivity profile of a hypothetical anti-(3-Methylisoxazol-5-YL)methanamine antibody (Ab-X) against a panel of related compounds. The data is presented as the concentration of the competitor required to inhibit 50% of the antibody binding (IC50) and the percentage of cross-reactivity relative to the target analyte.

CompoundIC50 (nM)Cross-Reactivity (%)
This compound10100
Isoxazole>10,000<0.1
3-Methylisoxazole5,0000.2
5-(Aminomethyl)-3-methylisoxazole1283.3
(Isoxazol-5-YL)methanamine5002
3,5-Dimethylisoxazole>10,000<0.1

Experimental Protocols

The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a standard method for determining the cross-reactivity of antibodies against small molecules.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • This compound conjugated to a carrier protein (e.g., BSA)

  • Anti-(3-Methylisoxazol-5-YL)methanamine antibody (primary antibody)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Test compounds (potential cross-reactants)

  • Microplate reader

2. Procedure:

  • Coating: Dilute the this compound-BSA conjugate in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the coating solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the standard (this compound) and test compounds in assay buffer.

    • In a separate plate or tube, mix 50 µL of the diluted standard or test compounds with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the log of the competitor concentration.

  • Determine the IC50 value for the target analyte and each test compound.

  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) * 100

Visualizations

The following diagrams illustrate the experimental workflow for the cross-reactivity studies and a hypothetical signaling pathway where the detection of a small molecule like this compound could be relevant.

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 c3 Add Mixture to Coated Plate p3->c3 Incubate c1 Prepare Serial Dilutions of Competitors c2 Incubate Primary Antibody with Competitors c1->c2 c2->c3 d1 Wash Plate c3->d1 Incubate d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance at 450 nm d5->a1 a2 Calculate IC50 and % Cross-Reactivity a1->a2

Caption: Competitive ELISA workflow for antibody cross-reactivity assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Expression creb->gene Regulates ligand This compound (Hypothetical Agonist) ligand->receptor Binds

Caption: Hypothetical GPCR signaling pathway activated by a small molecule agonist.

Safety Operating Guide

Proper Disposal of (3-Methylisoxazol-5-YL)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (3-Methylisoxazol-5-YL)methanamine (CAS No. 154016-55-4), a crucial step in maintaining a safe and compliant laboratory environment for researchers, scientists, and drug development professionals. Due to its hazardous nature, strict adherence to the following procedures is mandatory.

Hazard Assessment

This compound is classified as a hazardous substance. The primary hazard, according to the Globally Harmonized System (GHS), is Acute Toxicity, Oral (Category 3) , with the signal word "Danger".[1] This indicates that the substance is toxic if swallowed. Some safety data sheets for similar isoxazole derivatives also indicate potential for severe eye damage, skin irritation, allergic skin reactions, and toxicity to aquatic life.[2] Therefore, it must be handled and disposed of as hazardous chemical waste.

Hazard Summary Table:

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1]
Potential Hazards (from related compounds)--May cause skin/eye irritation, allergic reaction, aquatic toxicity[2]
Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
Respiratory Protection If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Do not eat, drink, or smoke when handling this substance.

Waste Segregation and Storage

Proper segregation is critical to prevent dangerous chemical reactions.

  • Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, sealable lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones).

  • Segregation: This waste stream must be kept separate from all other chemical waste. Crucially, do not mix this compound with:

    • Acids

    • Oxidizing agents

    • Other reactive chemicals

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. Never discharge this chemical into drains or dispose of it with regular trash.[3]

  • Preparation: Ensure all necessary PPE is worn correctly. Prepare the designated hazardous waste container by ensuring it is clean, dry, and properly labeled.

  • Waste Transfer: Carefully transfer the waste this compound into the hazardous waste container. If transferring a solid, avoid generating dust. If it is in a solution, pour carefully to avoid splashing.

  • Container Rinsing (for empty containers): Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as hazardous waste and add it to a designated liquid hazardous waste container for halogen-free organic solvents.[4]

  • Sealing and Storage: Securely seal the hazardous waste container. Store it in the designated satellite accumulation area.

  • Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5] Do not attempt to treat or neutralize this chemical waste in the lab unless you have a specific, validated, and approved protocol from your EHS office.[6]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering any drains.

  • Clean-up:

    • For small dry spills, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

In case of personal exposure, follow standard first aid procedures and seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed first aid measures.

Disclaimer: This guide provides general procedures based on available safety data. It is imperative to consult your institution's specific waste disposal policies and the official Safety Data Sheet (SDS) for this compound to ensure full compliance and safety.

Diagrams

Disposal_Workflow cluster_prep 1. Preparation cluster_handling 2. Waste Handling cluster_storage 3. Segregation & Storage cluster_disposal 4. Final Disposal PPE Don Personal Protective Equipment (PPE) PrepContainer Prepare Labeled Hazardous Waste Container Characterize Identify Waste: This compound PrepContainer->Characterize Transfer Transfer Waste to Designated Container Characterize->Transfer Rinse Triple-Rinse Empty Containers (Collect Rinsate as Waste) Transfer->Rinse Seal Securely Seal Container Rinse->Seal Store Store in Designated Satellite Accumulation Area Seal->Store ContactEHS Contact EHS or Licensed Waste Contractor for Pickup Store->ContactEHS Decision_Tree Start Disposal of This compound IsHazardous Is the material hazardous? Start->IsHazardous TreatHazardous Treat as Hazardous Waste IsHazardous->TreatHazardous Yes (Acute Tox. 3) Segregate Segregate from other waste streams TreatHazardous->Segregate Label Use dedicated, labeled container Segregate->Label Store Store in secure satellite accumulation area Label->Store EHS_Disposal Arrange pickup by EHS or licensed contractor Store->EHS_Disposal End End: Proper Disposal EHS_Disposal->End

References

Personal protective equipment for handling (3-Methylisoxazol-5-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Methylisoxazol-5-YL)methanamine

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling, storage, and disposal of this compound (CAS No. 154016-55-4). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact.

This compound is classified as a toxic substance if ingested.[1][2][3] All handling procedures must be conducted with the appropriate personal protective equipment and within a designated controlled area.

Hazard Identification and Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed[1][2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected for integrity before each use.

PPE CategorySpecificationRationale
Hand Protection Butyl or Nitrile Gloves Standard: EN 374-3[4] Recommendation: Double-gloving is recommended for extended handling.Provides a barrier against skin contact. Butyl gloves are recommended for handling corrosive acids, while nitrile gloves offer good resistance to a range of chemicals.[5] For incidental splash exposure, gloves should be removed and replaced immediately.[6]
Eye Protection Chemical Safety Goggles or Face Shield Standard: ANSI Z87.1Protects eyes from splashes and airborne particles of the substance.
Respiratory Protection Air-Purifying Respirator with Ammonia/Methylamine Cartridges Standard: NIOSH approvedRecommended when handling the substance outside of a certified chemical fume hood or if there is a risk of aerosolization. Green-colored cartridges are typically designated for ammonia and methylamine.[1][3]
Body Protection Chemically Resistant Laboratory Coat or Apron Protects against skin contact and contamination of personal clothing.

Operational and Handling Plan

All procedures involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, immediately evacuate the area and follow the established emergency spill protocol. Small spills can be absorbed with an inert material and collected for disposal.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.

Emergency Procedures
Exposure RouteFirst Aid Measures
Oral Ingestion Do NOT induce vomiting. Immediately call a poison control center or seek medical attention. If the person is conscious and able to swallow, rinsing the mouth with water may be performed.[2][7][8][9][10]
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

Disposal Plan

Chemical waste must be segregated, labeled, and disposed of in accordance with institutional and local regulations.[11]

Waste Segregation and Disposal Protocol:
  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Segregation: Do not mix this waste with other chemical waste streams, particularly acids or oxidizing agents.[11] It should be segregated as a non-halogenated amine waste.[11][12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic).

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Experimental Protocol: Glove Permeation and Degradation Testing

To ensure the selected gloves provide adequate protection, permeation and degradation testing can be performed. The following is a generalized protocol based on ASTM F739 (Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials under Conditions of Continuous Contact).

Objective: To determine the breakthrough time and permeation rate of this compound through a candidate glove material.

Materials:

  • Glove material samples

  • Permeation test cell

  • Challenge chemical: this compound

  • Collecting medium (e.g., dry, non-reactive gas or liquid)

  • Analytical instrument capable of detecting low concentrations of the challenge chemical (e.g., Gas Chromatograph with a suitable detector)

Methodology:

  • A sample of the glove material is clamped between two chambers of the permeation cell.

  • The challenge chemical is introduced into the outer chamber, in contact with the glove material's external surface.

  • A collecting medium is circulated through the inner chamber, in contact with the glove material's inner surface.

  • The collecting medium is continuously monitored by the analytical instrument for the presence of the challenge chemical.

  • The time from the initial contact of the chemical with the glove material until it is first detected in the collecting medium is the breakthrough time.

  • The rate at which the chemical permeates the glove material after breakthrough is the permeation rate.

Visual Workflow for Handling this compound

G Safe Handling Workflow cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Decontamination & Disposal Prep1 Conduct Risk Assessment Prep2 Verify Fume Hood Certification Prep1->Prep2 Prep3 Locate Emergency Equipment (Eyewash, Shower) Prep2->Prep3 PPE1 Lab Coat Prep3->PPE1 PPE2 Safety Goggles/Face Shield PPE1->PPE2 PPE3 Butyl/Nitrile Gloves (Double-gloved) PPE2->PPE3 PPE4 Respirator (if needed) PPE3->PPE4 Handling1 Weigh/Transfer Chemical PPE4->Handling1 Handling2 Perform Experiment Handling1->Handling2 Handling3 Manage Spills Immediately Handling2->Handling3 Cleanup1 Segregate Waste into Labeled Container Handling3->Cleanup1 Cleanup2 Clean Work Area Cleanup1->Cleanup2 Cleanup3 Doff PPE Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methylisoxazol-5-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Methylisoxazol-5-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.